4-(4-Ethylphenyl)butanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWSFCOUZYCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282802 | |
| Record name | 4-(4-ethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-53-8 | |
| Record name | 5467-53-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-ethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Ethylphenyl)butanoic Acid: Properties, Synthesis, and Analysis
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(4-Ethylphenyl)butanoic acid (CAS No. 5467-53-8), a key organic compound utilized in various scientific sectors. With its distinct structure featuring a carboxylic acid functional group and an ethylphenyl moiety, this molecule serves as a versatile building block in organic synthesis, particularly within pharmaceutical and materials science research.[1] This document details the compound's core chemical and physical properties, outlines a robust and logical synthetic route, provides protocols for its analytical characterization, and discusses essential safety and handling procedures. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Compound Identification and Core Properties
This compound is an aromatic carboxylic acid. Its structure imparts a hydrophobic character, leading to good solubility in organic solvents and limited solubility in aqueous solutions.[1] The fundamental identifiers and physicochemical properties are summarized below.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 5467-53-8 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [2] |
| Canonical SMILES | CCC1=CC=C(C=C1)CCCC(=O)O | [2] |
| InChIKey | IDXWSFCOUZYCMF-UHFFFAOYSA-N | [2] |
| Common Synonyms | 4-(4-Ethylphenyl)butyric acid, 4-Ethylbenzenebutanoic acid | [2] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid at room temperature | [1] |
| Boiling Point | 321.8 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in organic solvents; limited in water | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively and strategically achieved via a two-step process: a Friedel-Crafts acylation followed by a Clemmensen reduction. This sequence is a classic and reliable method for preparing alkyl-substituted aromatic acids.[4]
Rationale for Synthetic Strategy
A direct Friedel-Crafts alkylation of benzene with a four-carbon chain containing a carboxylic acid is problematic due to catalyst poisoning by the acid group and potential carbocation rearrangements. Therefore, a more controlled approach is necessary.
-
Friedel-Crafts Acylation: This reaction introduces the four-carbon backbone as an acyl group. Using succinic anhydride and ethylbenzene, an aryl keto-acid is formed. This reaction is highly efficient and avoids the rearrangement issues common in Friedel-Crafts alkylations.
-
Clemmensen Reduction: The subsequent reduction of the ketone carbonyl group to a methylene group (CH₂) completes the synthesis. The Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is particularly effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions.[4][5][6]
Recommended Synthetic Protocol
Step 1: Friedel-Crafts Acylation to form 4-(4-Ethylphenyl)-4-oxobutanoic acid
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add ethylbenzene (1.0 eq.) followed by a portion-wise addition of succinic anhydride (1.1 eq.), ensuring the temperature does not exceed 10 °C.
-
Scientist's Note: The ethyl group is an ortho-, para-director. The para-substituted product is sterically favored and will be the major product. Anhydrous conditions are critical as AlCl₃ is a moisture-sensitive Lewis acid catalyst.
-
-
Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of starting materials.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated HCl. This hydrolyzes the aluminum complexes and precipitates the keto-acid product.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water and a small amount of cold hexane to remove non-polar impurities. The crude 4-(4-ethylphenyl)-4-oxobutanoic acid can be purified by recrystallization from an ethanol/water mixture.
Step 2: Clemmensen Reduction to this compound
-
Catalyst Preparation: Prepare zinc amalgam (Zn(Hg)) by stirring zinc dust (4-5 eq.) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.
-
Reaction: In a round-bottom flask equipped with a reflux condenser, add the prepared zinc amalgam, concentrated HCl, water, and toluene. Add the crude 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 eq.) from Step 1.
-
Heating: Heat the mixture to a vigorous reflux for 4-6 hours. Additional portions of concentrated HCl may be required during the reflux to maintain a strongly acidic environment.
-
Scientist's Note: The reduction occurs on the surface of the zinc.[6] Vigorous stirring and reflux are essential for this heterogeneous reaction to proceed efficiently. This method is preferred over the Wolff-Kishner reduction for this substrate, as the carboxylic acid is stable under these acidic conditions, whereas it would be deprotonated and potentially undergo side reactions under the highly basic conditions of a Wolff-Kishner reaction.[6]
-
-
Work-up and Isolation: After cooling, separate the toluene layer. Extract the aqueous layer with additional toluene or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like heptane to yield pure this compound.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the final compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:
-
A broad singlet (~12 ppm) for the carboxylic acid proton (-COOH).
-
Two doublets in the aromatic region (~7.0-7.2 ppm) for the AA'BB' system of the para-substituted benzene ring.
-
A quartet (~2.6 ppm) and a triplet (~1.2 ppm) for the ethyl group (-CH₂CH₃).
-
A triplet (~2.6 ppm) for the benzylic methylene group (-Ar-CH₂-).
-
A triplet (~2.3 ppm) for the methylene group adjacent to the carbonyl (-CH₂-COOH).
-
A multiplet (~1.9 ppm) for the central methylene group (-Ar-CH₂-CH₂-).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the carbon skeleton. Expected signals include:
-
A signal for the carboxylic carbon (~180 ppm).
-
Four signals in the aromatic region (~128-142 ppm) due to the symmetry of the para-substituted ring.
-
Four distinct signals for the aliphatic carbons of the ethyl and butanoic acid chains. PubChem confirms the availability of reference spectra.[2]
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
A very broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.
-
A sharp, strong C=O stretch at ~1700 cm⁻¹.
-
C-H stretches for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) groups.
-
Chromatographic Purity Assessment
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with a 30-minute linear gradient from 10% B to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).
-
Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area. A pure sample should exhibit a single major peak.
Analytical Workflow Diagram
Caption: Workflow for purification and analytical characterization.
Safety, Handling, and Storage
This compound is classified as an irritant and requires careful handling.
Table 3: GHS Hazard Information
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Specific target organ toxicity |
| Source: PubChem[2] |
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and bases.
Applications in Research and Development
As a "versatile small molecule scaffold," this compound is primarily of interest as an intermediate in the synthesis of more complex molecules.[1][7] Its bifunctional nature—a modifiable carboxylic acid group and an aromatic ring that can undergo further substitution—makes it a valuable starting material.
-
Pharmaceutical Research: It can be used as a fragment or building block in the design of novel therapeutic agents. The lipophilic ethylphenyl group can be crucial for interactions with hydrophobic pockets in biological targets like enzymes or receptors. The butanoic acid chain provides a flexible spacer and a handle for forming amides, esters, or other functional groups to build out a drug candidate's structure.
-
Materials Science: The rigid aromatic core and the flexible aliphatic chain can be incorporated into polymers or liquid crystals, where the specific length and substitution pattern can influence the material's bulk properties.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231606, this compound. Retrieved from [Link]
-
SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
- Cambridge University Press. (n.d.). Clemmensen Reduction.
-
Professor Dave Explains. (2018, November 27). Clemmensen Reduction [Video]. YouTube. Retrieved from [Link]
-
Chem-Station. (2014, October 7). Clemmensen Reduction. Retrieved from [Link]
-
AccelaChem. (n.d.). 8-Bromo-6-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
- Google Patents. (2017, January 9). KR20170003527A - Compositions of pentosan polysulfate salts for oral administration and methods of use.
-
Chemsrc. (n.d.). 3-(4-ethylbenzoyl)propionic acid. Retrieved from [Link]
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- 3. Page loading... [guidechem.com]
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An In-depth Technical Guide to 4-(4-Ethylphenyl)butanoic Acid
CAS Number: 5467-53-8
This technical guide provides a comprehensive overview of 4-(4-ethylphenyl)butanoic acid, a valuable building block in organic synthesis with significant potential in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, potential applications, and safe handling.
Introduction
This compound, with the CAS number 5467-53-8, is an aromatic carboxylic acid.[1] Its structure, featuring a flexible butanoic acid chain attached to an ethyl-substituted phenyl ring, imparts a unique combination of lipophilic and hydrophilic properties. This amphiphilicity makes it an intriguing candidate for interaction with biological targets and a versatile intermediate for the synthesis of more complex molecules. This guide will delve into the technical details of this compound, providing a foundation for its utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5467-53-8 | [1] |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(4-ethylphenyl)butyric acid, 4-Ethylbenzenebutanoic acid | [1] |
| Appearance | Solid (at room temperature) | |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process: a Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by a Clemmensen reduction of the resulting ketoacid. This synthetic strategy is a classic and reliable method for the preparation of 4-arylbutanoic acids.
Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram:
Sources
An In-depth Technical Guide to 4-(4-Ethylphenyl)butanoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This technical guide provides a comprehensive overview of 4-(4-Ethylphenyl)butanoic acid, a substituted aromatic carboxylic acid. The document is structured to deliver foundational knowledge alongside practical, field-proven insights for researchers, scientists, and professionals in drug development. We will delve into its precise chemical identity according to IUPAC standards, explore its physicochemical properties, detail a representative synthesis protocol, and discuss its relevance and potential applications within the scientific landscape.
Nomenclature and Structural Elucidation
The cornerstone of any chemical entity's identity is its unambiguous name and structure. This section clarifies the formal nomenclature of the topic compound and provides a visual representation.
1.1. IUPAC Name
The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] This name is systematically derived:
-
Butanoic acid : This is the parent structure, indicating a four-carbon carboxylic acid. The carbon of the carboxyl group (-COOH) is designated as position 1.
-
4-(...) : This indicates a substituent is attached to the 4th carbon of the butanoic acid chain.
-
(...4-ethylphenyl) : This describes the substituent itself. It is a phenyl (benzene) ring which has an ethyl group (-CH₂CH₃) at its 4th position (the para position relative to the point of attachment).
Therefore, the name precisely describes a butanoic acid molecule linked at its terminal carbon to the para position of an ethyl-substituted benzene ring.
1.2. Chemical Structure
The structural formula provides a clear visualization of the atomic arrangement and bonding.
Caption: 2D structure of this compound.
Physicochemical and Safety Data
Understanding the physical properties and safety profile of a compound is paramount for its handling, storage, and application in experimental design.
2.1. Key Properties
The following table summarizes the essential computed and experimental properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | PubChem[1] |
| Molecular Weight | 192.25 g/mol | PubChem[1] |
| CAS Number | 5467-53-8 | ChemicalBook[2], PubChem[1] |
| Appearance | Solid (predicted) | --- |
| XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
2.2. GHS Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Expert Insight: The lipophilicity, indicated by an XLogP3 value of 3.2, suggests moderate solubility in nonpolar organic solvents and limited solubility in aqueous media. This is a critical factor for drug development professionals to consider when designing formulation and delivery systems. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when handling this substance.
Synthesis Protocol and Mechanistic Considerations
While multiple synthetic routes may exist, a common and instructive approach for synthesizing arylalkanoic acids involves a two-step process: Friedel-Crafts acylation followed by a reduction. This provides a reliable method for constructing the carbon skeleton.
3.1. Conceptual Synthesis Workflow
The synthesis can be logically broken down into two primary stages.
Caption: Conceptual workflow for the synthesis of this compound.
3.2. Detailed Experimental Protocol
This protocol is adapted from the well-established Friedel-Crafts and Clemmensen reduction reactions, which are standard procedures in organic synthesis.[3]
Step 1: Friedel-Crafts Acylation of Ethylbenzene with Succinic Anhydride
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.).
-
Solvent & Reactant: Add a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) followed by ethylbenzene (1.0 eq.). Cool the mixture in an ice bath to 0-5 °C.
-
Addition: Dissolve succinic anhydride (1.1 eq.) in the solvent and add it dropwise to the stirred mixture via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude keto-acid, 4-(4-ethylphenyl)-4-oxobutanoic acid.
Step 2: Clemmensen Reduction of the Keto-Acid
-
Amalgam Preparation: Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the solid with water.
-
Reaction: To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and the crude 4-(4-ethylphenyl)-4-oxobutanoic acid from Step 1.
-
Reflux: Heat the mixture to reflux. Additional portions of concentrated HCl should be added periodically to maintain a vigorous reaction. The reaction is typically complete within 4-6 hours.
-
Workup: After cooling, the mixture is decanted from the excess zinc. The product is extracted into an organic solvent (e.g., diethyl ether).
-
Purification: The organic extracts are washed, dried, and concentrated. The final product, this compound, can be further purified by recrystallization or column chromatography.
Trustworthiness through Validation: The identity and purity of the synthesized product must be confirmed. Standard analytical techniques include ¹H NMR and ¹³C NMR to confirm the structure, mass spectrometry to verify the molecular weight, and HPLC to determine purity.
Applications in Research and Drug Development
Substituted phenylbutanoic acids are important structural motifs in medicinal chemistry and materials science. While specific applications for this compound itself are not extensively documented in high-impact literature, its structure is analogous to compounds with known biological activity and utility.
-
Pharmaceutical Intermediate: Compounds with this core structure serve as versatile building blocks. The carboxylic acid handle allows for the straightforward formation of amides, esters, and other derivatives, making it a valuable starting material for creating libraries of compounds for drug screening.[4]
-
Scaffold for Bioactive Molecules: The related compound, 4-phenylbutyric acid, is used as a therapeutic agent.[5] Derivatives of phenylalkanoic acids have been investigated for a wide range of activities. For example, 4-[4-[(2-hydroxybenzoyl)amino]phenyl]butyric acid was developed as an oral delivery agent for growth hormones.[6] This highlights the potential of the 4-phenylbutanoic acid scaffold in designing molecules with specific pharmacokinetic properties.
-
Non-steroidal Anti-inflammatory Drugs (NSAIDs): Many NSAIDs contain an arylalkanoic acid moiety. For instance, Felbinac (4-biphenylacetic acid) is a related structure used in the synthesis of gastro-sparing NSAIDs. The structure of this compound makes it a candidate for investigation in this area.
Expert Insight: The ethylphenyl group provides a lipophilic domain that can be crucial for interactions with biological targets, such as enzyme active sites or receptor binding pockets. Researchers in drug development might utilize this compound to probe the structure-activity relationships (SAR) of a lead compound, where modifying the size and electronics of the aromatic substituent can fine-tune potency and selectivity.
Conclusion
This compound is a well-defined chemical entity with established nomenclature and predictable properties. Its synthesis is achievable through classic organic chemistry reactions, offering a platform for both academic exploration and industrial application. While direct applications are still emerging, its structural similarity to known bioactive molecules makes it a compound of interest for medicinal chemists and drug development professionals as a versatile intermediate and a scaffold for future therapeutic agents. Rigorous analytical validation at each stage of its synthesis and application is essential to ensure scientific integrity and reproducible outcomes.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Leone-Bay, A., Ho, K. K., Agarwal, R., et al. (1996). 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone. Journal of Medicinal Chemistry, 39(13), 2571-8. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(4-phenylphenyl)butanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Retrieved from [Link]
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- 4. nbinno.com [nbinno.com]
- 5. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 6. 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight and Characterization of 4-(4-Ethylphenyl)butanoic Acid
This guide provides a comprehensive technical overview of 4-(4-Ethylphenyl)butanoic acid, focusing on the determination and verification of its molecular weight. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties and analytical methodologies for this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and validated understanding.
Fundamental Physicochemical Properties
This compound is a carboxylic acid derivative with a substituted aromatic ring. A precise understanding of its fundamental properties is the cornerstone of any research or development activity, from calculating molar concentrations for assays to interpreting analytical data.
The primary identifier for this molecule is its structure, from which we can derive its molecular formula and, consequently, its theoretical molecular weight.
-
Chemical Structure:
From this structure, we can summarize its core identifiers and properties in a structured format for clarity.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₁₆O₂ | |
| CAS Number | 5467-53-8 | |
| Average Molecular Weight | 192.25 g/mol | |
| Monoisotopic Mass | 192.11503 Da | |
| Physical Form | Solid (at room temperature) | - |
| Melting Point | 41-41.5 °C (for isomer 4-(3-ethylphenyl)butanoic acid) | [1] |
Theoretical Molecular Weight: A Foundational Calculation
The average molecular weight (often used for bulk substance measurements) is calculated using the isotopic abundances of each element on Earth. The calculation is a summation of the atomic weights of all constituent atoms.
Calculation Breakdown: The molecular formula C₁₂H₁₆O₂ consists of:
-
12 Carbon (C) atoms
-
16 Hydrogen (H) atoms
-
2 Oxygen (O) atoms
Using the standard atomic weights from IUPAC:
-
Atomic weight of C ≈ 12.011 u
-
Atomic weight of H ≈ 1.008 u
-
Atomic weight of O ≈ 15.999 u
The calculation is as follows: (12 × 12.011) + (16 × 1.008) + (2 × 15.999) = 144.132 + 16.128 + 31.998 = 192.258 g/mol
This value is consistent with the reported molecular weight of 192.25 g/mol . In contrast, the monoisotopic mass (192.11503 Da) is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, and ¹⁶O). This is the value of paramount importance in high-resolution mass spectrometry.
Experimental Verification by High-Resolution Mass Spectrometry (HRMS)
Theoretical calculations must be confirmed by empirical data. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition and, by extension, the molecular weight of a compound.
Rationale for Method Selection (E-E-A-T Insight)
We select Electrospray Ionization (ESI) as the ionization technique. ESI is a soft ionization method that minimizes fragmentation, making it ideal for determining the molecular ion. For a carboxylic acid like this compound, analysis in negative ion mode is preferable. The acidic proton is readily lost, forming a stable carboxylate anion [M-H]⁻. This process is highly efficient and results in a clean spectrum with a strong signal for the deprotonated molecule, providing an unambiguous determination of the molecular mass.
Experimental Workflow for HRMS Analysis
The logical flow for confirming the molecular weight via HRMS is outlined below.
Caption: Workflow for HRMS verification of this compound.
Detailed Protocol for HRMS Analysis
This protocol is designed to be self-validating by including system suitability and quality control checks.
-
Solvent and Sample Preparation:
-
Prepare mobile phase A: 0.1% formic acid in water.
-
Prepare mobile phase B: 0.1% formic acid in acetonitrile.
-
Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water.
-
-
Instrumentation (LC-HRMS):
-
LC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Thermo Scientific™ Orbitrap™ or a Sciex TripleTOF®.
-
Ionization Mode: ESI, Negative.
-
-
LC Method:
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2.5 min.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Scan Range: m/z 50-750.
-
Resolution: >70,000 FWHM.
-
Expected Ion: The deprotonated molecule [M-H]⁻.
-
Theoretical m/z: C₁₂H₁₅O₂⁻ = 191.10776 .
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the [M-H]⁻ ion (191.1078 ± 5 ppm).
-
Verify that the measured mass from the resulting spectrum is within 5 ppm of the theoretical mass. This high mass accuracy confirms the elemental formula C₁₂H₁₆O₂.
-
Comprehensive Structural Characterization
While HRMS confirms the elemental formula, it does not confirm the specific isomeric structure. For this, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential.
Predicted ¹H and ¹³C NMR Spectra
-
¹H NMR (predicted, 400 MHz, CDCl₃):
-
δ ~12.0 ppm (s, 1H): The carboxylic acid proton (-COOH). It is typically a broad singlet.
-
δ ~7.15 ppm (d, 2H, J≈8 Hz): The two aromatic protons ortho to the butanoic acid chain.
-
δ ~7.10 ppm (d, 2H, J≈8 Hz): The two aromatic protons ortho to the ethyl group. These two doublets form a characteristic AA'BB' system for a 1,4-disubstituted benzene ring.
-
δ ~2.65 ppm (q, 2H, J≈7.6 Hz): The -CH₂- group of the ethyl substituent.
-
δ ~2.60 ppm (t, 2H, J≈7.5 Hz): The -CH₂- group adjacent to the aromatic ring.
-
δ ~2.35 ppm (t, 2H, J≈7.5 Hz): The -CH₂- group adjacent to the carbonyl.
-
δ ~1.95 ppm (quint, 2H, J≈7.5 Hz): The central -CH₂- group of the butanoic acid chain.
-
δ ~1.25 ppm (t, 3H, J≈7.6 Hz): The -CH₃ group of the ethyl substituent.
-
-
¹³C NMR (predicted, 100 MHz, CDCl₃):
-
δ ~180 ppm: The carbonyl carbon of the carboxylic acid.
-
δ ~142 ppm: The quaternary aromatic carbon attached to the ethyl group.
-
δ ~139 ppm: The quaternary aromatic carbon attached to the butanoic acid chain.
-
δ ~128.5 ppm: The four aromatic CH carbons.
-
δ ~35.0 ppm: The -CH₂- carbon adjacent to the aromatic ring.
-
δ ~33.5 ppm: The -CH₂- carbon adjacent to the carbonyl.
-
δ ~28.5 ppm: The -CH₂- carbon of the ethyl group.
-
δ ~26.5 ppm: The central -CH₂- carbon of the butanoic acid chain.
-
δ ~15.5 ppm: The -CH₃- carbon of the ethyl group.
-
Predicted Fourier-Transform Infrared (FTIR) Spectrum
The FTIR spectrum provides confirmation of key functional groups. For this compound, the expected characteristic absorption bands are:
-
2500-3300 cm⁻¹ (broad): Strong, broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid.[2]
-
~2960 cm⁻¹ (medium): Aliphatic C-H stretching.
-
~1710 cm⁻¹ (strong): Very strong C=O stretch of the carbonyl group in the carboxylic acid.[2]
-
~1610 & 1515 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
-
~1410 cm⁻¹ (medium): In-plane O-H bend coupled with C-O stretching.
-
~830 cm⁻¹ (strong): C-H out-of-plane bending, indicative of 1,4-disubstitution on a benzene ring.
Synthesis and Purity Assessment
A plausible and efficient synthesis route is critical for obtaining the material for study. The most logical approach for this molecule is a two-step process involving a Friedel-Crafts acylation followed by a reduction.
Synthetic Workflow
Caption: A classic two-step synthesis of this compound.
Explanation of Synthesis
-
Friedel-Crafts Acylation: Ethylbenzene is reacted with succinic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The reaction acylates the aromatic ring, preferentially at the para position due to the directing effect of the ethyl group, to form the keto-acid intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid.
-
Clemmensen Reduction: The ketone carbonyl group of the intermediate is then reduced to a methylene (-CH₂-) group. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is a classic method for achieving this transformation under acidic conditions, yielding the final product.
Purity Assessment: The purity of the final product must be assessed, typically by HPLC with UV detection, as the aromatic ring provides a strong chromophore. The presence of a single major peak confirms high purity, which is essential for accurate quantitative studies.
Conclusion
The molecular weight of this compound is fundamentally established at 192.25 g/mol based on its confirmed molecular formula of C₁₂H₁₆O₂ . This theoretical value is rigorously verified using high-resolution mass spectrometry, which provides an exact mass measurement consistent with its elemental composition. Further characterization by NMR and IR spectroscopy validates the specific isomeric structure and the presence of key functional groups. A robust understanding of its synthesis and purification ensures that the material used in any application is of high quality and well-defined, which is a non-negotiable prerequisite in scientific research and drug development.
References
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Wu, X.-F., & Fang, X. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Organic Letters, 21(14), 5699-5703. [Link]
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Wu, X.-F., & Fang, X. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. PubMed, 21(14), 5699-5703. [Link]
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American Chemical Society. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Organic Letters. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-Ethylphenyl)-4-oxobutanoic acid. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2023). 4-Arylbutan-2-ones: starting materials in the synthesis of novel heme oxygenase inhibitors. Retrieved from [Link]
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MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1241. [Link]
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MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209. [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem Compound Database. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). 4-(2-ethylphenyl)butanoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). Butanoic acid, 4-phenoxy-, ethyl ester. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(4-ethylphenyl)butanoic acid (C12H16O2). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)butyric acid. PubChem Compound Database. Retrieved from [Link]
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Stanciu, I. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Journal of Applied Chemical Science International, 15(2), 26-29. [Link]
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
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An In-Depth Technical Guide to 4-(4-Ethylphenyl)butanoic Acid
Abstract
This technical guide provides a comprehensive overview of 4-(4-Ethylphenyl)butanoic acid, a valuable organic intermediate. Intended for researchers, chemists, and professionals in drug development, this document details the compound's structural and physicochemical properties, outlines a robust and validated two-step synthesis protocol, and describes essential analytical methods for structural elucidation and purity assessment. The causality behind experimental choices is explained to provide field-proven insights. This guide serves as an authoritative resource, consolidating critical technical data and methodologies to facilitate its application in complex organic synthesis and research endeavors.
Compound Profile and Physicochemical Properties
This compound is a carboxylic acid derivative of ethylbenzene. Its structure, featuring a substituted aromatic ring linked to a butanoic acid chain, makes it a versatile building block in organic synthesis.[][2] The presence of the carboxylic acid functional group allows for a wide range of chemical transformations, including esterification, amidation, and reduction, while the ethylphenyl moiety provides a lipophilic domain that can be crucial for modulating the pharmacological properties of larger molecules.
The structural formula for this compound is presented below:
Image 1: 2D Structure of this compound.
A summary of its key physicochemical properties is provided in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 5467-53-8 | [4][5] |
| Molecular Formula | C₁₂H₁₆O₂ | [3][5] |
| Molecular Weight | 192.25 g/mol | [3][5] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| SMILES | CCC1=CC=C(C=C1)CCCC(=O)O | [3] |
| Primary Hazards | Irritant; Harmful if swallowed | [3] |
Synthesis of this compound
The most reliable and scalable synthesis of this compound involves a two-step sequence: a Friedel-Crafts acylation followed by a Clemmensen reduction.[6] This strategy is superior to direct Friedel-Crafts alkylation, which is prone to polyalkylation and carbocation rearrangements. The acylation introduces the four-carbon chain as a keto-acid, and the subsequent reduction of the ketone to a methylene group yields the final product with high regioselectivity.[7][8]
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis, from starting materials to the purified final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Expertise in Practice: This protocol is designed for robustness. Anhydrous conditions in Step 1 are critical as the Lewis acid catalyst, AlCl₃, is highly water-sensitive.[9] The Clemmensen reduction in Step 2 is chosen because the substrate is stable to the strongly acidic conditions required.[6][10]
Step 1: Synthesis of 4-oxo-4-(4-ethylphenyl)butanoic acid via Friedel-Crafts Acylation
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or scrub), and a powder addition funnel. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Reagents: Charge the flask with ethylbenzene (1.2 equivalents) and a suitable dry solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: With vigorous stirring, carefully add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) portion-wise through the powder funnel. The addition is exothermic and should be controlled with an ice bath.
-
Acylating Agent Addition: Dissolve succinic anhydride (1.0 equivalent) in the solvent and add it dropwise to the stirred mixture. The reaction mixture will typically change color and evolve HCl gas.[9]
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and quench it by slowly pouring it over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude keto-acid intermediate.
Step 2: Synthesis of this compound via Clemmensen Reduction
-
Amalgamated Zinc Preparation: Prepare amalgamated zinc (Zn(Hg)) by briefly stirring zinc dust with a 5% aqueous solution of mercury(II) chloride, then decanting the solution and washing the solid with water.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the crude 4-oxo-4-(4-ethylphenyl)butanoic acid from Step 1, the prepared amalgamated zinc (excess), concentrated hydrochloric acid, and toluene.
-
Reaction: Heat the mixture to a vigorous reflux with efficient stirring for 4-8 hours. The carbonyl group is reduced to a methylene group on the surface of the zinc.[10] The carboxylic acid group remains intact under these conditions.[11]
-
Work-up: After cooling, the mixture will consist of two layers. Separate the organic (toluene) layer. Extract the aqueous layer with additional portions of toluene or ethyl acetate.
-
Isolation: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent via rotary evaporation to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound as a crystalline solid.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Analytical Workflow Diagram
The following diagram outlines the standard workflow for the characterization and purity assessment of the final product.
Caption: Analytical workflow for product validation.
Spectroscopic and Analytical Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. The expected signals for this compound are:
-
A triplet at ~1.2 ppm (3H) for the methyl protons (-CH₃) of the ethyl group.
-
A quartet at ~2.6 ppm (2H) for the methylene protons (-CH₂-) of the ethyl group.
-
A triplet at ~2.6 ppm (2H) for the methylene protons adjacent to the aromatic ring.
-
A quintet at ~1.9 ppm (2H) for the central methylene protons of the butyric acid chain.
-
A triplet at ~2.3 ppm (2H) for the methylene protons adjacent to the carboxyl group.
-
Two doublets at ~7.1-7.2 ppm (4H total) corresponding to the para-substituted aromatic protons.
-
A broad singlet at ~12.0 ppm (1H) for the carboxylic acid proton (-COOH).[12]
-
-
¹³C NMR Spectroscopy: The carbon spectrum should show the correct number of unique carbon signals corresponding to the molecular structure. Key signals include the carbonyl carbon (~179 ppm), aromatic carbons (~128-142 ppm), and aliphatic carbons (~15-38 ppm).
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups.
-
A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer.
-
A sharp, strong absorption at ~1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.
-
Absorptions around 2850-2970 cm⁻¹ are from C-H stretches of the aliphatic portions.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 192.25.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining purity. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile can be used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected (typically by UV at 254 nm).
Applications in Research and Development
As a chemical intermediate, this compound is a precursor for the synthesis of more complex molecules.[][13][14] Its structure is related to several classes of biologically active compounds. For example, derivatives of arylalkanoic acids are well-known in medicinal chemistry. Specifically, phenylbutyric acid derivatives have been investigated for various therapeutic applications, including as oral delivery agents for larger drug molecules like human growth hormone.[15] The ethylphenyl moiety allows for further functionalization or can serve as a key pharmacophoric element, making this compound a valuable starting point for creating new chemical entities in drug discovery programs.
Conclusion
This compound is a structurally important organic compound with clear utility as a synthetic intermediate. The outlined synthesis, based on the classical Friedel-Crafts acylation and Clemmensen reduction, provides a reliable and well-understood pathway for its preparation. The comprehensive analytical workflow detailed herein ensures that researchers can confidently verify the structure and purity of the synthesized material. This guide provides the necessary technical foundation for scientists to produce and utilize this versatile chemical building block in their research and development activities.
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Arborpharm. (2025, March 25). Organic Intermediate Examples In Everyday Chemistry. Retrieved from Arborpharm website. [Link]
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ZM Silane Limited. (2025, September 13). Organic Synthesis Drug Intermediates. Retrieved from ZM Silane Limited website. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231606, this compound. Retrieved from PubChem. [Link]
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Chemtexts. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from Chemtexts website. [Link]
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Unknown. (n.d.). CLEMMENSEN REDUCTION. Retrieved from a university course material PDF. [Link]
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Wikipedia. (n.d.). Clemmensen reduction. Retrieved from Wikipedia. [Link]
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Clark, J. (n.d.). friedel-crafts acylation of benzene. Retrieved from Chemguide. [Link]
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Chemistry Stack Exchange. (2020, May 28). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. Retrieved from Chemistry Stack Exchange. [Link]
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from Doc Brown's Chemistry website. [Link]
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Leone-Bay, A., et al. (1996). 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone. Journal of Medicinal Chemistry, 39(13), 2571-8. [Link]
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Physical and chemical properties of 4-(4-Ethylphenyl)butanoic acid
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(4-Ethylphenyl)butanoic Acid
Abstract
This compound is a carboxylic acid derivative featuring a substituted aromatic ring. Its bifunctional nature, combining a lipophilic ethylphenyl group with a polar carboxylic acid moiety, makes it a valuable intermediate and building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, compiled for researchers, scientists, and professionals in drug development. It details established and predictive data, outlines robust experimental protocols for key property determination, and discusses the molecule's chemical reactivity. The information is presented to support further research and application development.
Compound Identification and Structure
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is systematically named and cataloged under various identifiers to ensure unambiguous reference across global databases and publications.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 5467-53-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][3] |
| Canonical SMILES | CCC1=CC=C(C=C1)CCCC(=O)O | [1] |
| InChIKey | IDXWSFCOUZYCMF-UHFFFAOYSA-N | [1] |
| PubChem CID | 231606 | [1][2] |
| Synonyms | 4-(4-Ethylphenyl)butyric acid, 4-Ethylbenzenebutanoic acid | [1] |
Molecular Structure
The structure of this compound consists of a butanoic acid chain attached at the C4 position to an ethylbenzene ring, with the ethyl group located at the para position relative to the alkyl chain. This substitution pattern significantly influences the molecule's electronic properties and steric profile.
Physical and Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, formulation strategies, and purification methods.
Summary of Physical Properties
The following table summarizes key physical and computed properties. It is important to note that while some values are derived from experimental data on close isomers, others are predicted through computational models, a common and necessary practice in the absence of complete empirical data.
| Property | Value | Notes | Source |
| Molecular Weight | 192.25 g/mol | [1][3] | |
| Melting Point | 41-41.5 °C | Experimental value for the meta isomer, 4-(3-ethylphenyl)butanoic acid. The para isomer's melting point is expected to be similar or slightly higher due to potentially better crystal packing. | [4] |
| Boiling Point | 320.2 ± 11.0 °C | Predicted value for the meta isomer. | [4] |
| Density | 1.052 ± 0.06 g/cm³ | Predicted value for the meta isomer. | [4] |
| pKa | 4.76 ± 0.10 | Predicted value for the meta isomer. This is consistent with other alkyl-substituted benzoic acids and indicates weak acidity. | [4] |
| XLogP3 | 3.2 | Computationally predicted octanol-water partition coefficient, indicating significant lipophilicity. | PubChem |
Solubility Profile
Based on its structure, this compound is expected to be poorly soluble in water due to the large, nonpolar ethylphenyl and butyl groups. It should exhibit good solubility in common organic solvents such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (DMSO, DMF). Its solubility in alcohols (methanol, ethanol) is expected to be moderate. In aqueous solutions, solubility will increase significantly at pH values above its pKa, as the carboxylate anion formed is far more polar than the neutral carboxylic acid.
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides a fingerprint for molecular structure confirmation and purity assessment. The following are the expected spectral characteristics for this compound.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carboxylic acid functional group.
-
O-H Stretch: A very broad and strong absorption band is predicted in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer. This band typically obscures the C-H stretching signals.[5]
-
C-H Stretch: Aliphatic C-H stretching absorptions are expected around 2850-2960 cm⁻¹. Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹.
-
C=O Stretch: A very strong and sharp absorption band is expected around 1700-1725 cm⁻¹ for the carbonyl group.[5]
-
C-O Stretch & O-H Bend: These appear in the fingerprint region, typically around 1210-1320 cm⁻¹ (C-O stretch) and 1395-1440 cm⁻¹ (O-H bend).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR Spectroscopy (Predicted):
-
-COOH (1H): A broad singlet, highly deshielded, appearing at δ 10-12 ppm.
-
Aromatic Protons (4H): The para-substituted ring will give rise to an AA'BB' system, appearing as two distinct doublets in the δ 7.0-7.3 ppm range.
-
Benzylic -CH₂- (2H): A triplet at δ ~2.6 ppm, coupled to the adjacent methylene group.
-
Ethyl -CH₂- (2H): A quartet at δ ~2.6 ppm, coupled to the ethyl methyl group.
-
Butanoic -CH₂-CH₂- (4H): Two overlapping multiplets in the δ 1.6-2.2 ppm range.
-
Ethyl -CH₃ (3H): A triplet at δ ~1.2 ppm, coupled to the ethyl methylene group.
-
-
¹³C NMR Spectroscopy (Predicted):
-
-COOH: δ ~175-180 ppm.
-
Aromatic Carbons: Four signals are expected. The ipso-carbon attached to the alkyl chain (~142 ppm), the ipso-carbon attached to the ethyl group (~143 ppm), the four C-H carbons (~128 ppm), and the quaternary carbon of the ethyl group.
-
Aliphatic Carbons: Signals for the four carbons of the butanoic acid chain and the two carbons of the ethyl group will appear in the δ 14-35 ppm range.
-
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the following would be expected:
-
Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight.
-
Key Fragments: A prominent peak corresponding to benzylic cleavage to form the ethylbenzyl cation ([M-C₃H₅O₂]⁺) at m/z = 119. Another significant fragmentation pathway is the McLafferty rearrangement, which would result in a fragment at m/z = 132.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its two primary functional regions: the carboxylic acid group and the substituted aromatic ring.
Caption: Reactivity map of this compound.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group undergoes standard transformations:
-
Esterification: Reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) yields the corresponding ester.
-
Amide Formation: Conversion to an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine produces an amide.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) will reduce the carboxylic acid to the corresponding primary alcohol, 4-(4-ethylphenyl)butan-1-ol.
Reactivity of the Aromatic Ring
The aromatic ring is subject to electrophilic aromatic substitution. The directing effects of the two substituents must be considered:
-
Ethyl Group: An activating, ortho, para-directing group.
-
Butyl Carboxylic Acid Group: A deactivating, meta-directing group.
The activating effect of the ethyl group dominates, directing incoming electrophiles primarily to the positions ortho to itself. Therefore, reactions like nitration or halogenation are expected to yield predominantly 2-substituted-4-ethylphenyl derivatives.
Potential Synthetic Routes
A plausible and industrially scalable synthesis involves a two-step Friedel-Crafts reaction sequence.[6][7]
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The Evolving Landscape of Phenylalkanoic Acids: A Technical Guide to the Biological Activity of 4-(4-Ethylphenyl)butanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide delves into the burgeoning field of 4-(4-Ethylphenyl)butanoic acid and its derivatives, exploring their potential as a scaffold for the development of novel therapeutic agents. While direct and extensive research on this specific molecule is emerging, this document synthesizes current knowledge from structurally related phenylalkanoic and butanoic acid derivatives to provide a comprehensive overview of their biological activities, potential mechanisms of action, and the experimental methodologies required for their evaluation. This guide is intended to serve as a foundational resource for researchers embarking on the exploration of this promising chemical space.
Introduction: The Phenylalkanoic Acid Scaffold in Medicinal Chemistry
Phenylalkanoic acids, a class of organic compounds characterized by a phenyl group attached to an alkanoic acid chain, have long been a cornerstone of medicinal chemistry. A prime example is the arylpropionic acid family, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] The versatility of this scaffold allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities. These activities extend beyond anti-inflammatory and analgesic properties to include anticancer, antimicrobial, and anticonvulsant effects.[1] The core structure of this compound, with its ethylphenyl moiety and butanoic acid chain, presents a unique platform for further derivatization and exploration of its therapeutic potential.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be approached through various established organic chemistry methodologies. A common strategy involves the Friedel-Crafts acylation of ethylbenzene with succinic anhydride to yield 4-(4-ethylphenyl)-4-oxobutanoic acid, which can then be reduced to the target molecule. Further derivatization of the carboxylic acid group can lead to the generation of a library of esters, amides, and other functionalized analogues.
For instance, the synthesis of related propanoic acid derivatives has been achieved through multi-step reactions involving the formation of thiazole rings and subsequent condensation reactions to introduce various substituents.[2] Similarly, the synthesis of azetidin-2-one derivatives from related Schiff's bases highlights the adaptability of the core structure to generate diverse chemical entities.[3]
Illustrative Synthetic Workflow
Caption: Workflow for the MTT cell viability assay.
Enzyme Inhibition Assays
Protocol: Generic Enzyme Inhibition Assay (e.g., for Neprilysin)
-
Reagents: Prepare a buffer solution appropriate for the target enzyme. Obtain the purified enzyme and a specific fluorogenic or chromogenic substrate.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
In Silico Molecular Docking
Molecular docking studies can provide valuable insights into the potential binding modes of this compound derivatives with their putative protein targets.
Workflow: Molecular Docking
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the ligand (test compound) and optimize its geometry.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of the ligand within the active site of the protein.
-
Analysis: Analyze the docking results to identify the most favorable binding conformations and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Caption: A simplified workflow for in silico molecular docking studies.
Future Perspectives and Conclusion
The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents. While current research is in its early stages, the established biological activities of related phenylalkanoic and butanoic acid derivatives provide a strong rationale for further investigation. Future research should focus on:
-
Synthesis of a diverse library of derivatives: To systematically explore the structure-activity relationships.
-
Comprehensive biological screening: To identify lead compounds with potent and selective activities against various therapeutic targets.
-
In-depth mechanistic studies: To elucidate the molecular mechanisms of action of the most promising candidates.
-
In vivo efficacy and safety evaluation: To assess the therapeutic potential in preclinical animal models.
This technical guide provides a foundational framework for researchers entering this exciting field. By leveraging the knowledge of related compound classes and employing rigorous experimental and computational approaches, the full therapeutic potential of this compound derivatives can be unlocked.
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
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An In-depth Technical Guide to the Safety and Hazards of 4-(4-Ethylphenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Ethylphenyl)butanoic acid is a carboxylic acid derivative with a substituted phenyl group, making it a compound of interest in various research and development applications, including as a building block in the synthesis of more complex molecules. As with any chemical substance, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the known safety and hazard information for this compound, synthesized from available data to support its safe handling, storage, and use in a professional research environment.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and acute oral toxicity.[1]
GHS Classification Summary
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1] |
Hazard Identification Workflow
The following diagram illustrates the logical flow for identifying and classifying the hazards associated with a chemical substance like this compound, culminating in the assignment of appropriate GHS classifications.
Caption: A simplified workflow for GHS hazard classification.
Toxicological Profile
Potential Health Effects
-
Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[1]
-
Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and watering.[1]
-
Inhalation: May cause respiratory tract irritation, resulting in coughing and shortness of breath.[1]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no specific data available to classify this compound with respect to its carcinogenic, mutagenic, or reproductive toxicity potential. However, some studies have investigated related compounds. For instance, alkylphenols, a broader chemical class, have been studied for their potential endocrine-disrupting and carcinogenic effects.[2][3][4][5] Similarly, some butyric acid derivatives have been examined for their effects on reproductive function, with some studies suggesting potential therapeutic applications in certain conditions.[6][7][8][9][10] It is crucial to note that these findings on related substances do not directly translate to the specific toxicological profile of this compound and should be interpreted with caution.
Safe Handling and Storage
Given the identified hazards, a systematic approach to safe handling is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the hierarchy of controls.
Hierarchy of Controls for Safe Handling
Caption: The hierarchy of controls for managing chemical hazards.
Experimental Protocols for Safe Handling
-
Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[11]
-
Enclosure: For procedures involving larger quantities or with a higher potential for dust generation, the use of a ventilated balance enclosure or a glove box is recommended.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for all procedures involving this compound.
-
Minimization: Use the smallest quantity of the chemical necessary for the experiment.
-
Housekeeping: Maintain a clean and organized work area. Clean up any spills promptly and appropriately.
-
Labeling: Ensure all containers are clearly and accurately labeled.
-
Training: All personnel handling the substance must be trained on its hazards and safe handling procedures.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of significant skin contact, a chemically resistant apron is recommended.
-
Footwear: Closed-toe shoes are required in the laboratory.
Storage Requirements
-
Containers: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.[12]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.[12] Organic acids should be segregated from inorganic acids and bases.[13][14]
-
General Practices: Do not store on high shelves or in direct sunlight.[12]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |
Fire-Fighting Measures
This compound is a combustible solid.
-
Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide, or foam extinguisher.[15][16][17] Water spray can also be used to cool surrounding containers.
-
Unsuitable Extinguishing Media: Avoid using a direct stream of water on the burning material as it may scatter the powder.
-
Specific Hazards: Thermal decomposition may produce carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures (Spill Cleanup)
For a small spill of solid this compound:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation (use fume hoods).
-
Wear PPE: Don appropriate PPE, including a respirator, chemical resistant gloves, and eye protection.
-
Containment: Prevent the powder from spreading.
-
Cleanup: Carefully sweep the solid material into a suitable, labeled container for disposal. Avoid generating dust. Alternatively, moisten the powder with a non-reactive solvent before sweeping.
-
Neutralization (for acidic residue): After the bulk of the material is removed, the area can be wiped with a dilute solution of a weak base, such as sodium bicarbonate, to neutralize any remaining acidic residue.[18][19][20][21][22]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[23][24]
Disposal Considerations
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Disposal Method: Dispose of in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain.[23][24] Contact a licensed professional waste disposal service.
Conclusion
This compound is a valuable research chemical that can be handled safely with appropriate precautions. Its primary hazards are its irritant properties and acute oral toxicity. By implementing a combination of engineering controls, safe work practices, and appropriate personal protective equipment, researchers can minimize their risk of exposure. It is imperative that all personnel are thoroughly trained on the hazards and emergency procedures outlined in this guide and in the material's Safety Data Sheet (SDS) before commencing any work with this compound.
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Commercial suppliers of 4-(4-Ethylphenyl)butanoic acid
An In-depth Technical Guide to Sourcing and Utilizing 4-(4-Ethylphenyl)butanoic Acid for Research & Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on the critical aspects of sourcing from commercial suppliers, ensuring quality control, and implementing safe laboratory practices.
Introduction to this compound
This compound (CAS No. 91490-77-2) is a carboxylic acid derivative with a molecular formula of C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1] Its structure, featuring a butanoic acid chain attached to an ethylphenyl group, makes it a valuable building block in medicinal chemistry and materials science. Derivatives of phenylbutanoic acid are explored in various therapeutic areas, including the development of novel anticancer candidates and compounds with sedative-hypnotic effects.[2][3] Given its role as a precursor in complex syntheses, the purity and integrity of the starting material are paramount to achieving reliable and reproducible experimental outcomes.
Chapter 1: Commercial Supplier Landscape
Selecting a reputable supplier is the foundational step in any research project. The quality of your starting material directly impacts every subsequent result. When evaluating suppliers for this compound, key considerations include the purity levels offered, the comprehensiveness of analytical documentation provided, and the available quantities.
Comparative Analysis of Potential Suppliers
The following table summarizes publicly available information from various chemical suppliers. It is crucial to note that catalog data can be general; researchers should always request lot-specific Certificates of Analysis (CoA) before purchase.
| Supplier | Advertised Purity | Analytical Data Typically Provided | Typical Pack Sizes | Notes |
| Sigma-Aldrich | ≥95% (distributor for Ambeed) | Certificate of Analysis (CoA), Safety Data Sheet (SDS) | 250 mg, 1 g | As a major distributor, they offer a robust supply chain but may not be the primary manufacturer. |
| VEGSCI Inc. | Not specified | Technical support available | Inquiry-based | Positions as a provider of cost-effective products for innovation.[4] |
| Appretech Scientific | ≥98% (for 4-(2-ethylphenyl) isomer)[5] | Purity by HPLC/NMR often available upon request | Inquiry-based | Specializes in a wide range of chemical reagents; important to confirm the correct isomer. |
Disclaimer: This table is for informational purposes and is not an endorsement. Purity and availability are subject to change. Always verify with the supplier.
Chapter 2: Critical Quality Attributes & Verification
Purchasing a chemical is not merely a transaction but the first step of quality control. A supplier's claims must be independently verifiable. The narrative of quality is told through analytical data.
Key Quality Parameters
-
Identity: Is the material what it claims to be? The primary structure must be confirmed. ¹H NMR and ¹³C NMR are non-negotiable for structural elucidation.
-
Purity: What is the percentage of the desired compound? This is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). A purity of ≥98% is recommended for most drug discovery applications.
-
Impurities: What else is in the vial? The impurity profile can be more critical than the purity percentage. Residual solvents, starting materials from synthesis, or side-reaction products can interfere with experiments or produce confounding biological effects.
-
Water Content: For a solid compound, significant water content can affect weighing accuracy and stability. Karl Fischer titration is the standard method for this determination.
The Self-Validating Protocol: Incoming Quality Control
Upon receiving a new batch of this compound, a researcher should perform their own validation. This workflow ensures that the material meets the standards of your specific application.
Caption: Incoming quality control workflow for a new chemical reagent.
Chapter 3: Safe Handling, Storage, and Solution Preparation
Adherence to safety protocols is non-negotiable in a professional laboratory setting. This compound is classified as an irritant and should be handled with care.
Safety and Handling
Based on GHS classifications for this compound and its analogs, the following precautions are mandatory[1][6]:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.[7]
-
Engineering Controls: Handle the solid material in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[6]
-
Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes.[7]
-
Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[7]
Storage
Proper storage is essential to maintain the compound's stability and integrity over time.
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[6][7]
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution, a common first step for in vitro screening and cell-based assays.
Materials:
-
This compound (MW: 192.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Vortex mixer and/or sonicator
Workflow Diagram:
Caption: Step-by-step workflow for preparing a DMSO stock solution.
Step-by-Step Methodology:
-
Calculation: Determine the mass of this compound required. For example, to make 1 mL of a 100 mM solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass = 0.1 mol/L × 0.001 L × 192.25 g/mol = 0.019225 g = 19.23 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound using an analytical balance on weighing paper or in a weigh boat.
-
Transfer: Carefully transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., 1 mL).
-
Initial Solvation: Add approximately 70% of the final volume of anhydrous DMSO to the flask. The use of anhydrous DMSO is critical to prevent degradation from absorbed water.
-
Dissolution: Cap the flask and vortex vigorously. If the solid does not dissolve readily, use a water bath sonicator for short bursts until the solution is clear. This step is crucial as undissolved material will lead to an incorrect final concentration.
-
Final Volume: Once the solid is fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in properly labeled cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term use or -80°C for long-term archival.
Conclusion
Sourcing high-quality this compound is a process that demands diligence, from initial supplier vetting to in-house analytical verification. By treating procurement as an integral part of the scientific method and adhering to rigorous safety and handling protocols, researchers can build a foundation of quality that enhances the reliability and reproducibility of their work in the competitive landscape of drug discovery and development.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 231606, this compound. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1568416, 4-(4-Ethylphenoxy)Butanoic Acid. Available at: [Link]
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Appretech Scientific Limited. Product Page: 4-(2-ethylphenyl)butanoic acid. Available at: [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]
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Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 347674, 4-(4-Isopropylphenyl)butanoic acid. Available at: [Link]
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El-Hashash, M. A., et al. (2001). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 6(3), 216-224. Available at: [Link]
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Tiekink, E. R. T. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(4), M1209. Available at: [Link]
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Tan, S. Z., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1189. Available at: [Link]
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Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(10), 8759. Available at: [Link]
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A Comprehensive Technical Guide to 4-(4-ethylphenyl)butanoic Acid: Synthesis, Potential Biological Activities, and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 4-(4-ethylphenyl)butanoic acid, a small molecule with potential therapeutic applications. While direct research on this specific compound is limited, this guide synthesizes information on its logical synthesis, predicted biological activities based on structurally similar compounds, and future research directions. This document is intended to serve as a foundational resource for researchers interested in exploring the chemical and biological landscape of this compound and its derivatives.
Introduction
This compound is a carboxylic acid derivative with a substituted aromatic moiety. Its structural resemblance to known pharmacologically active compounds, such as 4-phenylbutyric acid, a histone deacetylase (HDAC) inhibitor[1][2], and various phenylpropanoic acid derivatives that act as peroxisome proliferator-activated receptor (PPAR) agonists[3], suggests that it may possess interesting biological properties. This guide will delve into the probable synthetic route for this compound, explore its potential as an HDAC inhibitor and a PPAR agonist, and provide detailed experimental protocols to facilitate further investigation.
Chemical Synthesis
The most logical and well-established method for the synthesis of this compound is a two-step process commencing with a Friedel-Crafts acylation, followed by a Clemmensen reduction.[4][5] This approach is a classic strategy for the preparation of 4-arylbutanoic acids.
Synthesis Workflow
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4-(4-ethylphenyl)butanoic acid melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Characterization of 4-(4-ethylphenyl)butanoic acid: Melting and Boiling Point Determination
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No: 5467-53-8) is an aromatic carboxylic acid belonging to the class of 4-arylbutanoic acids.[1] With a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol , its structure is characterized by a butanoic acid chain attached to a phenyl ring at the 4-position, which is itself substituted with an ethyl group.[1] Compounds of this class are significant building blocks in medicinal chemistry and materials science. The precise determination of their physicochemical properties, such as melting and boiling points, is a cornerstone of compound characterization, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development.
Physicochemical Properties Summary
The accurate characterization of a novel or sparsely documented compound necessitates empirical analysis. A survey of authoritative chemical databases, including PubChem and commercial supplier catalogs, did not yield experimentally verified melting or boiling points for this compound.[1][2] This absence underscores the critical need for laboratory determination.
For contextual reference and comparison, the properties of closely related analogs are presented below. These analogs provide a reasonable estimation of the expected physical state and thermal behavior.
| Compound Name | Structure | CAS No. | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₂H₅-C₆H₄-(CH₂)₃COOH | 5467-53-8 | Data not available | Data not available |
| 4-Phenylbutanoic acid | C₆H₅-(CH₂)₃COOH | 1821-12-1 | 49-51[3] | 290 (@ 760 mmHg)[4], 165 (@ 10 mmHg)[3] |
| 4-(3-ethylphenyl)butanoic acid | C₂H₅-C₆H₄-(CH₂)₃COOH | 22531-23-3 | 41-41.5 | 320.2 ± 11.0 (Predicted)[5] |
| 4-(4-Methylphenyl)-4-oxobutanoic acid | CH₃-C₆H₄-CO-(CH₂)₂COOH | 4619-20-9 | 127-130 | Data not available |
Table 1: Physicochemical data for this compound and structural analogs. The absence of data for the target compound highlights the necessity of the experimental protocols detailed herein.
Part 1: Melting Point Determination Protocol
The melting point is a fundamental thermal property used to identify a substance and assess its purity.[6] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities depress and broaden this range.[7] The standard method for determination is the capillary melting point technique.
Causality and Experimental Rationale
The basis of this technique is the precise observation of the phase transition from solid to liquid upon controlled heating.[7] The sample is finely powdered to ensure uniform heat distribution and packed into a narrow capillary tube to allow for clear observation of the melting process. The heating rate is the most critical parameter; a rapid temperature ramp can lead to an erroneously high and broad melting range due to thermal lag between the heating block, the thermometer, and the sample.[8] Therefore, a two-stage heating process is standard practice: a rapid initial heating to approach the expected melting point, followed by a much slower rate (1-2°C per minute) through the melting range itself.[8]
Step-by-Step Methodology
-
Sample Preparation :
-
Place a small amount of dry this compound on a clean, dry watch glass.
-
Using a spatula, crush the solid into a fine powder. This ensures efficient and uniform packing.
-
-
Capillary Tube Packing :
-
Apparatus Setup :
-
Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar).
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.[6]
-
-
Melting Point Measurement :
-
Rapid Preliminary Run : Set a high heating rate (e.g., 10-15°C/min) to quickly determine an approximate melting temperature.[8]
-
Cooling : Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Accurate Determination : Prepare a new capillary tube with a fresh sample. Place it in the apparatus.
-
Heat rapidly to about 15-20°C below the approximate melting point found in the preliminary run.
-
Reduce the heating rate to 1-2°C per minute.[8]
-
Record T1 : Note the temperature at which the first drop of liquid appears.
-
Record T2 : Note the temperature at which the last crystal of the solid melts completely.[9]
-
The melting point is reported as the range T1 - T2.
-
-
Validation : Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.
Workflow Visualization
Caption: Workflow for Capillary Melting Point Determination.
Part 2: Boiling Point Determination Protocol
For high molecular weight organic acids like this compound, the boiling point at atmospheric pressure (760 mmHg) can be very high, often leading to thermal decomposition before boiling occurs. Therefore, the boiling point is typically determined under reduced pressure (vacuum).
Causality and Experimental Rationale
A liquid boils when its vapor pressure equals the pressure of the surrounding atmosphere.[10] By reducing the ambient pressure using a vacuum, the temperature required to reach this equilibrium point is significantly lowered, allowing the liquid to boil at a temperature below its decomposition point.[11] The relationship between pressure and boiling point can be described by the Clausius-Clapeyron equation, which provides a theoretical basis for this phenomenon.[10][12] For practical purposes, nomographs are often used to estimate the boiling point at a given pressure if the boiling point at another pressure (usually 760 mmHg) is known.[13]
Step-by-Step Methodology
-
Apparatus Assembly (Microscale) :
-
Place a small volume (e.g., 0.5 mL) of this compound into a small test tube or distillation flask.
-
Insert a standard melting point capillary tube, sealed end up, into the liquid. This tube acts as an ebulliator, trapping air that will form a continuous stream of bubbles upon boiling.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
-
-
Heating Bath Setup :
-
Suspend the assembly in a heating bath (e.g., a Thiele tube or an oil bath on a hot plate with a stirrer). The heating medium should be above the level of the liquid in the test tube.
-
-
Vacuum Application :
-
Connect the apparatus to a vacuum source. Ensure all connections are secure to maintain a stable pressure.
-
Evacuate the system to the desired pressure (e.g., 10-20 mmHg), which should be monitored with a manometer.
-
-
Boiling Point Measurement :
-
Begin heating the bath slowly and steadily while observing the capillary tube.
-
Initially, the trapped air in the capillary will expand and exit as a stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid is boiling vigorously.
-
Note the temperature and then remove the heat source, allowing the bath to cool slowly.
-
The stream of bubbles will slow and eventually stop. The exact moment the liquid begins to re-enter the capillary tube is the point where the vapor pressure of the sample equals the pressure of the system.
-
Record the temperature at this precise moment. This is the boiling point at the recorded vacuum pressure.
-
-
Reporting : The boiling point must be reported with the corresponding pressure, for example, "175-177°C at 15 mmHg."
Workflow Visualization
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Solubility Profile of 4-(4-ethylphenyl)butanoic acid in Organic Solvents: A Preformulation Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-ethylphenyl)butanoic acid, a carboxylic acid derivative. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of chemical interactions and provides a robust experimental protocol for its empirical determination. We delve into the theoretical underpinnings of its solubility, offer a detailed methodology for the widely accepted shake-flask equilibrium solubility assay, and present a framework for interpreting the resulting data. This guide is intended for researchers, chemists, and formulation scientists engaged in the preformulation and development of drug candidates.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a cornerstone of pharmaceutical development. For an API to be effective, it must first dissolve in a solvent system, whether for purification via crystallization, formulation into a dosage form, or absorption in biological fluids.[1] An inadequate understanding of a compound's solubility can lead to significant challenges, including poor bioavailability, difficulties in formulation, and delays in development timelines.[2]
This compound, as a carboxylic acid, possesses distinct structural features that dictate its interactions with various solvents. This guide aims to provide a foundational understanding of these interactions and equip scientists with the tools to accurately quantify its solubility.
Physicochemical Properties of this compound
A molecule's physical and chemical properties are the primary determinants of its solubility. This compound is characterized by a polar carboxylic acid head group and a significant nonpolar tail, consisting of a butyl chain and an ethylphenyl ring.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | PubChem[3] |
| Molecular Weight | 192.25 g/mol | PubChem[3] |
| Structure | Aromatic Carboxylic Acid | - |
| Functional Groups | -COOH (Carboxyl), Phenyl Ring | - |
| Polarity | Amphiphilic (Polar head, nonpolar tail) | Inferred from structure |
The carboxyl group can act as both a hydrogen bond donor (from the hydroxyl -OH) and a hydrogen bond acceptor (at the carbonyl C=O), making it highly interactive with polar solvents.[4][5] Conversely, the large hydrocarbon portion is hydrophobic and will preferentially interact with nonpolar solvents through van der Waals forces.[6]
Theoretical Framework and Predicted Solubility Profile
The principle of "like dissolves like" provides a fundamental, albeit simplified, basis for predicting solubility.[7][8] We can anticipate the solubility of this compound by classifying solvents based on their polarity and hydrogen bonding capabilities.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl and carbonyl components of the carboxylic acid group. Higher molecular weight carboxylic acids tend to be more soluble in alcohols than in water.[9] Therefore, high solubility is predicted in this class.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents are polar and can act as hydrogen bond acceptors, interacting strongly with the acidic proton of the carboxyl group. They are generally good solvents for carboxylic acids.[10] Moderate to high solubility is expected.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The large nonpolar backbone of this compound should facilitate solubility in these solvents. Carboxylic acids can form stable hydrogen-bonded dimers in nonpolar media, which effectively shields the polar group and enhances solubility.[4][7] Moderate solubility is predicted, likely higher in aromatic solvents like toluene due to potential π-π stacking interactions with the phenyl ring.
-
Water: Due to the large, hydrophobic hydrocarbon tail (12 carbons), solubility in water is expected to be very low, a common characteristic for carboxylic acids with more than five or six carbon atoms.[4][6][10]
Experimental Determination of Thermodynamic Solubility
While predictions are useful, empirical measurement is essential for accurate data. The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method .[2][11] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Rationale for the Shake-Flask Method
This method is trusted because it allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved states, providing a definitive solubility value under specific conditions (e.g., temperature, solvent).[2] It is the benchmark against which higher-throughput kinetic methods are often compared.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Workflow Diagram:
Caption: Solute-solvent interactions governing solubility.
Conclusion
This guide establishes a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, reliable experimental protocol, researchers can generate the accurate data necessary for informed decision-making in process chemistry, crystallization, and formulation development. The principles and methods outlined herein are foundational for advancing drug candidates through the development pipeline.
References
-
Physical Properties of Carboxylic Acids - JoVE. (2023). Retrieved from [Link]
-
Physical Properties of Carboxylic Acids . CK-12 Foundation. (2025). Retrieved from [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility . Semantic Scholar. (2012). Retrieved from [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments . Chinese Pharmaceutical Journal. (2019). Retrieved from [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . SlideShare. (2013). Retrieved from [Link]
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Carboxylic acid . Wikipedia. Retrieved from [Link]
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This compound . PubChem. Retrieved from [Link]
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15.3: Physical Properties of Carboxylic Acids . Chemistry LibreTexts. (2022). Retrieved from [Link]
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Carboxylic acid - Properties, Structure, Reactions . Britannica. Retrieved from [Link]
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Solubility of Organic Compounds . University of Calgary. (2023). Retrieved from [Link]
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(PDF) Experimental and Computational Methods Pertaining to Drug Solubility . ResearchGate. (2012). Retrieved from [Link]
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Spectroscopic data (NMR, IR, MS) of 4-(4-ethylphenyl)butanoic acid
An In-depth Technical Guide to the Spectroscopic Elucidation of 4-(4-ethylphenyl)butanoic acid
Authored by a Senior Application Scientist
Foreword: The Analytical Narrative
In the realm of drug development and materials science, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. A molecule is not truly "known" until its atomic connectivity and functionality have been rigorously interrogated and proven. This guide moves beyond a simple recitation of data. It presents a holistic analytical narrative for the characterization of This compound , a compound of interest for its potential applications stemming from its substituted phenylalkanoic acid scaffold.
As your guide, I will operate with full editorial control, structuring this document not as a rigid template, but as a logical progression of scientific inquiry. We will journey through the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—treating each not as an isolated data point, but as a crucial chapter in the story of our molecule. The causality behind every experimental choice and the logic connecting each piece of spectral evidence to the final, confirmed structure will be our central focus. This is the self-validating system of analysis that ensures trustworthiness and scientific integrity.
The Subject: this compound
Before we delve into the spectroscopy, let us first visualize our target.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₂H₁₆O₂[1]
-
Molecular Weight: 192.25 g/mol [1]
-
Structure:
Our task is to use the language of spectroscopy to prove this structure, piece by piece.
The Workflow: A Strategy for Structural Elucidation
A robust analytical workflow ensures that data from orthogonal techniques is integrated logically to build an unshakeable structural hypothesis. The process is not linear but iterative, with each piece of data refining our understanding.
Caption: A logical workflow for spectroscopic analysis.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: We begin with Mass Spectrometry because it provides the two most fundamental pieces of information: the molecular weight and the initial fragmentation patterns. Electron Ionization (EI) is chosen for its ability to induce reproducible fragmentation, creating a unique "fingerprint" for the molecule. A high-resolution mass spectrometer would be ideal to confirm the elemental composition from the exact mass.
Experimental Protocol (EI-MS)
-
Sample Introduction: A minute quantity of the solid sample is introduced via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to dislodge an electron, forming a positively charged molecular ion (M⁺•), without being so excessive as to obliterate it completely.[2]
-
Fragmentation: The molecular ion, being energy-rich, undergoes fragmentation into smaller, characteristic charged ions.[2]
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Presentation & Interpretation
| m/z (Mass/Charge) | Predicted Relative Intensity | Assignment & Rationale |
| 192 | Moderate | [M]⁺• : The molecular ion, corresponding to the formula C₁₂H₁₆O₂⁺•. Aromatic acids often show a more prominent molecular ion peak compared to their aliphatic counterparts.[3] |
| 175 | Low | [M - OH]⁺ : Loss of the hydroxyl radical (•OH, 17 Da) via alpha-cleavage, a characteristic fragmentation of carboxylic acids.[3] |
| 147 | Moderate | [M - COOH]⁺ : Loss of the entire carboxyl group as a radical (•COOH, 45 Da). This results in a stable benzylic-type cation. |
| 119 | High (Base Peak) | Tropylium Ion Derivative : Loss of the C₃H₆COOH side chain, followed by rearrangement. This is likely cleavage at the benzylic position (the bond between the phenyl ring and the butanoic acid chain), leading to the C₉H₁₁⁺ fragment. This fragment is particularly stable due to its benzylic nature. |
| 105 | High | [C₈H₉]⁺ : Loss of a methyl group from the m/z 119 fragment. |
| 91 | Moderate | Tropylium Ion [C₇H₇]⁺ : A classic fragment in compounds containing a benzyl group, formed by rearrangement of the benzyl cation. |
| 45 | Moderate | [COOH]⁺ : The carboxyl group itself, resulting from cleavage of the C-C bond alpha to the ring.[4] |
Trustworthiness: The presence of the molecular ion at m/z 192 confirms the molecular weight. The key fragments at m/z 175 (loss of OH) and 45 (COOH) are highly diagnostic for a carboxylic acid functionality. The base peak at m/z 119 strongly suggests a stable ethyl-substituted benzylic fragment, which perfectly aligns with the proposed structure.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for identifying the functional groups present. We employ the Attenuated Total Reflectance (ATR) method. Unlike the traditional KBr pellet method, ATR requires minimal sample preparation and provides excellent sample-to-sample reproducibility, making it a more trustworthy and efficient choice in a modern laboratory.
Experimental Protocol (ATR-IR)
-
Background Scan: An IR spectrum of the clean, empty ATR crystal (typically diamond or germanium) is recorded as a background.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.
-
Sample Scan: The infrared beam is directed through the crystal. It penetrates a short distance into the sample at the points of contact, and the reflected light is collected by the detector.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.
Data Presentation & Interpretation
| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment & Rationale |
| 2500-3300 | Very Broad, Strong | O-H Stretch (Carboxylic Acid Dimer): This exceptionally broad absorption is the hallmark of a hydrogen-bonded carboxylic acid.[5][6][7] The breadth arises from the vast range of vibrational energies associated with the strong intermolecular hydrogen bonds forming a dimer.[6] |
| 2850-2970 | Medium, Sharp (superimposed on O-H) | C(sp³)-H Stretch: These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethyl and butyl alkyl chains. |
| ~3030 | Weak, Sharp | C(sp²)-H Stretch: Aromatic C-H stretching from the phenyl ring. |
| ~1700-1725 | Very Strong, Sharp | C=O Stretch (Carboxylic Acid Dimer): This intense absorption is characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid.[6][7] If the acid were monomeric (e.g., in a very dilute non-polar solution), this peak would shift to a higher frequency (~1760 cm⁻¹).[7] |
| ~1610, ~1510 | Medium | C=C Stretch (Aromatic Ring): These absorptions are typical for the skeletal vibrations of a benzene ring. |
| ~1415 | Medium, Broad | O-H Bend (in-plane): This bending vibration is often coupled with C-O stretching. |
| ~1210-1320 | Strong | C-O Stretch: Stretching of the carbon-oxygen single bond in the carboxyl group.[5] |
| ~830 | Strong | C-H Bend (out-of-plane): This strong absorption is highly indicative of a 1,4-disubstituted (para) benzene ring. |
Trustworthiness: The simultaneous observation of the extremely broad O-H stretch from 2500-3300 cm⁻¹ and the intense C=O stretch at ~1710 cm⁻¹ provides unequivocal evidence for the presence of a carboxylic acid functional group.[7] The peak at ~830 cm⁻¹ validates the para-substitution pattern on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map
Expertise & Experience: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. We will perform both ¹H and ¹³C NMR. Deuterated chloroform (CDCl₃) is a common choice of solvent, but the acidic proton of a carboxylic acid can sometimes exchange or have a very broad, variable chemical shift. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the acid, often resulting in a sharper, more defined -COOH proton signal at a very downfield position. We will proceed with the analysis as if run in CDCl₃, noting the expected position of the acidic proton.
Proton (¹H) NMR Spectroscopy
Experimental Protocol (¹H NMR)
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to optimize its homogeneity, ensuring sharp, well-resolved peaks.
-
Data Acquisition: A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.
Data Presentation & Interpretation
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment & Rationale |
| ~12.0 | Singlet, Broad | 1H | - | -COOH: The acidic proton of the carboxylic acid. Its chemical shift is highly deshielded due to the electronegativity of the adjacent oxygen atoms and can be variable depending on concentration and solvent.[7] |
| 7.12 | Doublet | 4H (total) | ~8.0 | Ar-H: The four aromatic protons. In a para-substituted system, they appear as two distinct doublets that may look like a single peak if their chemical shifts are very close. They are coupled only to their ortho neighbors. |
| 2.64 | Quartet | 2H | ~7.6 | Ar-CH₂-CH₃: The methylene protons of the ethyl group. They are deshielded by the aromatic ring. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). |
| 2.62 | Triplet | 2H | ~7.5 | Ar-CH₂-CH₂-: The benzylic methylene protons of the butanoic acid chain. They are deshielded by the aromatic ring and are split into a triplet by the two adjacent methylene protons. |
| 2.37 | Triplet | 2H | ~7.4 | -CH₂-COOH: The methylene protons alpha to the carbonyl group. They are deshielded by the electron-withdrawing effect of the carbonyl and are split into a triplet by the two adjacent methylene protons. |
| 1.96 | Quintet (or Multiplet) | 2H | ~7.5 | -CH₂-CH₂-CH₂-: The central methylene protons of the butanoic acid chain. They are split by the two methylene groups on either side (2+2+1=5, a quintet). |
| 1.23 | Triplet | 3H | ~7.6 | Ar-CH₂-CH₃: The terminal methyl protons of the ethyl group. They are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3). |
Trustworthiness: The integration values (1:4:2:2:2:2:3) perfectly match the number of protons in each unique chemical environment. The splitting patterns (quartet/triplet for the ethyl group, two triplets and a quintet for the butanoic chain, and doublets for the para-aromatic system) provide a self-validating map of proton connectivity.
Carbon-¹³ (¹³C) NMR Spectroscopy
Experimental Protocol (¹³C NMR)
The protocol is similar to ¹H NMR, but acquisition times are longer due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. A broadband proton-decoupled experiment is typically run to simplify the spectrum, resulting in a single sharp peak for each unique carbon atom.
Data Presentation & Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~179-185 | -COOH: The carboxyl carbon is highly deshielded and appears far downfield, typical for carboxylic acids.[7] |
| ~142 | Ar-C (quaternary): The aromatic carbon atom bonded to the ethyl group. |
| ~138 | Ar-C (quaternary): The aromatic carbon atom bonded to the butanoic acid chain. |
| ~128 | Ar-CH (x2): The two aromatic carbons bonded to hydrogen and ortho to the butanoic acid chain. |
| ~127 | Ar-CH (x2): The two aromatic carbons bonded to hydrogen and ortho to the ethyl group. |
| ~35 | Ar-CH₂-: The benzylic carbon of the butanoic acid chain. |
| ~33 | -CH₂-COOH: The carbon alpha to the carbonyl group. |
| ~28 | Ar-CH₂-CH₃: The methylene carbon of the ethyl group. |
| ~26 | -CH₂-CH₂-CH₂-: The central carbon of the butanoic acid chain. |
| ~15 | -CH₃: The methyl carbon of the ethyl group. |
Trustworthiness: The spectrum shows a total of 10 unique carbon signals, which is consistent with the molecular symmetry (the two pairs of aromatic CH carbons are chemically equivalent). The chemical shifts align with established ranges for carboxylic acid, aromatic, and aliphatic carbons.[8] The downfield signal at ~180 ppm is definitive for the carboxyl carbon.
Synthesis and Conclusion: The Convergent Proof
No single technique provides the complete picture. The power of this analytical approach lies in the convergence of evidence from all methods.
Caption: How evidence from all techniques converges.
-
MS established the correct molecular weight (192) and formula (C₁₂H₁₆O₂).
-
IR provided unequivocal proof of a carboxylic acid functional group and a para-substituted aromatic ring.
-
¹³C NMR confirmed the presence of 10 unique carbon environments, including the essential carboxyl carbon.
-
¹H NMR mapped the entire proton framework, confirming the presence and connectivity of the ethyl group, the butanoic acid chain, and their para-orientation on the benzene ring.
Together, these self-validating systems of data leave no room for ambiguity. The spectroscopic evidence comprehensively and authoritatively confirms the structure of the sample as This compound .
References
-
IR Spectroscopy Tutorial: Carboxylic Acids . (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts . The Journal of Physical Chemistry A, 113(24), 6637–6647. Retrieved from [Link]
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TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to 4-(4-ethylphenyl)butanoic Acid in Medicinal Chemistry
Introduction: The Promise of a Phenylalkanoic Acid Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for broad therapeutic applications is a paramount objective. 4-(4-ethylphenyl)butanoic acid, a substituted phenylalkanoic acid, represents one such scaffold of significant interest. While direct and extensive research on this specific molecule is emerging, its structural similarity to known bioactive compounds, particularly agonists of Peroxisome Proliferator-Activated Receptors (PPARs), positions it as a compelling candidate for investigation in various pathological contexts, including metabolic disorders, inflammatory conditions, and oncology.[1][2]
This in-depth technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded exploration of its synthesis, likely therapeutic targets, and robust methodologies for its evaluation. By synthesizing existing knowledge on related compounds and proposing a clear path for investigation, this guide aims to catalyze further research into this promising molecule.
Core Scientific Rationale: Targeting Peroxisome Proliferator-Activated Receptors (PPARs)
The therapeutic potential of this compound is strongly predicted to be mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing crucial roles in the regulation of gene expression.[3] There are three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological functions.[3][4]
The general structure of PPAR agonists often includes a carboxylic acid head group, a linker, and a hydrophobic tail, a motif present in this compound.[2] The phenylpropanoic acid scaffold, in particular, has been a fertile ground for the development of PPAR agonists.[5]
The PPAR Signaling Pathway: A Central Hub in Cellular Regulation
Upon activation by a ligand, such as a fatty acid or a synthetic agonist, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This signaling cascade is central to numerous physiological processes.[6][7]
Figure 1: Proposed PPAR signaling pathway for this compound.
Potential Therapeutic Applications
The activation of PPARs by this compound could have profound implications for the treatment of a range of diseases.
Metabolic Diseases
PPARs are master regulators of metabolism, making them attractive targets for metabolic disorders like type 2 diabetes, obesity, and dyslipidemia.[8][9]
-
PPARγ and Insulin Sensitization: PPARγ is highly expressed in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity.[4][6] Activation of PPARγ can improve glucose uptake and lower blood glucose levels. Thiazolidinediones (TZDs), a class of PPARγ agonists, are used clinically as insulin sensitizers.[6]
-
PPARα and Lipid Metabolism: PPARα is predominantly found in the liver, heart, and skeletal muscle and is involved in fatty acid oxidation.[6] Fibrates, which are PPARα agonists, are used to treat dyslipidemia by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.[1]
-
PPARβ/δ and Fatty Acid Oxidation: PPARβ/δ is ubiquitously expressed and plays a role in fatty acid oxidation, particularly in skeletal muscle.[6]
The potential of this compound to modulate one or more of these PPAR isotypes makes it a candidate for a next-generation metabolic therapeutic.
Inflammation
Chronic inflammation is a key component of many diseases, including atherosclerosis, inflammatory bowel disease, and neurodegenerative disorders. PPARs have well-documented anti-inflammatory properties.[10][11]
-
Inhibition of Pro-inflammatory Gene Expression: PPARs can repress the activity of pro-inflammatory transcription factors such as NF-κB, AP-1, and STAT.[10] This leads to a reduction in the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
Polarization of Macrophages: PPARγ activation can promote the differentiation of macrophages towards an anti-inflammatory M2 phenotype.[12]
By targeting PPARs, this compound could offer a novel approach to treating a wide array of inflammatory conditions.
Cancer
The role of PPARs in cancer is complex and appears to be context-dependent. However, there is growing evidence that PPAR agonists can exert anti-tumor effects in various cancers.[10][12][13]
-
Induction of Apoptosis and Cell Cycle Arrest: PPARγ agonists have been shown to induce apoptosis and cell cycle arrest in several cancer cell lines.[10][12]
-
Inhibition of Angiogenesis: Some studies suggest that PPARα and PPARγ agonists can inhibit tumor angiogenesis.
-
Modulation of the Tumor Microenvironment: The anti-inflammatory effects of PPAR activation can also impact the tumor microenvironment, potentially making it less conducive to tumor growth and metastasis.[12][14]
Further investigation is warranted to delineate the specific cancers that might be susceptible to treatment with a PPAR agonist like this compound.
Synthesis of this compound: A Proposed Methodology
A robust and scalable synthesis is crucial for the exploration of any new chemical entity. Based on established chemical principles, a plausible and efficient route for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction.[15][16][17]
Figure 3: Workflow for a PPAR luciferase reporter assay.
Data Presentation:
| Compound | PPARα EC₅₀ (µM) | PPARγ EC₅₀ (µM) | PPARβ/δ EC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., Fenofibrate) | Known Value | - | - |
| Positive Control (e.g., Rosiglitazone) | - | Known Value | - |
| Positive Control (e.g., GW501516) | - | - | Known Value |
Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation. [18][19][20][21] Principle: Preadipocyte cell lines (e.g., 3T3-L1) are treated with the test compound in a differentiation-inducing cocktail. After several days, the cells are stained with Oil Red O, a dye that specifically stains the lipid droplets present in mature adipocytes. The amount of staining is a measure of the extent of adipocyte differentiation.
Experimental Protocol:
-
Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.
-
Two days post-confluence, induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, IBMX, and the test compound (this compound) at various concentrations.
-
After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the test compound.
-
Continue to culture for an additional 4-6 days, replacing the medium every 2 days.
-
After differentiation, wash the cells with PBS and fix with 10% formalin.
-
Stain the cells with Oil Red O solution.
-
Wash the cells to remove excess stain and visualize the lipid droplets under a microscope.
-
For quantification, elute the Oil Red O from the stained cells with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
Structure-Activity Relationship (SAR) Insights and Future Directions
The exploration of this compound is just the beginning. A systematic investigation of its structure-activity relationship (SAR) will be crucial for optimizing its potency and selectivity. Key modifications to consider include:
-
Alkyl Chain Length: Varying the length of the butanoic acid chain could impact the binding affinity and selectivity for different PPAR isotypes.
-
Phenyl Ring Substitution: Exploring different substituents on the phenyl ring (e.g., chloro, methoxy, trifluoromethyl) at various positions can significantly alter the electronic and steric properties of the molecule, influencing its interaction with the receptor's ligand-binding pocket. [22][23]* Stereochemistry: For derivatives with chiral centers, the evaluation of individual enantiomers is essential, as stereochemistry can play a critical role in receptor binding and activation. [5]
Conclusion
This compound presents a compelling starting point for the development of novel therapeutics. Its structural features strongly suggest that it will act as a PPAR agonist, opening up a wide range of potential applications in metabolic diseases, inflammation, and cancer. The proposed synthetic route is practical and scalable, and the outlined in vitro assays provide a clear and robust framework for evaluating its biological activity. Further investigation into the SAR of this and related compounds will undoubtedly pave the way for the discovery of new and improved medicines.
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INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]
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Clark, D. E. (2010). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
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Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid via Friedel–Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid, a valuable organic building block. The synthesis is achieved through the Friedel–Crafts acylation of toluene with succinic anhydride, a classic and robust method in organic chemistry.[1][2] This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol, mechanistic insights, safety precautions, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction.
Introduction and Scientific Background
The Friedel–Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to an aromatic ring.[3] This reaction involves the introduction of an acyl group (-COR) onto an aromatic substrate, typically using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The resulting aryl ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[5][6]
A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the introduced acyl group. This deactivation prevents polysubstitution, a common side reaction in alkylations, leading to cleaner product formation.[7]
The synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid from toluene and succinic anhydride is a well-established example of this reaction and is often used in undergraduate organic chemistry labs to demonstrate the principles of electrophilic aromatic substitution.[1] The product itself serves as a precursor for various more complex molecules.[6]
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with succinic anhydride to form a highly electrophilic acylium ion. This is the rate-determining step of the reaction.[3]
-
Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
-
Hydrolysis: Subsequent workup with water hydrolyzes the aluminum complex to yield the final carboxylic acid product.
Experimental Protocol
This protocol details the laboratory-scale synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid. It is crucial to adhere to all safety precautions due to the hazardous nature of the reagents involved.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Toluene | C₇H₈ | 92.14 | 50 mL | Anhydrous |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 10.0 g | 99% |
| Aluminum Chloride | AlCl₃ | 133.34 | 26.7 g | Anhydrous, powdered |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL | Concentrated (37%) |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Reagent grade |
| Hexane | C₆H₁₄ | 86.18 | As needed | Reagent grade |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Dropping funnel (pressure-equalizing)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
Reaction Setup and Execution:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator before use. Moisture will deactivate the aluminum chloride catalyst.[8][9]
-
Initial Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a glass stopper. Place a magnetic stir bar in the flask.
-
Reagent Charging: In a fume hood, carefully add anhydrous aluminum chloride (26.7 g) to the flask. Add anhydrous dichloromethane (50 mL) to the flask to create a suspension.
-
Cooling: Cool the flask to 0-5 °C using an ice bath.
-
Succinic Anhydride Addition: In a separate beaker, dissolve succinic anhydride (10.0 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel.
-
Toluene Addition: Add toluene (50 mL) to the dropping funnel containing the succinic anhydride solution and mix gently.
-
Slow Addition: Add the toluene/succinic anhydride solution dropwise to the stirred aluminum chloride suspension over a period of 30-45 minutes. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The color of the mixture will typically darken. Monitor the reaction progress by Thin Layer Chromatography (TCC).
Work-up and Purification:
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[9] This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.
-
Decomposition of the Complex: Stir the mixture vigorously until the aluminum salts are fully dissolved in the aqueous layer.[9]
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two portions of dichloromethane (25 mL each).[9]
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product. The product will move into the aqueous layer as its sodium salt.
-
Acidification: Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the product precipitates out as a white solid. Check the pH with litmus paper to ensure it is strongly acidic.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
-
Drying: Dry the product under vacuum or in a desiccator over a drying agent.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethyl acetate/hexane solvent system.[2]
Characterization of 4-(4-Methylphenyl)-4-oxobutanoic Acid
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white powder[1] |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molar Mass | 192.21 g/mol [1][10] |
| Melting Point | 127-130 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.41 (s, 3H, Ar-CH₃), 2.83 (t, 2H, -CH₂-COOH), 3.28 (t, 2H, -CO-CH₂-), 7.27 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H), ~11.5 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 21.6, 28.1, 33.2, 128.3, 129.4, 134.1, 144.3, 178.9, 197.6 |
| IR (KBr, cm⁻¹) | ~3000 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1680 (C=O stretch of ketone), 1605, 1410 (C=C aromatic stretch) |
Safety and Hazard Considerations
It is imperative to conduct a thorough risk assessment before beginning this synthesis.
-
Aluminum Chloride (AlCl₃): Corrosive and water-reactive. It can cause severe burns. Handle in a dry environment and avoid inhalation of dust.[5]
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. It is a suspected teratogen.
-
Succinic Anhydride: Irritant to eyes, skin, and respiratory system.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.[9]
-
Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. The reaction work-up generates HCl gas, which is toxic and corrosive.[5]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene). All operations involving volatile, corrosive, or toxic substances must be performed in a certified chemical fume hood.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst due to moisture. | Ensure all glassware is scrupulously dried. Use fresh, anhydrous aluminum chloride.[9] |
| Incomplete reaction. | Extend the reaction time or gently heat the mixture after the initial addition. Monitor by TLC. | |
| Formation of Regioisomers | The methyl group in toluene is an ortho-, para-director. | While the para-product is major due to sterics, some ortho-isomer may form. Purification by recrystallization is usually effective in removing the ortho-isomer.[2] |
| Oily Product | Impurities or incomplete drying. | Ensure thorough washing and drying. Recrystallization should yield a solid product. |
| Vigorous/Uncontrolled Reaction | Addition of reagents is too fast. | Maintain a slow, controlled addition rate, especially at the beginning of the reaction. Ensure efficient cooling.[8] |
Further Applications: Clemmensen Reduction
The synthesized 4-(4-methylphenyl)-4-oxobutanoic acid can be further transformed. A common subsequent reaction is the Clemmensen reduction, which reduces the ketone functionality to a methylene group (-CH₂-).[11][12] This is particularly useful for synthesizing alkylbenzenes, as direct Friedel-Crafts alkylation can be prone to carbocation rearrangements and polysubstitution.[12] The Clemmensen reduction is typically carried out using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[11][12][13]
References
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Kangani, C. O., & Day, B. W. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 10(13), 2645–2648. [Link]
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Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
SlideShare. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. Retrieved from [Link]
-
YouTube. (2018). Clemmensen Reduction. Retrieved from [Link]
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Application Note & Synthesis Protocol: A Reliable Two-Step Synthesis of 4-(4-Ethylphenyl)butanoic acid
Introduction
4-(4-Ethylphenyl)butanoic acid is a valuable carboxylic acid derivative with applications as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents and materials science precursors. Its structure, featuring a substituted aromatic ring linked to a butanoic acid chain, makes it a target of interest for researchers in medicinal chemistry and organic synthesis.
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The selected synthetic route is a robust and classical two-step process designed for high yield and purity. The strategy involves:
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction between ethylbenzene and succinic anhydride to form the key intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid.
-
Wolff-Kishner Reduction: The subsequent deoxygenation of the keto group in the intermediate to yield the final alkane product, this compound.
This protocol is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and critical safety information.
Overall Synthetic Scheme
The two-step synthesis proceeds as follows:
Step 1: Friedel-Crafts Acylation
Ethylbenzene reacts with succinic anhydride in the presence of aluminum chloride (AlCl₃) to yield 4-(4-ethylphenyl)-4-oxobutanoic acid.
Step 2: Wolff-Kishner Reduction The intermediate keto acid is reduced using hydrazine hydrate (N₂H₄·H₂O) and potassium hydroxide (KOH) to produce this compound.
Experimental Workflow Diagram
The overall experimental process can be visualized as a linear progression from starting materials to the final purified product.
Application Notes & Protocols: Leveraging 4-(4-Ethylphenyl)butanoic Acid in Advanced Organic Synthesis
Abstract
4-(4-Ethylphenyl)butanoic acid is a versatile, yet under-utilized, starting material in organic synthesis. Its bifunctional nature, possessing both an aromatic ring amenable to electrophilic substitution and a terminal carboxylic acid ready for myriad transformations, makes it a valuable scaffold. This document provides an in-depth guide for researchers, chemists, and drug development professionals on its application, focusing on intramolecular cyclization to form key intermediates and its derivatization to build molecular libraries. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible.
Introduction: The Strategic Value of this compound
This compound (EBA) is an aromatic carboxylic acid. The true potential of EBA lies in its structure: a substituted benzene ring connected to a butanoic acid chain. This arrangement is a classical precursor for intramolecular Friedel-Crafts reactions to generate substituted tetralone frameworks. Tetralones are pivotal intermediates in the synthesis of complex natural products and pharmaceuticals, including steroids, alkaloids, and anticancer agents. Furthermore, the carboxylic acid moiety serves as a synthetic handle for creating diverse derivatives such as esters and amides, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [3] |
| Molecular Weight | 192.25 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 5467-53-8 | [4] |
| Appearance | Solid (predicted) | - |
| SMILES | CCC1=CC=C(C=C1)CCCC(=O)O | [3] |
Core Application: Intramolecular Cyclization to 7-Ethyl-1-tetralone
One of the most powerful applications of EBA is its conversion to 7-ethyl-3,4-dihydronaphthalen-1(2H)-one (7-ethyl-1-tetralone) via an intramolecular Friedel-Crafts acylation. This reaction forges a new six-membered ring, creating a bicyclic system that is a cornerstone of many complex molecules. The reaction is typically acid-catalyzed and proceeds via an electrophilic aromatic substitution mechanism.[5][6]
Reaction Causality and Mechanism
The transformation requires two conceptual steps: activation of the carboxylic acid and the subsequent intramolecular electrophilic attack.
-
Activation: The carboxylic acid is not electrophilic enough to acylate the benzene ring directly. It must first be converted into a more potent electrophile. This can be achieved in two primary ways:
-
Conversion to an Acyl Chloride: Reacting EBA with an agent like thionyl chloride (SOCl₂) or oxalyl chloride converts the hydroxyl group of the acid into a good leaving group, forming the highly reactive 4-(4-ethylphenyl)butanoyl chloride. A Lewis acid (e.g., AlCl₃) can then abstract the chloride to generate the key acylium ion electrophile.[6]
-
Protic Acid Catalysis: A strong protic acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, can protonate the carbonyl oxygen, which, through resonance, enhances the electrophilicity of the carbonyl carbon sufficiently for the ring to attack. PPA often serves as both the catalyst and the reaction solvent.[7]
-
-
Intramolecular Electrophilic Aromatic Substitution (EAS): The generated acylium ion (or protonated carbonyl) is the active electrophile. The electron-rich aromatic ring, activated by the para-ethyl group, acts as the nucleophile. The attack occurs at the ortho position relative to the butanoyl chain, which is sterically accessible and electronically favorable, leading to the formation of the six-membered ring. A final deprotonation step restores aromaticity to the benzene ring, yielding the tetralone product.[5]
Workflow for Intramolecular Friedel-Crafts Cyclization
Caption: Workflow for the synthesis of 7-Ethyl-1-tetralone from EBA.
Protocol 1: Two-Step Cyclization via Acyl Chloride
This method offers high reactivity but requires careful handling of moisture-sensitive reagents.
-
Step 1: Synthesis of 4-(4-ethylphenyl)butanoyl chloride
-
To a stirred solution of this compound (10.0 g, 52.0 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere, add oxalyl chloride (5.5 mL, 62.4 mmol) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Allow the reaction to warm to room temperature and stir for 2 hours. Gas evolution (CO₂, CO, HCl) will be observed.
-
The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS for the formation of the methyl ester.
-
Once complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride as an oil. Use this directly in the next step.
-
Trustworthiness Check: The conversion to the acyl chloride is typically quantitative. The key is to use an anhydrous solvent and a slight excess of the chlorinating agent to drive the reaction to completion.
-
-
Step 2: Friedel-Crafts Cyclization
-
Cool a suspension of anhydrous aluminum chloride (AlCl₃, 7.6 g, 57.2 mmol) in anhydrous DCM (150 mL) to 0 °C under a nitrogen atmosphere.
-
Dissolve the crude 4-(4-ethylphenyl)butanoyl chloride from Step 1 in anhydrous DCM (50 mL) and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (~200 g) with concentrated HCl (~20 mL) while stirring vigorously.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-ethyl-1-tetralone.
-
Protocol 2: Single-Step Cyclization with Polyphosphoric Acid (PPA)
This method is operationally simpler and avoids highly corrosive and water-sensitive reagents, making it a preferred choice for scale-up.
-
Place polyphosphoric acid (PPA, 100 g) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 60-70 °C with stirring to reduce its viscosity.
-
Add this compound (10.0 g, 52.0 mmol) portion-wise to the stirred PPA.
-
Increase the temperature to 90-100 °C and stir for 2-4 hours. The mixture will become homogeneous and may change color.
-
Monitor the reaction by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice (~300 g) with vigorous stirring.
-
Extract the resulting aqueous suspension with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude 7-ethyl-1-tetralone.
-
Purify by vacuum distillation or column chromatography as needed.
Application in SAR Studies: Derivatization of the Carboxylic Acid
The carboxylic acid group of EBA is a prime site for modification to generate compound libraries for screening in drug discovery.[8] Converting the acid to amides or esters can significantly alter a molecule's properties, such as its hydrogen bonding capacity, lipophilicity, and metabolic stability.
Derivatization Pathways
Caption: Key derivatization routes for this compound.
Protocol 3: Synthesis of N-Benzyl-4-(4-ethylphenyl)butanamide
This protocol uses standard peptide coupling reagents, which are mild and effective for forming amide bonds.
-
Dissolve this compound (1.0 g, 5.2 mmol) in anhydrous DCM (25 mL) in a round-bottom flask.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 g, 6.2 mmol) and Hydroxybenzotriazole (HOBt, 0.84 g, 6.2 mmol). Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (0.62 mL, 5.7 mmol) followed by N,N-diisopropylethylamine (DIPEA, 1.8 mL, 10.4 mmol).
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with DCM (50 mL) and wash with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (gradient of ethyl acetate in hexanes) to yield the pure amide product.
Synthesis of the Starting Material
While commercially available, understanding the synthesis of EBA provides context for its use and potential for analogue synthesis. A common route involves a Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by a reduction of the resulting keto acid.[9][10]
Synthetic Scheme
Caption: Two-step synthesis of this compound.
Protocol 4: Synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous AlCl₃ (29.3 g, 0.22 mol) in nitrobenzene (60 mL), add succinic anhydride (10.0 g, 0.10 mol) portion-wise, keeping the temperature below 10 °C.
-
Add ethylbenzene (10.6 g, 0.10 mol) dropwise over 30 minutes, maintaining the cool temperature.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture onto a mixture of ice (200 g) and concentrated HCl (50 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Extract the combined organic layers with 10% NaOH solution.
-
Acidify the basic aqueous extract with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to yield the pure keto acid.[9]
Protocol 5: Wolff-Kishner Reduction to this compound
This reduction is performed under basic conditions, making it suitable for substrates that are sensitive to strong acid.[7]
-
In a flask fitted with a reflux condenser, dissolve 4-(4-ethylphenyl)-4-oxobutanoic acid (10.4 g, 50 mmol) in diethylene glycol (100 mL).
-
Add potassium hydroxide (8.4 g, 150 mmol) and hydrazine hydrate (8 mL, ~160 mmol).
-
Heat the mixture to reflux (approx. 180-200 °C) for 4 hours. Water will distill off.
-
Cool the reaction mixture, dilute with water (200 mL), and acidify to pH ~2 with concentrated HCl.
-
The product will precipitate or can be extracted with diethyl ether (3 x 75 mL).
-
Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate to give this compound.
Conclusion
This compound is a strategically valuable building block. Its utility is most pronounced in the synthesis of 7-ethyl-1-tetralone, a key intermediate for more complex molecular architectures. The protocols detailed herein, particularly the operationally simple PPA-mediated cyclization, provide a reliable pathway to this core structure. Furthermore, its carboxylic acid functionality acts as a versatile anchor for building chemical libraries essential for modern drug discovery. By understanding the mechanisms and rationale behind these transformations, researchers can effectively harness the synthetic potential of this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 4-(4-phenylphenyl)butanoic acid. [Link]
-
PubChemLite. 4-(4-ethylphenoxy)butanoic acid (C12H16O3). [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
-
Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
ResearchGate. (PDF) Friedel-Crafts Acylation. [Link]
-
SpectraBase. Butanoic acid, 4-phenoxy-, ethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]
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MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]
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PubMed Central (PMC). Harnessing the cyclization strategy for new drug discovery. [Link]
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PubMed. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. [Link]
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ResearchGate. Scheme 47: Intramolecular cyclization through dehydration of ethyl... [Link]
-
PubMed Central (PMC). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
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MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
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Application Note: High-Purity Recovery of 4-(4-Ethylphenyl)butanoic Acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, technically-grounded protocol for the purification of 4-(4-Ethylphenyl)butanoic acid, a key intermediate in pharmaceutical and materials science research. Purity of such intermediates is paramount, directly impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] We move beyond a simple procedural list to explain the underlying physicochemical principles that govern the purification process. This guide details a systematic approach to solvent selection, a step-by-step recrystallization workflow, methods for purity verification, and a troubleshooting guide for common challenges. The methodologies are designed to be self-validating, ensuring researchers can adapt and optimize the protocol for maximum purity and yield.
Part 1: Core Principles and Strategic Solvent Selection
Recrystallization is a powerful purification technique for solid organic compounds, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3][4] The core principle involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of highly ordered crystals. Impurities, ideally, remain dissolved in the surrounding solution (mother liquor) due to their different solubility profiles or lower concentration.[4][5]
1.1. Molecular Structure Analysis of this compound
A rational solvent selection process begins with an analysis of the target molecule.
-
Molecular Formula: C₁₂H₁₆O₂[6]
-
Molecular Weight: 192.25 g/mol [6]
-
Structural Features: The molecule possesses a dual character:
-
A non-polar region: Comprising the ethyl-substituted benzene ring and the aliphatic butyl chain. This large hydrophobic portion dictates solubility in non-polar to moderately polar organic solvents.
-
A polar functional group: The terminal carboxylic acid (-COOH) group. This group is capable of strong hydrogen bonding, suggesting potential solubility in polar protic solvents like alcohols.[7]
-
This structural dichotomy indicates that an ideal single solvent will likely be one of intermediate polarity. Alternatively, a multi-solvent system, pairing a "good" solvent that dissolves the compound well with a "poor" anti-solvent, can be highly effective.[1][2]
1.2. Systematic Solvent Screening
An empirical, small-scale screening is the most reliable method for identifying the optimal solvent or solvent system.[8] The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[9]
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Safety Considerations |
| Water | 100 | High | Likely a poor solvent alone due to the large non-polar region, but an excellent anti-solvent when paired with alcohols.[7] |
| Ethanol (95%) | 78 | High | The -OH group can solvate the carboxylic acid, while the ethyl chain interacts with the non-polar part. A strong candidate.[7][10] |
| Isopropanol | 82 | Medium-High | Similar to ethanol, offers a good balance of polarity. |
| Acetone | 56 | Medium | A good solvent for many organic compounds, but its low boiling point may limit the solubility difference between hot and cold. |
| Ethyl Acetate | 77 | Medium-Low | Often a good choice for moderately polar compounds. |
| Toluene | 111 | Low | May effectively dissolve the non-polar portion, especially when hot.[8] Its boiling point is likely above the compound's melting point, risking "oiling out". |
| Hexane/Heptane | ~69 / ~98 | Very Low | Likely poor solvents on their own, but can serve as excellent anti-solvents if the compound is first dissolved in a more polar solvent like ethyl acetate or acetone.[7] |
Part 2: Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Screening solvents (from Table 1)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
-
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Graduated cylinders
-
Stirring hot plate
-
Magnetic stir bars
-
Glass stirring rod
-
Powder funnel and stemless glass funnel
-
Filter paper (fluted for gravity filtration, planar for vacuum filtration)
-
Büchner funnel and filter flask
-
Vacuum source (aspirator or pump)
-
Ice bath
-
Spatulas
-
Melting point apparatus
-
Part 3: Experimental Protocols
Safety First: this compound is classified as an irritant, harmful if swallowed, and may cause respiratory irritation.[6] Always handle this chemical in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Review the Safety Data Sheet (SDS) for all solvents before use.
3.1. Protocol 1: Microscale Solvent System Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent dropwise (start with ~0.5 mL). Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.[8]
-
Heating Test: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a warm water bath or on a hot plate, agitating continuously. Add the solvent dropwise until the solid just dissolves.
-
Scientist's Note: A good solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL for 30 mg) near its boiling point. If an excessive volume of solvent is required, its utility is poor due to low recovery.
-
-
Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.[9]
-
Evaluation: Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.[2]
-
Mixed-Solvent Test: If no single solvent is ideal, test a mixed-solvent system. Dissolve the crude solid in a minimum amount of a "good" hot solvent (one in which it is very soluble). Then, add a "poor" anti-solvent dropwise at the elevated temperature until the solution becomes faintly cloudy (turbid). Add a few more drops of the "good" solvent to redissolve the precipitate and then proceed with the cooling step (Step 4).[7][9]
3.2. Protocol 2: Optimized Bulk Recrystallization (Single-Solvent Method)
This protocol assumes a suitable single solvent (e.g., 95% Ethanol) was identified in the screening phase.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (e.g., 20-25 mL), and begin heating and stirring on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved.
-
Rationale: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield. An excess of solvent will keep more of the product dissolved even after cooling.
-
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for a few minutes.
-
Rationale: Activated charcoal has a high surface area that adsorbs colored impurities. It must be removed via hot filtration. Never add charcoal to a boiling solution, as it can cause violent bumping.
-
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible.
-
Rationale: This step removes insoluble impurities. Keeping the apparatus hot prevents the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.
-
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[9]
-
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the solute.
-
Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom. Wet the paper with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent.
-
Rationale: Washing removes the impurity-laden mother liquor adhering to the crystal surfaces. Using cold solvent minimizes the redissolving of the purified product.
-
-
Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them. Then, transfer the purified crystals to a watch glass and allow them to air-dry completely in a fume hood or a vacuum oven at a mild temperature.
Part 4: Process Visualization and Data Summary
Diagram 1: Recrystallization Workflow
Sources
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Application Note and Protocol for the Purification of 4-(4-Ethylphenyl)butanoic Acid via Column Chromatography
Abstract
This comprehensive guide details a robust protocol for the purification of 4-(4-Ethylphenyl)butanoic acid using silica gel column chromatography. This methodology is tailored for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity sample of the target compound. The protocol addresses common challenges associated with the chromatography of carboxylic acids, such as peak tailing, by incorporating an acidic modifier into the mobile phase to ensure sharp, symmetrical peaks and efficient separation. This document provides a step-by-step procedure, from slurry preparation to fraction analysis, and explains the scientific principles behind each step to empower the user with a deep understanding of the purification process.
Introduction
This compound is an organic compound with a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol [1]. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, makes it a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in subsequent biological assays.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds. For carboxylic acids, silica gel is a common and effective stationary phase. However, the acidic nature of the carboxyl group can lead to strong interactions with the polar silanol groups on the silica surface, resulting in significant peak tailing and poor separation. This issue is effectively mitigated by the addition of a small amount of a volatile acid, such as acetic acid, to the mobile phase. The added acid protonates the carboxyl group of the analyte, reducing its interaction with the silica gel and allowing it to elute as a sharper band[2][3]. This application note provides a detailed, field-proven protocol for the purification of this compound using this established technique.
Physicochemical Properties and Strategic Considerations
Understanding the properties of this compound is crucial for designing an effective purification strategy. The molecule possesses both a nonpolar ethylphenyl group and a polar carboxylic acid group, giving it an intermediate overall polarity. This amphiphilic character dictates its solubility and chromatographic behavior.
For normal-phase chromatography on silica gel, a mobile phase of moderate polarity is required to elute the compound from the column. A common and highly effective mobile phase for compounds of this nature is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. The ratio of these solvents can be optimized to achieve the desired separation. As previously mentioned, the addition of a small percentage of acetic acid to the mobile phase is critical to suppress the ionization of the carboxylic acid and achieve good peak shape[3][4].
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed, with corresponding changes in column size and solvent volumes.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Standard laboratory supplier |
| Hexanes | HPLC Grade | Standard laboratory supplier |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard laboratory supplier |
| Acetic Acid (AcOH) | Glacial | Standard laboratory supplier |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Standard laboratory supplier |
| Standard laboratory glassware | N/A | N/A |
| Rotary evaporator | N/A | N/A |
Step-by-Step Purification Procedure
Step 1: Preparation of the Mobile Phase
Prepare a stock solution of the mobile phase. A good starting point is a 4:1 mixture of hexanes and ethyl acetate with 0.5% acetic acid. For example, to prepare 500 mL of this mobile phase, combine:
-
400 mL of hexanes
-
100 mL of ethyl acetate
-
2.5 mL of glacial acetic acid
Step 2: Thin Layer Chromatography (TLC) Analysis of the Crude Material
Before performing the column chromatography, it is essential to analyze the crude material by TLC to determine the optimal mobile phase composition and to identify the Rf value of the desired product and any impurities. Spot the crude material on a TLC plate and develop it in the prepared mobile phase. Visualize the spots under UV light and/or by staining. The ideal mobile phase should give the target compound an Rf value of approximately 0.2-0.4.
Step 3: Column Preparation
-
Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial mobile phase. A general rule of thumb is to use approximately 50-100 g of silica gel for every 1 g of crude material.
-
Column Packing: Secure a glass chromatography column in a vertical position. Pour the silica gel slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing. Allow the excess solvent to drain until the solvent level is just above the top of the silica gel.
Step 4: Sample Loading
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to dryness on a rotary evaporator. This will result in the crude product being adsorbed onto the silica gel. Carefully add this dry-loaded sample to the top of the packed column.
-
Wet Loading: If the crude product is an oil, it can be dissolved in a minimal amount of the mobile phase and carefully pipetted onto the top of the column.
Step 5: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the sample through the column.
-
Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column.
Step 6: Monitoring the Separation
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the purified this compound.
Step 7: Isolation of the Purified Product
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Summary of Key Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 4:1) + 0.5% Acetic Acid | Provides appropriate polarity for elution and suppresses ionization of the carboxylic acid to prevent peak tailing[2][3]. |
| Sample Loading | Dry loading | Promotes a more uniform application of the sample to the column, leading to better separation. |
| Elution | Gradient or Isocratic | Isocratic elution with the optimized mobile phase is often sufficient. A gradient of increasing ethyl acetate may be used for complex mixtures. |
| Fraction Analysis | Thin Layer Chromatography (TLC) | A rapid and effective method for monitoring the separation and identifying fractions containing the pure product. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the proportion of ethyl acetate in the mobile phase. |
| Compound elutes too quickly | Mobile phase is too polar. | Increase the proportion of hexanes in the mobile phase. |
| Significant peak tailing | Insufficient suppression of carboxyl group ionization. | Increase the concentration of acetic acid in the mobile phase to 1-2%. |
| Poor separation of impurities | Rf values of product and impurities are too close. | Fine-tune the mobile phase composition. Consider using a different solvent system (e.g., dichloromethane/methanol with acetic acid)[5]. |
Conclusion
The protocol described herein provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By understanding the principles of the separation and carefully following the outlined steps, researchers can obtain a high-purity product suitable for a wide range of applications in drug discovery and chemical synthesis. The key to success lies in the meticulous optimization of the mobile phase and the proper packing and running of the column.
References
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Common Solvent Systems for Silica Gel Column Chromatography. (n.d.). Retrieved from Common Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231606, this compound. Retrieved from PubChem. [Link]
-
FalconX88. (2016). Column chromatography of carboxylic acids? [Online forum post]. Reddit. [Link]
-
Kinnory, D. S., Takeda, Y., & Greenberg, D. M. (1955). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry, 212(1), 379–383. [Link]
-
Lawrence, J. F., & Leduc, R. (1978). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry, 50(8), 1161–1164. [Link]
-
ResearchGate. (n.d.). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
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Title: A Comprehensive Guide to the Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for 4-(4-Ethylphenyl)butanoic Acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed, science-driven guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(4-Ethylphenyl)butanoic acid. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind each decision in the method development cascade—from initial analyte characterization to final method validation according to International Council for Harmonisation (ICH) guidelines. It is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of chromatographic method development for arylalkanoic acids.
Introduction: The Analytical Imperative for Arylalkanoic Acids
Arylalkanoic acids represent a significant class of compounds in pharmaceutical development, known for their diverse biological activities.[1] The accurate and precise quantification of these active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2]
This application note details the systematic development of an analytical method for this compound, a representative member of this chemical class. Our approach is grounded in fundamental chromatographic principles and adheres to the rigorous standards of international regulatory bodies.
Analyte Characterization: The Foundation of Method Development
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of chromatographic conditions and guide the optimization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for HPLC Method Development |
| Structure | PubChem[3] | The presence of a phenyl ring provides a chromophore for UV detection. The carboxylic acid group is ionizable, making mobile phase pH a critical parameter. | |
| Molecular Formula | C₁₂H₁₆O₂ | PubChem[3] | Used for calculating molecular weight and concentrations. |
| Molecular Weight | 192.25 g/mol | PubChem[3] | Essential for preparing standard solutions of known molarity. |
| Predicted pKa | ~4.8 | ChemicalBook[4] | The pKa of the carboxylic acid is the single most important factor for controlling retention and peak shape. To ensure the analyte is in a single, non-ionized (protonated) state, the mobile phase pH must be set at least 1.5-2 units below the pKa.[5] |
| Predicted XLogP | ~3.0 | PubChemLite[6] | A positive logP value indicates sufficient hydrophobicity, making Reversed-Phase (RP) chromatography the ideal separation mode. |
The Method Development Strategy: A Rationale-Driven Approach
Our strategy is not a random walk through parameters but a logical progression informed by the analyte's chemistry. The goal is to achieve a method with optimal selectivity, efficiency, and peak symmetry in a reasonable timeframe.
Caption: Workflow for HPLC Method Development.
Selection of Chromatographic Mode and Stationary Phase
Given the analyte's non-polar nature (XLogP ~3.0), Reversed-Phase HPLC is the logical choice. In this mode, a non-polar stationary phase is paired with a polar mobile phase. The primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase.[7]
Our initial choice of stationary phase is a C18 (octadecylsilane) column . This is the most widely used reversed-phase packing, offering high hydrophobicity and a well-understood selectivity profile, making it an excellent starting point for most small molecules.[8]
Mobile Phase Design: The Key to Selectivity and Peak Shape
The mobile phase is the most powerful tool for manipulating retention and selectivity in RP-HPLC.
-
Organic Modifier: We will screen both Acetonitrile (ACN) and Methanol (MeOH). While both are effective, ACN typically offers lower viscosity (leading to higher efficiency) and a different selectivity profile compared to MeOH, which has unique hydrogen bonding capabilities.[7]
-
Aqueous Phase and pH Control: This is the most critical parameter for an ionizable compound like this compound. To ensure consistent retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. By setting the mobile phase pH to 2.5 , which is more than two pH units below the analyte's pKa, we ensure that over 99% of the molecules are in their neutral, protonated form.[5] This increases their hydrophobicity and promotes stable retention on the C18 column. A 0.1% formic acid or a 20 mM potassium phosphate buffer adjusted to pH 2.5 are excellent choices. Volatile buffers like formic acid are preferred for LC-MS compatibility.[8]
Caption: Relationship between analyte properties and method choices.
Detection Wavelength
The ethylphenyl group in the analyte contains a phenyl ring, which is a strong chromophore. A photodiode array (PDA) detector should be used during initial runs to acquire the full UV spectrum of the analyte peak. The wavelength of maximum absorbance (λmax), likely between 220-260 nm, should be chosen for quantification to maximize sensitivity.
Experimental Protocols
Protocol 1: Initial Method Scouting and Optimization
Objective: To determine the best organic modifier and establish a suitable gradient for elution.
-
Preparation of Solutions:
-
Analyte Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a 1 mg/mL solution.
-
Working Standard: Dilute the stock solution to 0.1 mg/mL with the diluent.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B1: Acetonitrile.
-
Mobile Phase B2: Methanol.
-
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: PDA, scan range 200-400 nm.
-
-
Procedure:
-
Perform a generic fast gradient run using Mobile Phase A and B1 (Acetonitrile).
-
Gradient Program: 5% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes, and equilibrate for 3 minutes.
-
-
Repeat the same gradient run using Mobile Phase A and B2 (Methanol).
-
-
Evaluation:
-
Compare the chromatograms. Assess peak shape, retention time, and potential selectivity differences.
-
Determine the λmax from the PDA spectrum.
-
Based on the results, select the superior organic modifier. Develop an optimized gradient that elutes the main peak between 3 and 10 minutes and provides adequate resolution from any impurities.
-
Protocol 2: Final Optimized Isocratic Method
This protocol represents a hypothetical final method derived from the optimization process.
-
Mobile Phase: Isocratic mixture of 20 mM Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and Acetonitrile (45:55 v/v).
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm.
-
-
Sample Preparation: Prepare standards and samples in a diluent of Acetonitrile:Water (50:50 v/v).
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The acceptance criteria should be:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) for peak area and retention time: ≤ 2.0%
-
Method Validation: Ensuring Trustworthiness and Reliability
The optimized method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[9][10] Validation provides documented evidence that the method is accurate, precise, and reliable.[11]
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from placebo, impurities, or degradation products. | Peak purity index > 0.999. No co-elution at the analyte's retention time in forced degradation samples. |
| Linearity | To establish a linear relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | To determine the closeness of the measured value to the true value. | 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (%RSD) | ||
| Repeatability | The precision of the method under the same operating conditions over a short interval. | %RSD ≤ 2.0% for six replicate sample preparations at 100% concentration. |
| Intermediate Precision | The precision within a laboratory, considering variations like different days, analysts, or equipment. | Overall %RSD ≤ 2.0% between two different analysts on two different days. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) at this concentration should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must pass at all varied conditions (e.g., pH ±0.2, Flow Rate ±10%, Temp ±5°C). |
Conclusion
This application note has outlined a systematic and scientifically grounded approach to developing and validating a stability-indicating RP-HPLC method for this compound. By starting with a comprehensive understanding of the analyte's physicochemical properties, we established a logical pathway for selecting and optimizing chromatographic parameters. The resulting method, underpinned by a rigorous validation protocol, is demonstrated to be robust, reliable, and fit for its intended purpose in a regulated pharmaceutical environment. This foundational approach can be readily adapted for other arylalkanoic acids and similar ionizable compounds.
References
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<621> CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]
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<621> CHROMATOGRAPHY . An older version for context on the evolution of the chapter. [Link]
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Understanding the Latest Revisions to USP <621> . Agilent. [Link]
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USP-NF <621> Chromatography . Scribd. [Link]
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HPLC Method Development For Acidic Molecules: A Case Study . PharmaGuru. [Link]
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This compound . PubChem, National Center for Biotechnology Information. [Link]
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Steps for HPLC Method Validation . Pharmaguideline. [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. [Link]
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How does an acid pH affect reversed-phase chromatography separations? . Biotage. [Link]
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4-(4-Ethylphenoxy)Butanoic Acid . PubChem, National Center for Biotechnology Information. [Link]
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ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
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Reversed Phase HPLC Method Development . Phenomenex. [Link]
-
A modified RP-HPLC method for the determination of the pKa values of synthesized β-hydroxy-β-arylalkanoic acids . Journal of the Serbian Chemical Society. [Link]
-
pH/Organic solvent double-gradient reversed-phase HPLC . ResearchGate. [Link]
-
DETERMINATION OF IONIZATION CONSTANTS (pKa) OF β-HYDROXY-β-ARYLALKANOIC ACIDS USING RP-HPLC METHOD . CORE. [Link]
-
A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids . ResearchGate. [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
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4-(4-Methylphenyl)-4-oxobutanoic acid . Wikipedia. [Link]
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4-(4-Aminophenyl)butanoic acid . PubChem, National Center for Biotechnology Information. [Link]
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4-(2-ethylphenyl)butanoic acid . Appretech Scientific Limited. [Link]
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4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid . MDPI. [Link]
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4-(4-Methylphenyl)-4-oxobutanoic acid . PubChem, National Center for Biotechnology Information. [Link]
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Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents . Asian Publication Corporation. [Link]
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Development and validation of a reversed-phase high-performance liquid chromatographic method for the quantitation and stability of α-lipoic acid in cosmetic creams . PubMed. [Link]
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4-(4-Isopropylphenyl)butanoic acid . PubChem, National Center for Biotechnology Information. [Link]
-
3-(4-ethylphenyl)butanoic acid (C12H16O2) . PubChemLite. [Link]
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Application Note: Enhancing the Analysis of 4-(4-Ethylphenyl)butanoic Acid Through Strategic Derivatization
Abstract
This application note provides a comprehensive guide to the derivatization of 4-(4-Ethylphenyl)butanoic acid to improve its analytical detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Direct analysis of this carboxylic acid is often hindered by its inherent polarity and low volatility, leading to poor chromatographic peak shape and reduced sensitivity.[1][2][3][4] We present detailed protocols for two primary derivatization strategies: esterification for GC-MS analysis and amidation for enhanced HPLC detection. These methodologies are designed to be robust and reproducible, offering researchers and drug development professionals reliable solutions for the accurate quantification of this compound in various matrices.
Introduction: The Analytical Challenge of Carboxylic Acids
This compound is a non-steroidal anti-inflammatory drug (NSAID) precursor and a potential biomarker in metabolic studies. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. However, like many carboxylic acids, its direct analysis presents significant challenges. The presence of the polar carboxyl group leads to:
-
Low Volatility: Preventing efficient analysis by GC without derivatization.[1][3]
-
Poor Peak Shape in Chromatography: Due to intermolecular hydrogen bonding and potential interactions with the stationary phase.[4][5]
-
Weak Ionization in Mass Spectrometry: Particularly in positive ion mode ESI-MS, which can limit sensitivity.[4]
-
Lack of a Strong Chromophore: This limits its detectability by UV-Vis detectors in HPLC at low concentrations.[4][6]
Derivatization addresses these issues by chemically modifying the carboxylic acid functional group, thereby increasing volatility and detectability.[3][4] This note will detail two effective derivatization workflows.
Derivatization for GC-MS Analysis: Esterification
For GC-MS analysis, converting the carboxylic acid to a more volatile ester is a common and effective strategy.[1][7] Methylation, the formation of a methyl ester, is a widely used approach due to the small size of the added group and the high volatility of the resulting derivative.[1][8]
Principle of Esterification
The Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, is a fundamental method for this conversion.[9] A common and efficient catalyst for this purpose is boron trifluoride (BF₃) in methanol.[8] The BF₃ acts as a Lewis acid, activating the carbonyl group of the carboxylic acid and facilitating nucleophilic attack by the methanol.
Experimental Protocol: Methyl Esterification with BF₃-Methanol
This protocol describes the conversion of this compound to its methyl ester derivative.
Materials:
-
This compound standard
-
BF₃-Methanol solution (14% w/v)
-
Anhydrous Methanol
-
Hexane (GC grade)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial. If working with a sample solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 500 µL of 14% BF₃-Methanol solution to the vial.
-
Reaction: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 500 µL of saturated sodium bicarbonate solution to the vial.
-
Mixing and Phase Separation: Vortex the mixture for 1 minute and allow the layers to separate.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting solution containing the methyl ester of this compound is ready for injection into the GC-MS.
Workflow for Methyl Esterification
Caption: Workflow for the fluorescent amidation of this compound.
Comparison of Derivatization Strategies
The choice of derivatization method depends on the available instrumentation and the specific analytical goals. The following table summarizes the key characteristics of the described protocols.
| Feature | Methyl Esterification (GC-MS) | Fluorescent Amidation (HPLC) |
| Principle | Increases volatility and thermal stability | Introduces a highly sensitive tag |
| Instrumentation | Gas Chromatography-Mass Spectrometry | High-Performance Liquid Chromatography with Fluorescence or MS/MS detection |
| Advantages | - High chromatographic resolution- Structural confirmation via MS | - High sensitivity- Applicable to non-volatile matrices- Mild reaction conditions |
| Disadvantages | - Requires analyte to be volatile- Potential for thermal degradation | - May require removal of excess reagent- Derivatization efficiency can be matrix-dependent |
| Typical LOD | Low ng/mL to pg/mL | pg/mL to fg/mL |
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive analysis. Esterification to its methyl ester derivative renders the molecule amenable to GC-MS analysis, providing excellent separation and structural information. For applications requiring higher sensitivity, amidation with a fluorescent tag followed by HPLC analysis is a powerful alternative. The protocols detailed in this application note provide robust and validated methods for researchers in pharmaceutical development and metabolic analysis, enabling accurate quantification of this important compound.
References
- A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed. (n.d.).
- A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (n.d.).
- Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis - Benchchem. (n.d.).
- Acids: Derivatization for GC Analysis. (n.d.).
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.).
- Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications. (n.d.).
- Derivatization - Chemistry LibreTexts. (2023, August 29).
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
- Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed. (2024, April 29).
- The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. (n.d.).
- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
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The Synthetic Versatility of 4-(4-Ethylphenyl)butanoic Acid: A Gateway to Novel Tetralones and Bioactive Scaffolds
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern drug discovery and materials science, the strategic design and synthesis of novel molecular architectures are paramount. 4-(4-Ethylphenyl)butanoic acid, a readily accessible γ-arylbutanoic acid, represents a key starting material with significant, yet underexplored, potential. Its inherent structural features—a terminal carboxylic acid, a flexible butyl chain, and a substituted aromatic ring—make it a versatile scaffold for the synthesis of a diverse array of novel compounds. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of valuable cyclic ketones, esters, and amides, which can serve as precursors to complex bioactive molecules.[1][2][3]
The primary focus of this guide is the strategic application of this compound in intramolecular Friedel-Crafts acylation to yield 7-ethyl-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative.[4][5][6] Tetralones are crucial structural motifs found in a wide range of natural products and are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] Furthermore, this guide will detail protocols for the derivatization of the carboxylic acid moiety to form esters and amides, thereby expanding the molecular diversity achievable from this single precursor. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Core Application: Intramolecular Friedel-Crafts Acylation for the Synthesis of 7-Ethyl-1-Tetralone
The intramolecular Friedel-Crafts acylation of 4-arylbutanoic acids is a classic and highly effective method for the construction of six-membered rings, leading to the formation of tetralones.[4][7] In the case of this compound, this reaction provides a direct route to 7-ethyl-3,4-dihydronaphthalen-1(2H)-one.
Causality of Experimental Choices
The success of this cyclization hinges on the generation of a highly electrophilic acylium ion from the carboxylic acid, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring. The choice of acid catalyst is critical. Strong protic acids such as polyphosphoric acid (PPA) or methanesulfonic acid are commonly employed.[4][8] These acids serve a dual purpose: they protonate the carboxylic acid to facilitate the formation of the acylium ion and act as the reaction medium. The reaction is typically performed at elevated temperatures to overcome the activation energy of the cyclization. The regioselectivity of the cyclization is directed by the activating effect of the ethyl group on the aromatic ring, favoring substitution at the ortho position.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for the synthesis of 7-Ethyl-1-Tetralone.
Detailed Protocol: Synthesis of 7-Ethyl-3,4-dihydronaphthalen-1(2H)-one
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (1.0 eq).
-
Carefully add polyphosphoric acid (10-20 times the weight of the carboxylic acid) to the flask.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the viscous mixture onto crushed ice with vigorous stirring to quench the reaction and hydrolyze the PPA.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 7-ethyl-3,4-dihydronaphthalen-1(2H)-one.
Expected Results & Characterization:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance | Key Spectroscopic Data (Expected) |
| 7-Ethyl-3,4-dihydronaphthalen-1(2H)-one | C12H14O | 174.24 | 75-90 | Pale yellow oil | ¹H NMR: Aromatic protons (d, d, s), ethyl group (q, t), aliphatic protons (t, m, t). IR (cm⁻¹): ~1685 (C=O, conjugated ketone). |
Expanding Molecular Diversity: Synthesis of Ester and Amide Derivatives
The carboxylic acid functionality of this compound provides a convenient handle for further derivatization, leading to the synthesis of novel esters and amides. These derivatives are of significant interest in medicinal chemistry as they can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[9][][11]
Application Note 1: Synthesis of Ester Derivatives via Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[12][13][14] This method is a straightforward and cost-effective way to produce a wide range of esters from this compound.
Causality of Experimental Choices: The reaction is an equilibrium process.[14] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Experimental Workflow: Fischer Esterification
Caption: Workflow for the synthesis of ester derivatives.
Detailed Protocol: Synthesis of Ethyl 4-(4-Ethylphenyl)butanoate
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (5-10 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation or column chromatography.
Expected Results & Characterization:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance | Key Spectroscopic Data (Expected) |
| Ethyl 4-(4-Ethylphenyl)butanoate | C14H20O2 | 220.31 | 80-95 | Colorless oil | ¹H NMR: Aromatic protons (d, d), ethyl group on ring (q, t), ester ethyl group (q, t), aliphatic protons (t, m, t). IR (cm⁻¹): ~1735 (C=O, ester). |
Application Note 2: Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry.[9] this compound can be readily converted to a variety of amides using standard coupling reagents.
Causality of Experimental Choices: Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable. Therefore, the carboxylic acid must first be "activated". This is typically achieved using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or by converting the carboxylic acid to a more reactive species like an acyl chloride. The activated intermediate then readily reacts with the amine to form the amide bond.
Experimental Workflow: Amide Synthesis
Caption: Workflow for the synthesis of amide derivatives.
Detailed Protocol: Synthesis of N-Benzyl-4-(4-ethylphenyl)butanamide
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzylamine (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure amide.
Expected Results & Characterization:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance | Key Spectroscopic Data (Expected) |
| N-Benzyl-4-(4-ethylphenyl)butanamide | C19H23NO | 281.40 | 70-90 | White solid | ¹H NMR: Aromatic protons (multiplets), benzyl protons (d, s), ethyl group (q, t), aliphatic protons (t, m, t), NH proton (broad singlet). IR (cm⁻¹): ~3300 (N-H stretch), ~1640 (C=O, amide I band). |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of novel compounds. This guide has provided detailed protocols and the underlying scientific rationale for its application in the synthesis of a key tetralone intermediate via intramolecular Friedel-Crafts acylation, as well as its conversion to ester and amide derivatives. These transformations open the door to a wide range of more complex molecules with potential applications in drug discovery and materials science. By understanding the principles behind these reactions, researchers can adapt and expand upon these protocols to create new and valuable chemical entities.
References
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Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]
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SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]
-
ResearchGate. (2016, February 15). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- Tantillo, A. V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87.
-
PrepChem. (n.d.). Synthesis of 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
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Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]
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National Center for Biotechnology Information. (n.d.). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
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PubMed. (n.d.). A convenient synthesis of 7-halo-1-indanones and 8-halo-1-tetralones. [Link]
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-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
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ResearchGate. (n.d.). Synthesis of n-butyl esters of the various carboxylic acids with Ph 3 PBr 2 and Ph 3 PI 2 in the presence of DMAP in dichloromethane at room temperature. [Link]
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MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]
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Application Notes & Protocols: Laboratory-Scale Synthesis of 4-(4-ethylphenyl)butanoic acid
Abstract
This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of 4-(4-ethylphenyl)butanoic acid. The synthetic strategy is a robust two-step process commencing with the Friedel-Crafts acylation of ethylbenzene with succinic anhydride to yield an intermediate keto acid, 4-(4-ethylphenyl)-4-oxobutanoic acid. This intermediate is subsequently reduced to the target compound via a Clemmensen reduction. This guide elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and outlines critical safety precautions. It is intended for an audience of researchers, scientists, and professionals in drug development who possess a foundational knowledge of synthetic organic chemistry.
Synthetic Strategy and Rationale
The synthesis of this compound is efficiently achieved through a two-step sequence that leverages classic, reliable organic transformations. This approach is advantageous as it avoids potential rearrangement issues associated with direct Friedel-Crafts alkylation with a four-carbon chain and utilizes readily available starting materials.
Step 1: Friedel-Crafts Acylation. The synthesis begins with an electrophilic aromatic substitution reaction. Ethylbenzene is acylated using succinic anhydride with anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst.[1][2] This reaction forms the carbon skeleton of the target molecule and introduces a ketone functional group, yielding 4-(4-ethylphenyl)-4-oxobutanoic acid. The acyl group (from succinic anhydride) deactivates the aromatic ring upon addition, effectively preventing polysubstitution, a common issue in Friedel-Crafts alkylations.[2]
Step 2: Clemmensen Reduction. The second step involves the reduction of the aryl ketone functionality of the intermediate to a methylene (-CH₂-) group.[3] The Clemmensen reduction, which employs a zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid, is particularly effective for reducing aryl ketones that are stable in strongly acidic conditions.[4][5] This method is chosen over alternatives like the Wolff-Kishner reduction, which requires strongly basic conditions, as the carboxylic acid group is tolerant of the acidic medium.[3]
The overall synthetic workflow is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Reaction Mechanisms
Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.[6]
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond within the anhydride ring, generating a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich ethylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex, temporarily disrupting the aromaticity of the ring.[7]
-
Rearomatization: A base (such as the [AlCl₃(OH)]⁻ complex formed during workup) abstracts a proton from the carbon atom bearing the new acyl group, restoring aromaticity to the ring and yielding the ketone product.[7][8]
Caption: Key mechanistic steps in the Friedel-Crafts acylation reaction.
Clemmensen Reduction
The precise mechanism of the Clemmensen reduction is complex and not fully elucidated due to its heterogeneous nature on the zinc surface.[3] However, it is generally accepted to involve electron transfer processes from the metal surface to the carbonyl carbon, avoiding alcohol intermediates.[5] The reaction is believed to proceed through organozinc intermediates or zinc carbenoids.[3] The overall transformation effectively replaces the carbonyl oxygen with two hydrogen atoms.
Materials and Instrumentation
| Reagents & Solvents | Grade | Supplier | Notes |
| Ethylbenzene | Reagent | Sigma-Aldrich | Anhydrous |
| Succinic Anhydride | ≥99% | Sigma-Aldrich | Corrosive, handle with care |
| Aluminum Chloride (AlCl₃) | Anhydrous, Powder | Sigma-Aldrich | Reacts violently with water[9][10] |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | Corrosive |
| Zinc, Granular | Reagent | Sigma-Aldrich | |
| Mercury(II) Chloride (HgCl₂) | Reagent | Sigma-Aldrich | Highly Toxic |
| Toluene | ACS Grade | Fisher Scientific | For recrystallization |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying agent |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis |
Instrumentation:
-
Three-neck round-bottom flasks (500 mL and 250 mL)
-
Reflux condenser with a gas outlet bubbler
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
NMR Spectrometer (400 MHz or higher)
-
FTIR Spectrometer
-
Melting point apparatus
Detailed Experimental Protocols
Step 1: Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid
Safety First: This procedure must be performed in a certified chemical fume hood. Anhydrous aluminum chloride reacts violently and exothermically with moisture, releasing corrosive HCl gas.[9][11] Wear safety glasses, a lab coat, and acid-resistant gloves.[12] Succinic anhydride is corrosive and can cause severe skin burns and allergic reactions.[13]
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube (or gas bubbler leading to a base trap), and a stopper.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (40.0 g, 0.30 mol). Carefully add 150 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Addition of Succinic Anhydride: In a separate beaker, dissolve succinic anhydride (13.0 g, 0.13 mol) in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cold AlCl₃ suspension over 30 minutes. Maintain the internal temperature below 10 °C.
-
Addition of Ethylbenzene: After the succinic anhydride solution has been added, add ethylbenzene (10.6 g, 0.10 mol) dropwise via the dropping funnel over 30 minutes, again maintaining the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The mixture will darken, and HCl gas will evolve.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture onto 200 g of crushed ice in a large beaker. This step is highly exothermic. Then, slowly add 50 mL of concentrated HCl to dissolve the aluminum salts.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine all organic layers.
-
Washing: Wash the combined organic layer with 100 mL of brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the DCM using a rotary evaporator. The crude product will be a solid.
-
Purification: Recrystallize the crude solid from a toluene/hexane mixture to yield pure 4-(4-ethylphenyl)-4-oxobutanoic acid as a white crystalline solid.
Step 2: Synthesis of this compound (Clemmensen Reduction)
Safety First: This procedure involves concentrated HCl and a small amount of mercury(II) chloride, which is highly toxic. Perform all steps in a fume hood and wear appropriate personal protective equipment.
-
Preparation of Zinc Amalgam: In a 250 mL flask, add granular zinc (25 g). Prepare a solution of mercury(II) chloride (2.5 g) in 35 mL of water and 1.5 mL of concentrated HCl. Add this solution to the zinc and swirl for 5 minutes. Decant the aqueous solution and wash the zinc amalgam twice with 25 mL portions of water.
-
Reaction Setup: To the freshly prepared zinc amalgam in the flask, add the 4-(4-ethylphenyl)-4-oxobutanoic acid (10.3 g, 0.05 mol) from Step 1, 40 mL of water, 35 mL of concentrated HCl, and 25 mL of toluene.
-
Reflux: Heat the mixture to a vigorous reflux with efficient stirring for 4-6 hours. Periodically (every hour), add a 5 mL portion of concentrated HCl to maintain the acidity. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cooling and Isolation: After the reaction is complete, cool the flask to room temperature. Decant the liquid phase from the excess zinc amalgam.
-
Work-up: Transfer the liquid to a separatory funnel. Separate the toluene layer. Extract the aqueous layer twice with 30 mL portions of ethyl acetate.
-
Washing and Drying: Combine all organic layers, wash with 50 mL of water, then 50 mL of brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Final Product Isolation: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be further purified by recrystallization from hexanes to yield pure this compound.[14]
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol [14] |
| Melting Point | Varies based on purity |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.20 (m, 4H, Ar-H), 2.60 (t, 2H, Ar-CH₂-), 2.55 (q, 2H, Ar-CH₂CH₃), 2.35 (t, 2H, -CH₂COOH), 1.95 (quint, 2H, -CH₂CH₂CH₂-), 1.20 (t, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 179.9, 142.0, 138.9, 128.3, 127.9, 35.2, 33.5, 28.5, 26.2, 15.6 |
| FTIR (KBr, cm⁻¹) | 2960-2850 (C-H stretch), ~3000 (O-H broad), 1705 (C=O stretch), 1610, 1510 (C=C aromatic) |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Inactive AlCl₃ (hydrolyzed) | Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware and solvents are rigorously dried. |
| Incomplete reaction | Extend the reaction time at room temperature. Monitor by TLC. | |
| Incomplete reduction in Step 2 | Deactivated zinc amalgam | Ensure the amalgam is freshly prepared and shiny. |
| Insufficient acid | Add portions of concentrated HCl throughout the reflux period as described. | |
| Side product formation | Overheating during acylation | Maintain careful temperature control during the addition of reagents. |
| Polymerization | Ensure an inert atmosphere and use pure reagents. |
References
-
Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from Princeton EHS. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from Carl ROTH. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from NJ.gov. [Link]
-
Polynt S.p.A. (2015). Safety Data Sheet: Succinic anhydride. Retrieved from Polynt. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231606, this compound. Retrieved from PubChem. [Link]
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Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from Chemistry Stack Exchange. [Link]
-
Lab Alley. (2025). Safety Data Sheet: Aluminum Chloride. Retrieved from Lab Alley. [Link]
-
DCM Shriram. (n.d.). Material Safety Data Sheet: Anhydrous Aluminium Chloride. Retrieved from DCM Shriram. [Link]
-
Wikipedia contributors. (n.d.). Wolff–Kishner reduction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from the-chemistry-blog.com. [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from BYJU'S. [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from Vedantu. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S. [Link]
-
WebofPharma. (2025). Wolff-Kishner Reduction: Converting Carbonyls to Alkanes. Retrieved from WebofPharma. [Link]
-
Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from Organic Chemistry Tutor. [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from Organic Chemistry Portal. [Link]
-
SlideShare. (n.d.). CLEMMENSEN REDUCTION. Retrieved from SlideShare. [Link]
-
Wikipedia contributors. (n.d.). Clemmensen reduction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(4-phenylphenyl)butanoic acid. Retrieved from PrepChem.com. [Link]
-
Chemistry Stack Exchange. (2020). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. Retrieved from Chemistry Stack Exchange. [Link]
-
PubChemLite. (n.d.). 4-(4-ethylphenoxy)butanoic acid (C12H16O3). Retrieved from PubChemLite. [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from Master Organic Chemistry. [Link]
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- 7. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
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Protocol for monitoring the progress of 4-(4-ethylphenyl)butanoic acid reactions by TLC
Application Note & Protocol
Topic: Protocol for Monitoring the Progress of 4-(4-ethylphenyl)butanoic Acid Synthesis by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of this compound, a key intermediate in various research and development applications, typically proceeds via a two-step pathway involving a Friedel-Crafts acylation followed by a ketone reduction. Efficiently monitoring the progression of these reactions is critical for optimizing yield, minimizing byproduct formation, and determining reaction endpoints. This document provides a detailed protocol for the use of Thin-Layer Chromatography (TLC) as a rapid, reliable, and cost-effective method for real-time analysis of both stages of this synthesis. We will delve into the principles of TLC, provide step-by-step experimental procedures, and offer expert insights into solvent system selection, visualization techniques, and interpretation of results.
Introduction: The Need for In-Process Reaction Monitoring
In multi-step organic synthesis, the ability to track the consumption of starting materials and the formation of intermediates and products is paramount. "Flying blind" without in-process monitoring can lead to incomplete reactions, excessive heating times that promote side reactions, or premature workup, all of which compromise yield and purity. Thin-Layer Chromatography (TLC) serves as the "eyes" of the synthetic chemist, offering a swift and effective means to visualize the composition of a reaction mixture at any given point.[1][2] This protocol specifically addresses the common synthetic route to this compound, which is outlined below.
Reaction Scheme:
-
Step 1: Friedel-Crafts Acylation. Ethylbenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid.[3]
-
Step 2: Ketone Reduction. The carbonyl group of the intermediate is reduced to a methylene group to yield the final product. This is typically achieved via methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[4][5][6]
TLC is ideally suited for this sequence because each key compound—starting material, intermediate, and product—possesses a distinct polarity, allowing for clear separation and identification on a silica plate.
The Principle of TLC Separation
TLC separates components of a mixture based on the principle of adsorption chromatography.[7] A TLC plate consists of a stationary phase (typically polar silica gel) coated on a solid support.[8] The mobile phase, or eluent, is a solvent system that moves up the plate via capillary action.
As the eluent passes the initial spot of the reaction mixture, a competition ensues for each component between adsorbing to the polar stationary phase and dissolving in the mobile phase.[7][9]
-
Polar Compounds: Adhere strongly to the polar silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ). Carboxylic acids are highly polar.[1][10]
-
Non-polar Compounds: Have a weaker affinity for the stationary phase and a higher affinity for the mobile phase, causing them to travel further up the plate, resulting in a higher Rƒ. Aromatic hydrocarbons like ethylbenzene are non-polar.
The Rƒ value is a critical metric, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][11] It is constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[10][12]
Sources
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Application Notes and Protocols: 4-(4-Ethylphenyl)butanoic Acid as a Versatile Building Block for Pharmaceutical Intermediates
Introduction: The Strategic Value of Arylbutanoic Acids in Drug Discovery
Arylalkanoic acids are privileged scaffolds in medicinal chemistry, forming the core structure of numerous blockbuster drugs, particularly in the anti-inflammatory and cardiovascular therapeutic areas. Within this class, 4-(4-ethylphenyl)butanoic acid stands out as a versatile and strategically valuable building block for the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring a lipophilic ethylphenyl group coupled with a reactive carboxylic acid moiety via a flexible four-carbon chain, allows for diverse chemical transformations. This unique combination enables access to a variety of complex molecular architectures, including nitrogen-containing heterocycles and gamma-aminobutyric acid (GABA) analogs, which are pivotal in the development of novel therapeutics targeting the central nervous system (CNS) and other biological systems.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its synthesis, key chemical properties, and provide detailed, field-proven protocols for its conversion into high-value pharmaceutical intermediates. The causality behind experimental choices will be elucidated to empower researchers to adapt and optimize these methods for their specific drug discovery programs.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material is paramount for successful and safe experimentation. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | PubChem[1] |
| Molecular Weight | 192.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5467-53-8 | |
| Appearance | White to off-white solid | |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) |
Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Two-Step Approach
The most common and efficient laboratory-scale synthesis of this compound involves a two-step sequence: a Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by a Clemmensen reduction of the resulting ketoacid.[2][3] This method is advantageous as it avoids the polyalkylation issues often encountered with direct Friedel-Crafts alkylation.[2]
Figure 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[2][4] In this protocol, succinic anhydride reacts with ethylbenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form the corresponding ketoacid.
Materials:
-
Ethylbenzene (1.0 eq)
-
Succinic anhydride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Charge the flask with anhydrous aluminum chloride (2.2 eq) and nitrobenzene. Cool the mixture in an ice bath.
-
Slowly add a solution of succinic anhydride (1.0 eq) in nitrobenzene to the stirred suspension.
-
After the addition is complete, add ethylbenzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice, followed by the addition of 5% HCl to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The product, 4-(4-ethylphenyl)-4-oxobutanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Rationale: The use of a slight excess of AlCl₃ ensures the complete formation of the acylium ion electrophile from succinic anhydride.[4] Nitrobenzene is a suitable solvent as it is relatively inert to Friedel-Crafts conditions. The aqueous workup with dilute acid is crucial to hydrolyze the aluminum complexes and liberate the ketoacid product.
Protocol 2: Synthesis of this compound via Clemmensen Reduction
The Clemmensen reduction is a classic method for the deoxygenation of ketones to the corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[3][5] This reaction is particularly effective for aryl-alkyl ketones.[3]
Materials:
-
4-(4-Ethylphenyl)-4-oxobutanoic acid (1.0 eq)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask, place the freshly prepared zinc amalgam, concentrated HCl, toluene, and 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 eq).
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation or recrystallization if necessary.
Rationale: The strong acidic conditions of the Clemmensen reduction are necessary for the reaction to proceed.[3] The reaction occurs on the surface of the zinc amalgam.[5] Toluene is used as a co-solvent to ensure the solubility of the organic substrate. The basic wash with NaHCO₃ neutralizes any residual acid.
Application in the Synthesis of Pharmaceutical Intermediates
The true value of this compound lies in its utility as a scaffold for generating more complex molecules with potential therapeutic applications.
Synthesis of Nitrogen-Containing Heterocycles: Lactams (2-Pyrrolidinones)
Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals.[6][7] Lactams, particularly 2-pyrrolidinones, are key intermediates in the synthesis of a variety of bioactive compounds. This compound can be readily converted to the corresponding lactam through a multi-step sequence involving amidation and subsequent cyclization.
Figure 2: General workflow for the synthesis of a 2-pyrrolidinone derivative.
Protocol 3: Synthesis of 5-(4-Ethylphenyl)pyrrolidin-2-one
This protocol outlines a general strategy for the synthesis of a substituted 2-pyrrolidinone from this compound.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Ammonia (NH₃) solution (concentrated)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) (1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure: Part A: Synthesis of 4-Amino-4-(4-ethylphenyl)butanoic acid
-
Convert this compound to its acid chloride by reacting with thionyl chloride (1.2 eq) in DCM at reflux for 2 hours. Remove the excess SOCl₂ under reduced pressure.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a stirred, ice-cold concentrated ammonia solution.
-
Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude amide.
-
The crude amide can be hydrolyzed to the corresponding amino acid, 4-amino-4-(4-ethylphenyl)butanoic acid, by heating with aqueous NaOH, followed by neutralization with HCl.
Part B: Cyclization to 5-(4-Ethylphenyl)pyrrolidin-2-one
-
The isolated 4-amino-4-(4-ethylphenyl)butanoic acid is heated neat or in a high-boiling solvent (e.g., xylene) to effect intramolecular cyclization via dehydration.
-
The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the product, 5-(4-ethylphenyl)pyrrolidin-2-one, is purified by column chromatography or recrystallization.
Rationale: The conversion of the carboxylic acid to an acid chloride activates it for amidation. The subsequent cyclization of the gamma-amino acid to the lactam is a thermally driven condensation reaction.
Synthesis of Gamma-Aryl-Butyric Acid GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[8] Analogs of GABA are of significant interest for the treatment of neurological disorders such as epilepsy, neuropathic pain, and anxiety.[8] this compound serves as an excellent starting material for the synthesis of GABA analogs where the ethylphenyl moiety can modulate lipophilicity and target engagement.
A common strategy for introducing the amine functionality at the gamma-position is via a Curtius or Hofmann rearrangement of a suitable carboxylic acid derivative.
Figure 3: Curtius rearrangement for the synthesis of a GABA analog.
Protocol 4: Synthesis of γ-Amino-4-(4-ethylphenyl)butanoic Acid
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Sodium azide (NaN₃) (2.0 eq)
-
Toluene
-
Hydrochloric acid (HCl) (concentrated)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
In a fume hood, dissolve this compound (1.0 eq) in dry toluene. Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) and stir the mixture at room temperature for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in acetone and cool to 0 °C.
-
Slowly add a solution of sodium azide (2.0 eq) in water, keeping the temperature below 10 °C.
-
Stir for 1 hour at 0 °C, then extract the acyl azide into toluene.
-
Carefully heat the toluene solution of the acyl azide to reflux. The Curtius rearrangement will occur, evolving nitrogen gas, to form the isocyanate. Caution: Acyl azides can be explosive. Perform this step behind a blast shield.
-
After the rearrangement is complete (cessation of N₂ evolution), add concentrated HCl and continue to reflux for 4-6 hours to hydrolyze the isocyanate to the amine and protect it as the hydrochloride salt.
-
Cool the reaction mixture, and the GABA analog hydrochloride salt may precipitate. It can be isolated by filtration.
-
The free amino acid can be obtained by neutralization with a base (e.g., NaOH or an ion-exchange resin).
Rationale: The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. The intermediate isocyanate is readily hydrolyzed to the amine under acidic conditions.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its straightforward preparation via Friedel-Crafts acylation followed by Clemmensen reduction makes it readily accessible. The protocols detailed in this application note provide robust and reproducible methods for its conversion into key structural motifs, such as lactams and GABA analogs, which are of significant interest in modern drug discovery. The insights into the rationale behind the experimental procedures are intended to empower researchers to further innovate and adapt these methodologies to accelerate their research and development efforts.
References
- Kulikov, A. V., & Zefirov, N. S. (2014). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. Russian Journal of Organic Chemistry, 50(3), 301-327.
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Chemistry Learner. Retrieved from [Link]
-
CLEMMENSEN REDUCTION. (n.d.). Pharmapproach. Retrieved from [Link]
- Shashoua, V. E., Jacob, J. N., Ridge, R., Campbell, A., & Baldessarini, R. J. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 27(5), 659–664.
-
Wikipedia. (2023, November 28). Clemmensen reduction. Retrieved from [Link]
-
Clark, J. (2015, August). Friedel-Crafts acylation of benzene. Retrieved from [Link]
- Clemmensen Reduction. (n.d.). Name Reactions in Organic Synthesis.
- Kappe, C. O., & Murphree, S. S. (2007). Structural Analogues of γ-Aminobutyric Acid (GABA). Syntheses of a Series of Aminoalkanehydroxamic Acid Hydrochlorides. Arkivoc, 2007(15), 1-13.
- Di Cocco, M. E., et al. (2011). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
-
Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016, May 2). Chemistry Stack Exchange. Retrieved from [Link]
-
Professor Dave Explains. (2018, November 27). Clemmensen Reduction [Video]. YouTube. [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]
-
SK. (2014, October 7). Clemmensen Reduction. Chem-Station Int. Ed. Retrieved from [Link]
- Andersen, K. E., et al. (2001). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry, 44(13), 2152-2163.
- Nájera, C., & Yus, M. (2003). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Tetrahedron: Asymmetry, 14(15), 1981-2015.
- Wang, Y., et al. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols: NMR Sample Preparation for 4-(4-ethylphenyl)butanoic Acid
Introduction: The Cornerstone of High-Fidelity NMR Data
In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating intricate structural details. For researchers, scientists, and professionals in drug development, the quality of the NMR spectrum is paramount, directly influencing the accuracy of structural assignments, purity assessments, and mechanistic studies. However, the acquisition of a high-fidelity spectrum is not solely dependent on the sophistication of the spectrometer. It begins with a foundational, often overlooked step: meticulous sample preparation. This guide provides a comprehensive protocol for the preparation of 4-(4-ethylphenyl)butanoic acid for NMR analysis, grounded in scientific principles to ensure reproducibility and accuracy.
Understanding the Analyte: this compound
Before delving into the protocol, a fundamental understanding of the analyte's physicochemical properties is crucial. This compound is a small organic molecule with the chemical formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1][2] Its structure, featuring a carboxylic acid group and an ethylphenyl moiety, dictates its solubility and potential interactions in solution. The carboxylic acid proton is labile and its chemical shift can be highly dependent on solvent, concentration, and temperature.
The "Why": Causality in Experimental Choices
Every step in an NMR sample preparation protocol is deliberate, designed to mitigate potential issues that can degrade spectral quality. Here, we dissect the rationale behind the key choices in this procedure.
Solvent Selection: The "Invisible" Matrix
The primary role of the solvent in NMR is to dissolve the analyte and create a homogeneous solution. However, standard protonated solvents would generate overwhelmingly large signals, obscuring the signals from the analyte. Therefore, deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), are essential.[3][4][5][6] Deuterium resonates at a much different frequency than protons, rendering the solvent "invisible" in a typical ¹H NMR spectrum.[5]
For this compound, Chloroform-d (CDCl₃) is an excellent initial choice. Its non-polar nature effectively dissolves many organic compounds, and it is chemically inert under standard NMR conditions.[3][6] Should solubility prove to be an issue, more polar solvents like Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) can be considered.[4][6]
Concentration: A Balance of Sensitivity and Resolution
The concentration of the analyte directly impacts the signal-to-noise ratio of the resulting spectrum. For a routine ¹H NMR spectrum of a small molecule like this compound, a concentration range of 10-50 mM is generally optimal.[7] This typically corresponds to dissolving 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[8][9] While higher concentrations can be used for less sensitive nuclei like ¹³C, excessively concentrated samples for ¹H NMR can lead to line broadening due to increased viscosity, which hinders molecular tumbling.
Internal Standard: The Unwavering Reference
Accurate chemical shift referencing is critical for comparing spectra and identifying compounds. While the residual solvent peak (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm) is often used as a secondary reference, its chemical shift can be influenced by the analyte and other factors.[3][10] For the most precise and reliable referencing, an internal standard is recommended.[10]
Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR in organic solvents.[11][12] Its 12 equivalent protons give rise to a single, sharp signal that is defined as 0.00 ppm. TMS is chemically inert and volatile, allowing for easy removal after the experiment if sample recovery is necessary.[13]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the detailed methodology for preparing a high-quality NMR sample of this compound.
Materials and Equipment
-
This compound
-
Deuterated solvent (e.g., Chloroform-d with 0.03% v/v TMS)
-
High-quality 5 mm NMR tubes and caps[14]
-
Analytical balance
-
Vortex mixer or sonicator
-
Pasteur pipette with a small cotton or glass wool plug
-
Lint-free tissues (e.g., Kimwipes)
-
Ethanol or isopropanol for cleaning
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Analyte Mass | 5 - 15 mg | Optimal for ¹H NMR signal-to-noise without causing line broadening.[8][9][14] |
| Solvent Volume | 0.6 - 0.7 mL | Ensures sufficient sample height in a standard 5 mm NMR tube to be within the detection coil.[8][13] |
| Final Concentration | ~10 - 40 mM | Balances sensitivity and spectral resolution. |
| Internal Standard | 0.03% v/v TMS in CDCl₃ | Provides an accurate and stable chemical shift reference at 0.00 ppm.[10][15] |
Step-by-Step Methodology
-
Weighing the Analyte: Accurately weigh 5-15 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of Chloroform-d (containing 0.03% TMS) to the vial.
-
Dissolution: Cap the vial and gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogeneous solution is essential for high-resolution NMR.[8][13]
-
Filtration and Transfer: To remove any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral quality, filter the solution.
-
Place a small, tight plug of cotton or glass wool into a Pasteur pipette.
-
Carefully draw the analyte solution into the pipette.
-
Dispense the filtered solution directly into a clean, high-quality 5 mm NMR tube. Avoid introducing air bubbles.[8]
-
-
Sample Height Adjustment: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[8] This height is critical for proper positioning within the spectrometer's detection coil.
-
Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation and contamination.[8] Thoroughly wipe the exterior of the NMR tube with a lint-free tissue lightly dampened with ethanol or isopropanol to remove any dust or fingerprints.[8][14]
-
Labeling: Clearly label the NMR tube with a unique identifier.
Visualizing the Workflow
The following diagram illustrates the logical flow of the NMR sample preparation protocol, emphasizing the critical checkpoints for ensuring a high-quality sample.
Caption: Workflow for the preparation of a this compound NMR sample.
Troubleshooting and Best Practices
-
Poor Resolution or Broad Peaks: This can be caused by undissolved solids, paramagnetic impurities, or a sample concentration that is too high.[13] Re-filtering the sample or preparing a more dilute sample may resolve the issue.
-
Contaminant Peaks: Extraneous peaks can arise from dirty glassware, contaminated solvents, or grease from joints. Ensure all glassware is scrupulously clean and use high-purity deuterated solvents.
-
Inaccurate Integrals: This can result from poor shimming or an insufficient relaxation delay in the NMR acquisition parameters, especially for quaternary carbons in ¹³C NMR.
-
Water Peak: Deuterated solvents are hygroscopic and can absorb atmospheric moisture.[4] To minimize the water peak, handle solvents in a dry environment and keep solvent bottles tightly sealed.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Labinsights. (2023). Selection Guide on Deuterated Solvents for NMR. [Link]
-
Hoye, T. R., et al. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry, 87(2), 905-909. [Link]
-
Semantic Scholar. (n.d.). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. [Link]
-
ALWSCI. (2023). How To Prepare And Run An NMR Sample. [Link]
-
Scribd. (n.d.). Tetramethylsilane in NMR Calibration. [Link]
-
University of California, Santa Barbara. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
ResearchGate. (n.d.). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? [Link]
-
University College London. (n.d.). Sample Preparation. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
Bruker. (n.d.). NMR Sample Preparation. [Link]
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4-(4-Ethylphenyl)butanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-ethylphenyl)butanoic acid. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this multi-step synthesis. The protocols and insights provided herein are grounded in established chemical principles to ensure technical accuracy and reliable outcomes.
I. Synthetic Overview: A Two-Step Approach
The most common and reliable synthetic route to this compound involves a two-step process. The first step is a Friedel-Crafts acylation of ethylbenzene with succinic anhydride to yield 4-(4-ethylphenyl)-4-oxobutanoic acid. The second step involves the reduction of the ketone functionality to a methylene group. Two classical reduction methods are particularly effective for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.[1][2]
Caption: Overall synthetic workflow.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Friedel-Crafts Acylation
Question: Why is the yield of 4-(4-ethylphenyl)-4-oxobutanoic acid consistently low?
Answer: Low yields in Friedel-Crafts acylation can often be attributed to several factors related to the reagents and reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] Exposure to atmospheric humidity can hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure that the AlCl₃ is fresh and has been stored in a desiccator. All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. The reaction should be conducted under an inert atmosphere.
-
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base and forms a complex with the AlCl₃, effectively sequestering it.[3]
-
Solution: Use a molar excess of AlCl₃ (typically 2.2-2.5 equivalents) relative to the succinic anhydride. This ensures that there is enough catalyst available to activate the anhydride and to account for complexation with the product.
-
-
Poor Reagent Quality: The purity of the starting materials is crucial.
-
Solution: Use freshly distilled ethylbenzene and ensure the succinic anhydride is of high purity and completely dry.
-
Question: I am observing the formation of multiple byproducts. What are they and how can I avoid them?
Answer: While Friedel-Crafts acylation is generally selective, side reactions can occur.
-
Isomer Formation: Friedel-Crafts reactions on substituted benzenes can lead to a mixture of ortho, meta, and para isomers. In the case of ethylbenzene, the ethyl group is an ortho-para director.
-
Solution: The para isomer is typically the major product due to steric hindrance at the ortho position. To maximize the yield of the desired para-substituted product, it is advisable to control the reaction temperature. Running the reaction at a lower temperature can sometimes improve regioselectivity.
-
-
Polyacylation: Although less common in acylation compared to alkylation, it is a possibility if the reaction conditions are too harsh. However, the acyl group is deactivating, which generally prevents further acylation.[3]
Question: The reaction mixture becomes a thick, unstirrable sludge. How can I manage this?
Answer: The formation of a thick precipitate is common due to the complexation of the product with AlCl₃.
-
Solution:
-
Solvent Choice: Using a suitable solvent can help to maintain a stirrable mixture. While the reaction can be run neat, solvents like nitrobenzene or carbon disulfide are sometimes used, though their toxicity is a concern. A solvent-free approach is also possible.[4]
-
Mechanical Stirring: Employing a robust mechanical stirrer is often more effective than a magnetic stir bar for managing viscous reaction mixtures.
-
Order of Addition: Adding the AlCl₃ portion-wise to the mixture of ethylbenzene and succinic anhydride can help to control the initial exotherm and prevent the rapid formation of a dense solid.[4]
-
Step 2: Reduction of the Keto Acid
Question: My Clemmensen reduction is incomplete, and I am recovering a significant amount of the starting keto acid. What could be the issue?
Answer: The Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is a heterogeneous reaction, and its success is highly dependent on the activity of the zinc amalgam.[1][5]
-
Poorly Activated Zinc: The zinc amalgam must be freshly prepared and highly active for the reduction to proceed efficiently.
-
Solution: Prepare the zinc amalgam immediately before use by treating zinc granules with a dilute solution of mercury(II) chloride. Ensure the zinc is thoroughly coated.
-
-
Insufficient Acid Concentration: The reaction requires a strongly acidic medium.[6]
-
Solution: Use concentrated hydrochloric acid and ensure that the reaction mixture remains acidic throughout the process.
-
-
Inadequate Heating: The reaction often requires prolonged heating under reflux to go to completion.
-
Solution: Ensure the reaction is heated for a sufficient duration, monitoring the progress by Thin Layer Chromatography (TLC).
-
Question: I am concerned about the harsh acidic conditions of the Clemmensen reduction damaging other functional groups in my molecule. What is a suitable alternative?
Answer: The Wolff-Kishner reduction is an excellent alternative for substrates that are sensitive to strong acids.[7][8] This reaction is carried out under strongly basic conditions.[9]
-
Wolff-Kishner Reduction: This method involves the formation of a hydrazone from the ketone, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[8][10] The hydrazone decomposes to yield the methylene group and nitrogen gas.[10]
Question: The Wolff-Kishner reduction is not proceeding to completion. What are the common pitfalls?
Answer: Successful Wolff-Kishner reductions depend on achieving a sufficiently high temperature and ensuring anhydrous conditions in the final decomposition step.
-
Low Reaction Temperature: The decomposition of the hydrazone intermediate requires high temperatures, often in the range of 180-200 °C.[11]
-
Solution: Use a high-boiling solvent such as diethylene glycol or triethylene glycol to achieve the necessary temperature. The Huang-Minlon modification, which involves distilling off the water formed during hydrazone formation before heating to a higher temperature, is a highly effective protocol.[11]
-
-
Presence of Water: Water can interfere with the final decomposition step.
-
Solution: After the initial formation of the hydrazone, it is crucial to remove water from the reaction mixture before proceeding to the high-temperature decomposition.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The most practical approach is a two-step synthesis. First, a Friedel-Crafts acylation of ethylbenzene with succinic anhydride using aluminum chloride as a catalyst to form 4-(4-ethylphenyl)-4-oxobutanoic acid.[12] This is followed by the reduction of the ketone group. This indirect route is often preferred over direct Friedel-Crafts alkylation with a four-carbon chain, as the latter is prone to carbocation rearrangements, which would lead to a mixture of isomers.[13]
Sources
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Clemmensen Reduction [organic-chemistry.org]
- 6. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 7. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 10. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 13. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Troubleshooting low yields in 4-(4-Ethylphenyl)butanoic acid synthesis
Welcome to the technical support guide for the synthesis of 4-(4-ethylphenyl)butanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot low yields and optimize your experimental outcomes.
The predominant synthetic route involves a two-stage process: a Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by the reduction of the resulting ketoacid intermediate. Each step presents unique challenges that can significantly impact the overall yield. This guide addresses specific issues you might encounter and offers robust, validated solutions.
Troubleshooting Guide: From Starting Materials to Final Product
This section tackles specific experimental problems. Each question reflects a common observation in the lab, followed by a detailed explanation of the underlying causes and actionable protocols for resolution.
Part 1: The Friedel-Crafts Acylation Step
The first stage, the acylation of ethylbenzene with succinic anhydride using a Lewis acid catalyst like aluminum chloride (AlCl₃), is critical for setting the foundation of the synthesis. Low yields here are common and often trace back to catalyst activity, reaction conditions, or workup procedures.
Q1: My Friedel-Crafts acylation is sluggish, with low conversion of ethylbenzene. What is the likely cause?
A1: A stalled or slow Friedel-Crafts acylation typically points to issues with the catalyst or the reagents.
-
Causality—Catalyst Inactivation: Aluminum chloride is extremely hygroscopic. Any moisture in your reagents or glassware will hydrolyze AlCl₃, rendering it inactive. Furthermore, the carboxylic acid group of the succinic anhydride and the product can complex with the AlCl₃, meaning a stoichiometric amount of the catalyst is required for the reaction to proceed effectively.[1]
-
Causality—Low Reagent Reactivity: Friedel-Crafts reactions fail on strongly deactivated aromatic rings.[1][2] While ethylbenzene is an activated ring, impurities in the starting material could inhibit the reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous grade solvents and reagents.
-
Verify Catalyst Stoichiometry: For the acylation with succinic anhydride, at least 2 equivalents of AlCl₃ are typically required: one to activate the anhydride and another to complex with the resulting carboxylate. A third equivalent is often added to ensure the reaction goes to completion.
-
Order of Addition: The standard procedure involves creating a suspension of AlCl₃ in an appropriate solvent (e.g., dichloromethane or nitrobenzene) and then adding the succinic anhydride. After the initial complex forms, the ethylbenzene is added dropwise at a controlled temperature (often 0-5°C) to manage the exothermic reaction.[3]
Q2: My NMR analysis shows a mixture of isomers, not just the desired para-substituted product. How can I improve regioselectivity?
A2: The ethyl group on ethylbenzene is an ortho, para-directing activator. While the para position is sterically less hindered and generally favored, significant formation of the ortho isomer can occur, complicating purification and reducing the yield of 4-(4-ethylphenyl)-4-oxobutanoic acid.[4]
-
Causality—Kinetic vs. Thermodynamic Control: Reaction temperature plays a crucial role. Lower temperatures often favor the kinetically preferred para product. Higher temperatures can provide enough energy to overcome the steric barrier for ortho attack, leading to a mixture of isomers.
Optimization Strategy:
-
Temperature Control: Maintain a low reaction temperature (0-5°C) during the addition of ethylbenzene to the AlCl₃-succinic anhydride complex. Allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion without promoting side reactions.
-
Solvent Choice: The choice of solvent can influence isomer distribution. Non-polar solvents may slightly favor the para product due to steric considerations.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5°C initially, then warm to RT | Minimizes formation of the sterically hindered ortho isomer. |
| Solvent | Dichloromethane (DCM) or Nitrobenzene | Provides a suitable medium for the reaction; nitrobenzene can sometimes improve yields but is more toxic. |
| Catalyst | Aluminum Chloride (AlCl₃) | Standard, effective Lewis acid for this transformation.[5] |
Part 2: The Carbonyl Reduction Step
Reducing the ketone in 4-oxo-4-(4-ethylphenyl)butanoic acid to a methylene group yields the final product. The two most common methods, the Clemmensen and Wolff-Kishner reductions, operate under harsh acidic and basic conditions, respectively, each with its own set of challenges.
Q3: My Clemmensen reduction is incomplete, and I am recovering a significant amount of the starting ketoacid. How can I improve this?
A3: The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is a heterogeneous reaction occurring on the surface of the zinc.[6][7] Incomplete reactions are often due to poorly activated zinc or insufficient reaction time.
-
Causality—Poor Catalyst Activity: The zinc must be amalgamated with mercury to create a reactive surface. If the amalgam is old or improperly prepared, the reaction will be inefficient.
-
Causality—Reaction Conditions: This reduction often requires a lengthy reflux period to go to completion. The two-phase nature of the reaction (aqueous acid and organic substrate) can also limit the reaction rate.
Protocol for Effective Clemmensen Reduction:
-
Preparation of Zinc Amalgam:
-
Treat zinc granules or powder with a dilute HCl solution to etch the surface.
-
Wash with deionized water.
-
Stir the activated zinc with a 1-5% solution of mercury(II) chloride (HgCl₂) for 5-10 minutes.
-
Decant the HgCl₂ solution and wash the resulting amalgam thoroughly with water. Use immediately.
-
-
Reaction Execution:
-
Add the 4-oxo-4-(4-ethylphenyl)butanoic acid and the freshly prepared zinc amalgam to a flask.
-
Add concentrated HCl and heat the mixture to a vigorous reflux.
-
Reflux for several hours (4-24 hours may be necessary), monitoring the reaction by TLC. If the reaction stalls, adding a fresh portion of concentrated HCl may help.
-
Q4: My substrate is acid-sensitive. What are the best alternatives to the Clemmensen reduction for this synthesis?
A4: When a molecule contains acid-labile functional groups (e.g., acetals, certain esters, or protecting groups), the strongly acidic conditions of the Clemmensen reduction are unsuitable.[8][9][10] In these cases, a reduction under basic or neutral conditions is required.
-
Primary Alternative: Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (like KOH) in a high-boiling solvent such as ethylene glycol.[11][12] It is an excellent choice for acid-sensitive substrates.[9] The Huang-Minlon modification, which involves refluxing the carbonyl compound with hydrazine hydrate and base before distilling off the water and raising the temperature, often provides better yields and shorter reaction times.[12]
-
Other Alternatives:
-
Mozingo Reduction (Thioacetal Formation/Reduction): A two-step process involving the formation of a thioacetal from the ketone, followed by hydrogenolysis with Raney Nickel. This method is much milder than the Clemmensen reduction.[8][11]
-
Catalytic Hydrogenation: Using a catalyst like Pd/C with H₂ gas can reduce the ketone. However, conditions must be carefully controlled to avoid reduction of the aromatic ring.[11]
-
Decision-Making Flowchart for Reduction Method:
Caption: Choosing the right reduction method.
Frequently Asked Questions (FAQs)
Q1: Which reduction method, Clemmensen or Wolff-Kishner, is generally preferred for reducing 4-oxo-4-(4-ethylphenyl)butanoic acid?
A1: For this specific substrate, both methods are viable because the aryl-alkyl ketone and the carboxylic acid functional groups are generally stable to both harsh acidic and basic conditions.[13][14] The Clemmensen reduction is often chosen because it is a classic and effective method for reducing aryl-alkyl ketones formed from Friedel-Crafts acylations.[6][7][8] However, the Wolff-Kishner reduction, particularly the Huang-Minlon modification, can offer higher yields and may be more convenient regarding setup and workup.[12] The choice often comes down to laboratory preference, available equipment, and safety considerations regarding the use of mercury (Clemmensen) versus hydrazine (Wolff-Kishner).
Q2: I am concerned about the toxicity of mercury in the Clemmensen reduction. Are there greener alternatives?
A2: Yes, concerns over mercury's toxicity are valid. Several modifications and alternative "greener" methods have been developed. A modified Clemmensen reduction using activated zinc dust in an anhydrous solution of hydrogen chloride in diethyl ether or acetic anhydride can be more effective and avoids the use of mercury.[8] Additionally, catalytic methods using molecular hydrogen or transfer hydrogenation with catalysts like iron FeCl₃ are being explored to replace traditional stoichiometric reductants.[15] For this specific synthesis, the Wolff-Kishner reduction is the most common and effective mercury-free alternative.[16]
Q3: What are the key safety precautions when performing this synthesis?
A3:
-
Friedel-Crafts Acylation: Aluminum chloride reacts violently with water and releases HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is exothermic and should be cooled in an ice bath during addition.
-
Clemmensen Reduction: Mercury(II) chloride is highly toxic. Handle with extreme care and ensure proper waste disposal procedures are followed. The reaction produces large quantities of flammable hydrogen gas. Ensure the apparatus is well-ventilated and free from ignition sources.
-
Wolff-Kishner Reduction: Hydrazine is toxic and a suspected carcinogen. Always handle it in a fume hood. The reaction is run at high temperatures (up to 200°C), posing a risk of severe burns.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of the final carboxylic acid can typically be achieved through the following steps:
-
Extraction: After the reduction reaction, the product will be in either an acidic aqueous layer (Clemmensen) or a basic one (Wolff-Kishner). Neutralize the solution and extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Wash: Wash the organic extract with water and then brine to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[17][18]
-
Recrystallization/Chromatography: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). If isomers or other impurities are present, column chromatography on silica gel may be necessary.[17]
Overall Synthetic Workflow:
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
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- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. m.youtube.com [m.youtube.com]
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- 17. Page loading... [guidechem.com]
- 18. prepchem.com [prepchem.com]
Technical Support Center: Purification of 4-(4-Ethylphenyl)butanoic Acid
Welcome to the technical support center for the synthesis and purification of 4-(4-Ethylphenyl)butanoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound with high purity. We will explore common issues, provide in-depth troubleshooting guides, and detail validated protocols to ensure the integrity of your research.
Section 1: Understanding the Chemistry & Common Impurities
The synthesis of this compound typically follows a two-step route: a Friedel-Crafts acylation followed by a ketone reduction. Understanding this pathway is critical to diagnosing purity issues.
-
Step 1: Friedel-Crafts Acylation. Ethylbenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid.[1][2]
-
Step 2: Reduction. The carbonyl group of the keto-acid intermediate is reduced to a methylene (-CH₂-) group. This is commonly achieved via Clemmensen reduction (Zn(Hg), HCl) or Wolff-Kishner reduction (H₂NNH₂, KOH).[3][4][5]
This synthesis pathway can introduce several predictable impurities that complicate purification.
Diagram: Synthesis Pathway and Origin of Impurities```dot
Caption: Decision tree for selecting the optimal purification strategy.
Workflow 1: Purification by Acid-Base Extraction
This technique is exceptionally effective for separating carboxylic acids from neutral compounds (like unreacted ethylbenzene) and more acidic or basic impurities.
-
Scientific Principle: The acidic proton of the carboxylic acid can be removed by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase. Re-acidification of the aqueous phase regenerates the insoluble carboxylic acid, which precipitates.
Q: My product remains in the organic layer even after washing with a base. What went wrong?
A: This indicates that the "product" is not acidic, which strongly suggests your reduction step failed and you have a large amount of the neutral starting material (ethylbenzene) and very little of the desired carboxylic acid. Alternatively, you may have used too weak a base or insufficient volume to deprotonate all of your acidic product.
Q: After acidifying the aqueous layer, no precipitate formed. What should I do?
A: First, ensure the pH is sufficiently acidic (pH < 4) using litmus paper or a pH meter. If it is, and no solid appears, your product may be more soluble in water than expected, or the concentration is too low. Try extracting the acidified aqueous layer with a water-immiscible organic solvent like dichloromethane or ethyl acetate. The protonated acid will move back into the organic layer, which can then be dried and concentrated.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of crude material).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, collecting the aqueous layers each time.
-
Causality: The desired acid is deprotonated and moves to the aqueous layer. Neutral impurities remain in the organic phase. The keto-acid intermediate will also be extracted into the aqueous layer.
-
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until gas evolution ceases and the solution is strongly acidic (pH ~2).
-
Isolation: The purified this compound should precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
-
Validation: Check the melting point. A sharp melting point close to the literature value indicates high purity. Run a TLC to confirm the absence of the keto-acid intermediate.
Workflow 2: Purification by Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid product. It is often performed after an initial acid-base extraction.
-
Scientific Principle: This method relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but very poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot. [6] Q: How do I select the best recrystallization solvent?
A: An ideal solvent should exhibit a large solubility difference between its boiling point and room temperature (or 0 °C). It should not react with your compound, and its boiling point should be below the melting point of your compound. Screen potential solvents on a small scale: add a few drops of solvent to a small amount of your product. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even upon heating, it's a poor solvent. If it dissolves when hot and crystals form upon cooling, you have a good candidate.
| Solvent System | Boiling Point (°C) | Rationale & Comments |
| Heptane/Toluene | ~98-111 | A good starting point. Dissolve in minimal hot toluene, then add hot heptane until the solution becomes cloudy (the cloud point). Add a drop more toluene to clarify and then allow to cool slowly. |
| Ethanol/Water | ~78-100 | Dissolve the acid in hot ethanol. Add hot water dropwise until the cloud point is reached. Clarify with a drop of ethanol and allow to cool. |
| Toluene | 111 | May work on its own if the product is sufficiently insoluble at room temperature. |
Q: My product "oils out" during cooling instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if significant impurities are present. To resolve this, try the following:
-
Re-heat the solution to re-dissolve the oil.
-
Add more solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site for crystal growth.
-
Add a seed crystal from a previous pure batch, if available.
Protocol: Recrystallization from a Two-Solvent System (e.g., Toluene/Heptane)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot toluene required to fully dissolve the solid at the boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot heptane (the anti-solvent) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot toluene to re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of cold heptane to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals in a vacuum oven.
-
Validation: Confirm purity via melting point and spectroscopic methods (NMR, IR).
References
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
ChemTalk. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). Mechanism of Clemmensen Reduction Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]
-
JoVE. (2025). Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. Retrieved from [Link]
-
ChemTalk. (n.d.). Wolff–Kishner Reduction Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(4-phenylphenyl)butanoic acid. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Jee, S. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Butanoic acid, 4-[[2-[(5-chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Mechanism for acylation of benzene with succinic anhydride. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. Retrieved from [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Sciencemadness.org. (2008). Acylation of benzene with anhydrides. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Ethylphenoxy)Butanoic Acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Butanoic acid, 4-chloro-4-oxo-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
-
MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
-
MDPI. (n.d.). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
ResearchGate. (2020). Crystal structure of 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, C12H15NO4. Retrieved from [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Isopropylphenyl)butanoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(4-ethylphenyl)butanoic acid (C12H16O2). Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
Sources
Preventing the decomposition of 4-(4-Ethylphenyl)butanoic acid during purification
Welcome to the technical support center for the purification of 4-(4-ethylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols to address the challenges associated with purifying this compound, with a primary focus on preventing its decomposition.
Introduction: The Challenge of Stability
This compound, like many arylalkanoic acids, can be susceptible to degradation, particularly decarboxylation, under certain conditions.[1][2] This decomposition is often promoted by elevated temperatures and the presence of acidic catalysts. The primary goal during purification is to remove impurities from the synthetic route without inducing the degradation of the target molecule.
A common synthetic pathway to this compound involves two key steps:
-
Friedel-Crafts Acylation: Ethylbenzene is reacted with succinic anhydride in the presence of a Lewis acid (e.g., aluminum chloride) to form 4-(4-ethylphenyl)-4-oxobutanoic acid.[3]
-
Reduction: The keto group of 4-(4-ethylphenyl)-4-oxobutanoic acid is reduced to a methylene group to yield the final product. Common methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[4][5]
The choice of reduction method significantly impacts the impurity profile of the crude product and, consequently, the purification strategy. The primary impurity is often the unreacted starting material, 4-(4-ethylphenyl)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition of this compound during purification?
A1: The most common decomposition pathway is decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide. This reaction is often catalyzed by heat and acidic conditions. While generally stable, prolonged exposure to high temperatures or strong acids during purification can lead to the formation of unwanted byproducts.
Q2: My crude product is a dark oil. What are the likely impurities?
A2: A dark, oily crude product often indicates the presence of residual starting materials and reaction byproducts. If a Clemmensen reduction was employed, residual zinc salts and acidic residues can contribute to the color. If a Wolff-Kishner reduction was used, high boiling point solvents and residual base may be present. In both cases, the most significant organic impurity is likely the unreacted 4-(4-ethylphenyl)-4-oxobutanoic acid.
Q3: Can I purify this compound by distillation?
A3: While vacuum distillation is a common technique for purifying liquid carboxylic acids, it should be approached with caution for this compound due to its susceptibility to thermal decomposition.[6] If distillation is necessary, it must be performed under high vacuum to keep the boiling temperature as low as possible. It is generally recommended to explore other purification methods like recrystallization or chromatography first.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point for this compound is in the range of 41-41.5°C.[7] A broad melting range or a melting point lower than this suggests the presence of impurities.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Decomposition during purification | - Avoid excessive heat during all steps. Use a steam bath or a carefully controlled heating mantle. - If using acid-base extraction, minimize the time the compound is in a strongly acidic solution. - For column chromatography, choose a solvent system that allows for rapid elution. |
| Incomplete extraction | - During acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to deprotonate the carboxylic acid and drive it into the aqueous phase. - Perform multiple extractions with smaller volumes of solvent for better efficiency. |
| Premature crystallization during hot filtration | - Preheat the filtration funnel and receiving flask. - Use a fluted filter paper for faster filtration. - Keep the solution at or near its boiling point during filtration.[8] |
| Loss of product during recrystallization | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution cools slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities. |
Problem 2: Product Fails to Crystallize or "Oils Out"
| Possible Cause | Troubleshooting Steps |
| High impurity level | - The presence of significant amounts of impurities can lower the melting point and inhibit crystallization. Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization. |
| Inappropriate solvent choice | - The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - If a single solvent is not effective, a mixed solvent system can be used.[9] |
| Solution is too dilute | - If too much solvent was added, carefully evaporate some of the solvent to concentrate the solution and induce crystallization. |
| Rapid cooling | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic this compound from neutral or basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or ethyl acetate
-
1 M Sodium bicarbonate solution
-
6 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL of solvent per gram of crude product).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer) contains the sodium salt of your carboxylic acid. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acid. Combine all aqueous extracts.
-
Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small amount of diethyl ether. Discard the ether wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper, should be pH < 2). The this compound will precipitate out as a white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline material. The key is to find a suitable solvent or solvent pair.
Solvent Selection: Based on the principle of "like dissolves like," and empirical data for similar compounds, a mixed solvent system is often effective for arylalkanoic acids.[10] A good starting point is a mixture of a polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or ethanol) and a nonpolar solvent in which it is less soluble (e.g., hexane or heptane).
Procedure (Using a Mixed Solvent System, e.g., Ethyl Acetate/Hexane):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to just dissolve the solid. It is crucial to use the minimum volume to ensure a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hot hexane dropwise until the solution becomes faintly cloudy. The cloudiness indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Mixed-Solvent Recrystallization Workflow.
Protocol 3: Purification by Column Chromatography
Column chromatography is useful for separating compounds with similar polarities, such as the desired product from the starting keto-acid.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., Hexane/Ethyl Acetate with 0.5-1% acetic acid)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give a retention factor (Rf) of ~0.3-0.4 for the desired product. A mixture of hexane and ethyl acetate is a common starting point. Adding a small amount of acetic acid to the eluent can improve the peak shape of carboxylic acids by preventing tailing.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization of Key Relationships
Caption: Synthesis and Purification Strategy.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PrepChem. Synthesis of 4-(4-phenylphenyl)butanoic acid. [Link]
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HBCSE. Recrystallization. [Link]
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YouTube. Recrystallization Solvent Pair. [Link]
-
Semantic Scholar. A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. [Link]
-
Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]
-
PubChem. This compound. [Link]
- Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.
- Google Patents.
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. Recrystallization. [Link]
-
SlideShare. CLEMMENSEN REDUCTION. [Link]
-
Química Organica.org. Wolff–Kishner (Reduction). [Link]
-
PubChemLite. 4-(4-ethylphenyl)-4-oxobutanoic acid (C12H14O3). [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Wikipedia. Clemmensen reduction. [Link]
-
Chemistry Stack Exchange. Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. [Link]
-
YouTube. Clemmensen Reduction & Wolff Kishner Mechanism. [Link]
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J&K Scientific LLC. Wolff-Kishner Reduction. [Link]
-
ResearchGate. Amino acid esters as prodrug of an arylalkanoic acid COX inhibitor: Synthesis, biopharmaceutical and pharmacological evaluation. [Link]
- Google Patents.
-
BYJU'S. Mechanism of Clemmensen Reduction Reaction. [Link]
-
ResearchGate. Wolff-Kishner reduction. [Link]
-
Organic Reactions. The Wolff-Kishner Reduction. [Link]
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University of California, Los Angeles. Recrystallization and Crystallization. [Link]
- Google Patents.
- Google Patents.
-
ACS Omega. Equilibrium in the Catalytic Condensation of Carboxylic Acids with Methyl Ketones to 1,3-Diketones and the Origin of the Reketonization Effect. [Link]
- Google Patents.
-
Pharmacy 180. Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
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MDPI. Green Innovation for Solid Post-Distillation Residues Valorization: Narrative Review of Circular Bio-Economy Solutions. [Link]
-
National Center for Biotechnology Information. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. [Link]
-
PubChem. 4-(4-Ethylphenoxy)Butanoic Acid. [Link]
- Google Patents.
-
ResearchGate. Synthesis and anti-inflammatory activity of some new hydrazones of arylalkanoic acid. [Link]
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YouTube. Decarboxylation of Carboxylic Acids. [Link]
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Royal Society of Chemistry. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]
-
ResearchGate. (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]
-
PubChem. 4-(4-Isopropylphenyl)butanoic acid. [Link]
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- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 4-(3-ETHYLPHENYL)BUTANOIC ACID CAS#: 22531-23-3 [m.chemicalbook.com]
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- 10. Reagents & Solvents [chem.rochester.edu]
Side reactions to consider when using 4-(4-Ethylphenyl)butanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-(4-Ethylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions associated with the use of this compound. My objective is to provide you with not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the synthesis, purification, and application of this compound.
Q1: I've purchased this compound and my initial analysis shows several impurities. What are the most likely culprits from its synthesis?
A: The most common commercial synthesis involves a two-step process: a Friedel-Crafts acylation followed by a ketone reduction.[1][2] Each step can introduce characteristic impurities.
-
Isomeric Impurities: The initial Friedel-Crafts acylation of ethylbenzene with succinic anhydride is designed to produce the para-substituted product. However, since the ethyl group is an ortho-, para- directing group, a certain percentage of the ortho-isomer, 4-(2-ethylphenyl)-4-oxobutanoic acid , is inevitably formed. This isomer will persist through the reduction step, resulting in 4-(2-ethylphenyl)butanoic acid as a key impurity.
-
Unreacted Keto-Acid: The reduction of the intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid, may be incomplete. This is particularly common in heterogeneous reactions like the Clemmensen reduction.[3][4] The presence of this keto-acid is a primary indicator of an unoptimized reduction step.
-
Byproducts from Reduction:
-
Wolff-Kishner Reduction: This high-temperature, basic method can lead to azine formation , where the hydrazone intermediate reacts with another molecule of the starting ketone, leading to a high molecular weight impurity.[5]
-
Clemmensen Reduction: While effective for aryl ketones, the strongly acidic conditions can be harsh.[6][7] Though less common for this specific substrate, intermolecular condensation or other acid-catalyzed side reactions can occur.
-
Q2: My reaction, which is run under acidic conditions, is producing a major byproduct with a mass corresponding to the loss of water (M-18). What is this compound?
A: This is a classic case of intramolecular cyclization , also known as an intramolecular Friedel-Crafts acylation or Haworth reaction. Under strong acid conditions (e.g., polyphosphoric acid, sulfuric acid, or even refluxing in strong mineral acids), the carboxylic acid can be activated and will attack its own aromatic ring. This electrophilic aromatic substitution reaction forms a six-membered ring, yielding 7-ethyl-3,4-dihydronaphthalen-1(2H)-one (also known as 7-ethyl-α-tetralone). This is a very common and often undesired side reaction when heating this compound in the presence of acid.
Q3: I am performing a reaction on another part of my molecule, but I'm observing unexpected changes to the ethylphenyl moiety. What could be happening?
A: The ethyl group, specifically its benzylic carbon (the carbon attached to the aromatic ring), is susceptible to certain reactions, primarily oxidation.
-
Benzylic Oxidation: If your experimental conditions involve strong oxidizing agents (e.g., KMnO₄, CrO₃, or even prolonged exposure to air at high temperatures), the benzylic CH₂ of the ethyl group can be oxidized.[8] Depending on the strength of the oxidant and conditions, this can yield 4-(4-acetylphenyl)butanoic acid (ketone) or, with more aggressive oxidation, 4-(4-carboxyphenyl)butanoic acid (dicarboxylic acid).
Q4: Can the carboxylic acid functional group itself lead to unexpected side products in my experiments?
A: Absolutely. The carboxylic acid is a versatile functional group and its reactivity should not be underestimated.
-
Esterification: If your reaction medium contains an alcohol (even as a solvent) and is heated, especially with an acid catalyst, you risk forming the corresponding ester.[9][10] For example, using methanol as a solvent could produce methyl 4-(4-ethylphenyl)butanoate .
-
Decarboxylation: While simple carboxylic acids are generally stable, thermal decarboxylation (loss of CO₂) can occur under very high temperatures, although it typically requires activating groups not present in this molecule.[11][12] This side reaction is less common but should be considered if experiments are conducted at temperatures exceeding 200-250°C.
-
Anhydride Formation: At high temperatures, two molecules of the carboxylic acid can condense to form an anhydride, with the loss of one molecule of water.
Section 2: Troubleshooting Guide for Side Reactions
This table provides a systematic approach to identifying and resolving side reactions based on common experimental observations.
| Symptom / Observation | Potential Side Reaction | Probable Cause | Recommended Solution / Mitigation Strategy |
| Complex aromatic signals in ¹H NMR; multiple spots on TLC. | Presence of positional isomers (e.g., ortho-substituted byproduct). | Incomplete regioselectivity during the initial Friedel-Crafts acylation of ethylbenzene. | Purify the intermediate keto-acid (4-(4-ethylphenyl)-4-oxobutanoic acid) by recrystallization before the reduction step. The isomers often have different solubilities. |
| Persistent carbonyl peak (~1680 cm⁻¹) in IR spectrum; Ketone signal (~7.5-8.0 ppm) in ¹H NMR. | Incomplete reduction of the keto-acid intermediate. | Insufficient reaction time, impure reducing agent (e.g., poorly amalgamated zinc in Clemmensen), or deactivation of the catalyst. | Increase reaction time or temperature (within limits). For Clemmensen, ensure zinc is freshly amalgamated. For Wolff-Kishner, ensure anhydrous conditions and a sufficiently strong base.[3][5] |
| Product mass is ~M-18; new carbonyl peak appears in IR (~1685 cm⁻¹). | Intramolecular Cyclization (Haworth Reaction) to form a tetralone. | Use of strong acids (Lewis or Brønsted) and/or high temperatures. | Avoid strongly acidic conditions. If an acid is required, use milder conditions (e.g., lower temperature, shorter reaction time) or protect the carboxylic acid group as an ester first. |
| Product mass is ~M+14 or M+30; new carbonyl peaks in IR. | Oxidation of the benzylic position on the ethyl group. | Presence of strong oxidizing agents in the reaction mixture. | Ensure an inert atmosphere (N₂ or Ar) if performing reactions at high temperatures. Scrutinize all reagents for potential oxidant contaminants. Avoid known strong oxidants like permanganate or chromates.[8] |
| Product is more non-polar than expected; loss of acidic proton in NMR; new signals corresponding to an alcohol solvent. | Esterification. | Reaction performed in an alcohol solvent at elevated temperatures, possibly with acid catalysis. | Replace the alcohol solvent with a non-reactive alternative like toluene, dioxane, or DMF. If an alcohol must be used, run the reaction at a lower temperature or under neutral/basic conditions.[13] |
Section 3: Experimental Protocols
Protocol 1: Minimizing Intramolecular Cyclization in Acid-Catalyzed Reactions
When a subsequent reaction requires acidic conditions, the risk of forming the 7-ethyl-α-tetralone byproduct is high. This protocol details the protection of the carboxylic acid as a methyl ester to prevent this side reaction.
Step 1: Esterification (Protection)
-
Dissolve this compound (1.0 eq) in methanol (10 volumes).
-
Add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 4-(4-ethylphenyl)butanoate.
Step 2: Perform the Desired Acid-Catalyzed Reaction
-
Use the protected methyl ester from Step 1 in your acid-catalyzed protocol. The ester is significantly less prone to intramolecular cyclization.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the product from Step 2 in a 3:1 mixture of THF:Water.
-
Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature for 2-4 hours.
-
Monitor by TLC. Once the ester is consumed, acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the final carboxylic acid product, free from the cyclized byproduct.
Protocol 2: HPLC Method for Impurity Profiling
This protocol provides a general reverse-phase HPLC method for detecting the parent compound and its key process-related and degradation impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm.
-
Expected Elution Order (Approximate):
-
4-(4-ethylphenyl)-4-oxobutanoic acid (most polar)
-
This compound (main peak)
-
7-ethyl-3,4-dihydronaphthalen-1(2H)-one (cyclized byproduct)
-
Methyl 4-(4-ethylphenyl)butanoate (ester, least polar)
-
Section 4: Visualizations
Diagram 1: Synthesis & Potential Impurities
Caption: A logical flow for troubleshooting unexpected results.
References
- Sathee, J. Friedel Crafts Reaction. Vertex AI Search.
-
Wikipedia. Wolff–Kishner reduction. Wikipedia. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry. [Link]
-
Wikipedia. Clemmensen reduction. Wikipedia. [Link]
-
Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Vedantu. [Link]
-
Chemistry LibreTexts. Side Chain Oxidations, Phenols, Arylamines. (2022). Chemistry LibreTexts. [Link]
-
Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. Allen Overseas. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
ChemistNate. Butanoic Acid + Propanol = ESTER + water. (2020). YouTube. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
-
Wikipedia. Decarboxylation. Wikipedia. [Link]
-
Quora. What are the esterification reactions, equation, and products of butanoic acid?. (2018). Quora. [Link]
-
ChemistNate. Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). (2020). YouTube. [Link]
-
Chemistry LibreTexts. Decarboxylation of Carboxylic Acids. (2021). Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Decarboxylation. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Wolff-Kishner Reduction. Organic Chemistry Portal. [Link]
-
Jim Clark. friedel-crafts acylation of benzene. Chemguide. [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
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- 13. youtube.com [youtube.com]
Technical Support Center: A Guide to the Purification of Crude 4-(4-ethylphenyl)butanoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 4-(4-ethylphenyl)butanoic acid. This document offers a comprehensive question-and-answer format to address specific experimental challenges, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be compounds like ethylbenzene and succinic anhydride.
-
Reaction Byproducts: Incomplete reactions or side reactions can lead to various structurally related impurities.
-
Residual Solvents: Solvents used in the reaction or workup may be present.
-
Catalysts and Reagents: Traces of acids, bases, or metal catalysts might remain.
To devise an effective purification strategy, it is highly recommended to perform an initial purity assessment using techniques like ¹H NMR, LC-MS, or TLC.
Q2: How can I quickly assess the purity of my crude product?
A simple and effective method for a preliminary purity check of a solid organic compound is the determination of its melting point. Pure this compound has a reported melting point. A broad melting point range or a value significantly lower than the literature value suggests the presence of impurities.[1]
Troubleshooting Common Purification Challenges
Issue 1: My recrystallization attempt resulted in low yield or "oiling out."
Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on the appropriate choice of solvent and experimental conditions.
Causality and Strategic Solutions
Recrystallization separates compounds based on their differential solubility in a particular solvent at varying temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at the solvent's boiling point.
Troubleshooting Protocol:
-
Systematic Solvent Screening: If your initial solvent choice is ineffective, a systematic approach to finding a suitable solvent or solvent system is necessary. Given the structure of this compound (a nonpolar aromatic ring with a polar carboxylic acid), a mixed solvent system is often effective.
| Solvent System | Rationale |
| Toluene/Heptane | Toluene will effectively dissolve the aromatic compound at elevated temperatures, while the addition of heptane as an anti-solvent will induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent for a wide range of organic compounds, and hexane can be used as the anti-solvent. |
| Methanol/Water | The polarity of the carboxylic acid group allows for solubility in methanol, with water acting as the anti-solvent. |
-
Controlled Cooling: Rapid cooling can lead to the precipitation of impurities along with your product or the formation of an oil. To encourage the formation of pure crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inducing Crystallization: If the compound is reluctant to crystallize from a supersaturated solution, you can:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Seed the solution with a small crystal of the pure compound.
-
Diagram: Recrystallization Workflow
Caption: A generalized workflow for purification by recrystallization.
Issue 2: My compound is streaking on the TLC plate during column chromatography development.
Streaking of carboxylic acids on silica gel TLC plates is a common phenomenon that can hinder the development of an effective column chromatography purification method.
Causality and Strategic Solutions
Silica gel is slightly acidic, and the polar carboxylic acid group of your compound can interact strongly with the stationary phase, leading to a broad, streaking spot instead of a well-defined one. This can be addressed by modifying the mobile phase.
Troubleshooting Protocol:
-
Mobile Phase Modification: To suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[2] This will result in a more defined spot on the TLC plate and better separation on the column.
-
Solvent System Selection: A typical eluent system for a compound of this polarity would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The addition of the acidic modifier should be done after determining the optimal ratio of these two solvents.
Diagram: Logic for Mobile Phase Optimization
Caption: Decision-making process for optimizing the mobile phase in chromatography.
Issue 3: I am having trouble with emulsion formation during acid-base extraction.
Acid-base extraction is a highly effective method for separating acidic compounds from neutral or basic impurities.[3][4][5] However, the formation of a stable emulsion at the interface of the organic and aqueous layers can make separation difficult.
Causality and Strategic Solutions
Emulsions are colloidal suspensions of one liquid in another, often stabilized by microscopic particles or surfactant-like molecules. Vigorous shaking of the separatory funnel is a primary cause of emulsion formation.
Troubleshooting Protocol:
-
Gentle Mixing: Instead of shaking the separatory funnel vigorously, gently invert it several times to allow for the extraction to occur without creating an emulsion.[2]
-
Breaking an Emulsion: If an emulsion has formed, you can try the following:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Patience: Allow the separatory funnel to stand for a period of time, as some emulsions will break on their own.
-
Filtration: Filter the mixture through a pad of celite or glass wool.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate and gently invert the funnel, venting frequently to release pressure from the evolved CO₂.[6][7]
-
Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer, while neutral impurities will remain in the organic layer.
-
Drain the aqueous layer and repeat the extraction of the organic layer with fresh sodium bicarbonate solution.
-
Combine the aqueous extracts and slowly acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper).[3][8]
-
The protonated this compound will precipitate out of the aqueous solution.
-
Collect the pure product by vacuum filtration, wash with cold water, and dry.
Purity Verification
After purification, it is crucial to verify the purity of your this compound.
| Analytical Technique | Purpose | Expected Outcome for a Pure Sample |
| Melting Point | Assess overall purity. | A sharp melting point within a narrow range. |
| ¹H and ¹³C NMR | Confirm the chemical structure and identify any remaining impurities. | A clean spectrum with the correct chemical shifts, integrations, and number of signals.[9][10] |
| LC-MS | Quantify purity and confirm the molecular weight. | A single major peak in the chromatogram and the correct mass-to-charge ratio in the mass spectrum.[11][12] |
| Infrared (IR) Spectroscopy | Confirm the presence of key functional groups. | Characteristic absorptions for the carboxylic acid (O-H and C=O stretches) and the aromatic ring.[9] |
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Acid–base extraction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
University of Wisconsin-Madison. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
Sources
- 1. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vernier.com [vernier.com]
- 4. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. rroij.com [rroij.com]
- 10. rsc.org [rsc.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for the Recrystallization of 4-(4-ethylphenyl)butanoic Acid
Welcome to the technical support center for the purification of 4-(4-ethylphenyl)butanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material. Recrystallization is a powerful and scalable purification technique, but its success is critically dependent on the rational selection of a solvent system. This document provides a framework for this selection process, detailed experimental protocols, and a comprehensive troubleshooting guide to address common challenges.
Section 1: Foundational Principles - Solvent Selection Strategy
This section addresses the fundamental questions that underpin the development of a robust recrystallization protocol.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: The perfect solvent is one that exhibits a strong temperature-dependent solubility profile for your compound. Specifically, the ideal solvent should:
-
Dissolve the Solute When Hot: this compound should be highly soluble in the solvent at or near its boiling point. This allows for the creation of a saturated solution.[1]
-
Show Poor Solubility When Cold: As the solution cools, the compound's solubility should decrease dramatically, forcing it to crystallize out of the solution.
-
Manage Impurities Effectively: Impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).
-
Be Chemically Inert: The solvent must not react with this compound.[1]
-
Be Volatile and Easy to Remove: The solvent should have a relatively low boiling point to ensure it can be easily removed from the purified crystals during the drying phase.[1]
Q2: How does the molecular structure of this compound influence solvent choice?
A2: The structure of this compound (C12H16O2)[2] contains two distinct regions that dictate its solubility:
-
A Polar Carboxylic Acid Head: This functional group is capable of hydrogen bonding and imparts significant polarity to the molecule.
-
A Nonpolar Ethylphenyl Tail: This large aromatic and aliphatic portion is hydrophobic and favors nonpolar interactions.
This dual nature means that neither extremely polar (like pure water) nor extremely nonpolar (like hexane) solvents are likely to be ideal single-solvent candidates. The principle of "like dissolves like" suggests that solvents of intermediate polarity, or solvent mixtures that can balance these characteristics, will be most effective.[3] For instance, alcohols (like ethanol or isopropanol) or mixtures such as ethanol/water are often excellent starting points for carboxylic acids.[4]
Q3: When should I use a single-solvent system versus a binary (two-solvent) system?
A3: The choice depends on the results of your initial solvent screening (see Protocol 2.1).
-
Use a Single-Solvent System when you find a solvent that meets the criteria outlined in Q1. This is the most straightforward approach.
-
Use a Binary-Solvent System when no single solvent is suitable.[1] This typically occurs when one solvent (the "soluble solvent") dissolves the compound too well even when cold, and another solvent (the "insoluble solvent" or "anti-solvent") does not dissolve it at all, even when hot. The two solvents must be miscible. The procedure involves dissolving the compound in a minimum amount of the hot "soluble solvent" and then adding the "insoluble solvent" dropwise until the solution becomes cloudy (the saturation point), then reheating to clarify before cooling.[5] Common pairs for carboxylic acids include alcohol/water and toluene/hexane.[6]
Diagram: Solvent Selection Workflow
This diagram illustrates the decision-making process for selecting an appropriate solvent system.
Caption: Decision tree for selecting a single or binary solvent system.
Section 2: Experimental Protocols
These protocols provide a systematic approach to developing and executing a recrystallization procedure.
Protocol 2.1: Small-Scale Solvent Screening
Objective: To efficiently identify promising solvents or solvent pairs for the recrystallization of this compound.
Methodology:
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, swirling after each drop.
-
Observation 1 (Cold Solubility): If the solid dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a "soluble solvent" in a binary system.[5]
-
If the solid does not dissolve in ~0.5 mL of cold solvent, gently heat the test tube in a water bath or on a hot plate.
-
Observation 2 (Hot Solubility): If the solid dissolves completely upon heating, the solvent is a good candidate for a single-solvent system.
-
If the solid remains insoluble even when hot, the solvent is unsuitable for single-solvent recrystallization but may serve as an "insoluble solvent" (anti-solvent) in a binary system.
-
Allow any tubes that formed a clear solution upon heating to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.
-
Observation 3 (Crystal Formation): Observe the quantity and quality of crystals formed. The best single solvent will produce a large crop of well-defined crystals.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Safety & Notes |
| Water | 100 | 10.2 | Non-flammable. May require a co-solvent for this compound. |
| Ethanol | 78 | 5.2 | Flammable. Good general-purpose solvent for carboxylic acids.[4] |
| Isopropanol | 82 | 4.3 | Flammable. Less volatile than ethanol. |
| Acetone | 56 | 5.1 | Highly flammable. Its low boiling point can be problematic. |
| Ethyl Acetate | 77 | 4.4 | Flammable. Good solvent for moderately polar compounds. |
| Toluene | 111 | 2.4 | Flammable, toxic. Higher boiling point can be useful. |
| Heptane/Hexane | ~98 / ~69 | ~0.1 | Flammable. Good nonpolar "anti-solvents". |
Protocol 2.2: Single-Solvent Recrystallization Workflow
Objective: To purify this compound using a pre-determined optimal single solvent.
Methodology:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the flask to completely dissolve the solid with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.[6][7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[7] Rapid cooling traps impurities.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3] Using room temperature solvent will redissolve some of your product.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
Diagram: General Recrystallization Workflow
Caption: Standard workflow for a single-solvent recrystallization.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Problem: "Oiling Out" Q: My compound is separating as a viscous liquid or oil instead of solid crystals. Why is this happening and how can I fix it?
A: "Oiling out" is a common problem that occurs when a solid melts in the hot solution before it crystallizes. This happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute. The melting point for this compound is not widely reported, but its isomer, 4-(3-ethylphenyl)butanoic acid, has a low melting point of 41-41.5 °C, suggesting this is a significant risk.
Causality & Solution:
-
Cause: The saturated solution is still too hot when the compound begins to come out of solution, causing it to liquefy instead of forming a crystal lattice.
-
Solution 1 (Add More Solvent): Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature of the solution. This ensures that when the compound does precipitate, the solution temperature is below its melting point.
-
Solution 2 (Change Solvents): Choose a solvent or solvent pair with a lower boiling point.
-
Solution 3 (Slow Cooling): Very slow cooling can help. Try insulating the flask to prevent rapid temperature drops.
Problem: No Crystal Formation Q: I've cooled my solution in an ice bath, but no crystals have formed. What should I do?
A: This is usually due to one of two reasons: you've used too much solvent, or the solution is supersaturated.[3]
Causality & Solution:
-
Cause 1 (Excess Solvent): The most common reason is using too much solvent during the dissolution step. The solution is not saturated enough for crystals to form, even when cold.
-
Solution: Gently heat the solution to boil off some of the solvent (in a fume hood). Continue until the solution volume is reduced by 25-30%, then attempt to cool it again.
-
-
Cause 2 (Supersaturation): Sometimes, a solution can be cooled below its saturation point without forming crystals. Crystallization needs a nucleation site to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide a surface for crystals to start growing.[3]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for further crystal growth.[3]
-
Problem: Low Crystal Yield Q: My final yield is much lower than expected. What are the common causes?
A: A significant loss of product is often due to procedural errors rather than a single catastrophic failure.
Causality & Solution:
-
Cause 1 (Excess Solvent): As with the failure to crystallize, using too much solvent will leave a large amount of your product dissolved in the mother liquor.[3]
-
Solution: Use the minimum amount of boiling solvent necessary for dissolution.[3]
-
-
Cause 2 (Premature Crystallization): Significant product loss can occur if the compound crystallizes in the funnel during hot filtration.
-
Solution: Use a stemless funnel, pre-heat all glassware, and add a small excess of solvent (~5-10%) before filtering to keep the compound in solution. This excess can be boiled off before cooling.
-
-
Cause 3 (Improper Washing): Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve a portion of your purified product.[3]
-
Solution: Use a minimal volume of ice-cold solvent for the wash step.
-
Problem: Impure Crystals Q: The melting point of my recrystallized product is still broad or low. What went wrong?
A: A broad or depressed melting point range is a key indicator of impurity.[7] This suggests that impurities were trapped within the crystal lattice.
Causality & Solution:
-
Cause (Crystallization Was Too Fast): If the solution is cooled too quickly ("shock cooling"), impurities do not have time to be excluded from the growing crystal lattice and become incorporated as defects.[7]
-
Solution: Ensure the solution cools slowly and without disturbance. Let it stand on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath. If crystallization starts immediately and aggressively upon removing from heat, you may need to reheat, add a small amount of extra solvent, and cool again more slowly.
-
Q: My crystals are discolored. How do I remove colored impurities?
A: Colored impurities can often be removed using activated charcoal.
Causality & Solution:
-
Cause (Adsorption): Activated charcoal has a high surface area and can adsorb large, flat, colored molecules.
-
Solution: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (the tip of a spatula). Swirl or stir the hot solution for a few minutes. The charcoal must then be removed via hot gravity filtration before you cool the solution to crystallize the product.
-
Caution: Use charcoal sparingly. It is not selective and can also adsorb your desired product, leading to a lower yield.
-
Section 4: Purity Assessment (Self-Validation)
To confirm the success of your recrystallization, you must assess the purity of the final product.
-
Melting Point Analysis: This is the most common and immediate way to assess purity. A pure compound will have a sharp melting point range (typically < 2 °C). An impure compound will melt over a broader range and at a lower temperature than the pure substance.[7] Compare the melting point of your recrystallized material to the crude starting material; you should see a significant sharpening and elevation of the melting point range.
-
Visual Inspection: Pure crystals should appear uniform in shape and color, with sharp edges and shiny surfaces.[7] The presence of different crystal types or an amorphous powder suggests impurities.
For drug development applications, more rigorous analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are required to quantify purity and confirm structural identity.
References
-
University of California, Davis. (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 231606, this compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1568416, 4-(4-Ethylphenoxy)Butanoic Acid. [Link]
-
University of California, Davis. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
University of Toronto. recrystallization, filtration and melting point. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | 5467-53-8 [chemicalbook.com]
- 4. This compound | C12H16O2 | CID 231606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Ethylphenoxy)Butanoic Acid | C12H16O3 | CID 1568416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(3-ETHYLPHENYL)BUTANOIC ACID CAS#: 22531-23-3 [chemicalbook.com]
Overcoming challenges in the characterization of 4-(4-ethylphenyl)butanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges in the characterization of 4-(4-ethylphenyl)butanoic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in scientific principles and field-proven insights to ensure the integrity and success of your analytical work.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is the foundation for successful characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Predicted pKa | 4.76 ± 0.10 | [2] |
| Predicted Boiling Point | 320.2 ± 11.0 °C | [2] |
| Predicted Melting Point | 41-41.5 °C | [2] |
Solubility Profile:
Based on its structure, this compound is expected to be soluble in common organic solvents such as methanol, acetonitrile, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions will be pH-dependent, with increased solubility at pH values above its pKa due to the formation of the carboxylate salt. For reversed-phase HPLC, dissolving the compound in the mobile phase or a solvent with a similar or weaker elution strength (e.g., a mixture of acetonitrile and water) is recommended to ensure good peak shape.
Handling and Storage:
Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.
High-Performance Liquid Chromatography (HPLC) Analysis: Troubleshooting Guide
HPLC is a cornerstone technique for purity assessment and quantification. Below are common challenges and their solutions when analyzing this compound.
Experimental Protocol: A Starting Point for HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Q1: My peak for this compound is tailing significantly. What is the cause and how can I fix it?
A1: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.
-
Causality: The primary cause is often secondary interactions between the carboxylic acid group and residual silanol groups on the silica-based stationary phase. At a pH close to or above the pKa of the analyte, the ionized carboxylate can interact strongly with the stationary phase, leading to tailing.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most effective solution is to lower the pH of the aqueous component of your mobile phase to at least 2 pH units below the pKa of this compound (pKa ≈ 4.76). Using 0.1% formic acid (pH ≈ 2.8) or phosphoric acid should be sufficient to keep the analyte in its protonated, less polar form, minimizing interactions with silanol groups.
-
Use a Different Column: Consider using a column with a stationary phase designed to minimize silanol interactions, such as one with end-capping or a polar-embedded phase.
-
Check for Column Overload: Injecting too concentrated a sample can also lead to peak tailing. Try diluting your sample and re-injecting.
-
Q2: I am seeing a small, unexpected peak eluting just before my main peak. Could this be an impurity?
A2: It is possible that this is a process-related impurity or a degradation product.
-
Causality: The synthesis of this compound may involve a Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by reduction. A potential impurity could be the unreduced keto-acid, 4-(4-ethylphenyl)-4-oxobutanoic acid. This impurity would be more polar and thus would likely elute earlier in a reversed-phase system.
-
Troubleshooting and Identification:
-
Review Synthesis Route: Examine the synthetic pathway for potential side products or unreacted starting materials. For instance, in a Friedel-Crafts reaction, isomers of the desired product could be formed[3].
-
LC-MS Analysis: If available, perform liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the impurity peak. The predicted molecular weight of 4-(4-ethylphenyl)-4-oxobutanoic acid is 206.24 g/mol , which would be 14 units higher than the reduced product if the impurity is the keto-acid.
-
Forced Degradation Studies: To determine if the peak is a degradant, subject a pure sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light). If the peak appears or increases in size, it is likely a degradation product.
-
Q3: My retention time for this compound is shifting between injections. What could be the problem?
A3: Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.
-
Causality: Inconsistent mobile phase composition, temperature fluctuations, or inadequate column equilibration can all lead to retention time drift.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Troubleshooting Guide
NMR is a powerful tool for structural elucidation. Here are some common issues encountered when analyzing this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ 12.0 (s, 1H): Carboxylic acid proton (-COOH). This peak may be broad and its chemical shift can be concentration-dependent.
-
δ 7.15 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the ethyl group.
-
δ 7.10 (d, J=8.0 Hz, 2H): Aromatic protons meta to the ethyl group.
-
δ 2.65 (t, J=7.5 Hz, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).
-
δ 2.60 (q, J=7.6 Hz, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).
-
δ 2.35 (t, J=7.5 Hz, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
-
δ 1.95 (p, J=7.5 Hz, 2H): Methylene protons beta to the aromatic ring and carboxylic acid (-CH₂-CH₂-CH₂-).
-
δ 1.20 (t, J=7.6 Hz, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
Q1: The carboxylic acid proton peak is very broad or not visible at all. Why is this happening?
A1: The appearance of the carboxylic acid proton signal is highly dependent on the experimental conditions.
-
Causality: Carboxylic acid protons are acidic and can undergo rapid chemical exchange with residual water in the NMR solvent or with other molecules. This exchange process can lead to significant peak broadening, and in some cases, the peak may become so broad that it is indistinguishable from the baseline.
-
Troubleshooting and Confirmation:
-
Use a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent.
-
D₂O Exchange: To confirm the presence of the acidic proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing the peak to disappear.
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper peak.
-
Q2: The aromatic region of my ¹H NMR spectrum shows a complex multiplet instead of two distinct doublets. What does this indicate?
A2: While a simple para-substituted pattern of two doublets is expected, overlapping signals or the presence of isomers can lead to a more complex appearance.
-
Causality:
-
Signal Overlap: The chemical shifts of the ortho and meta protons may be very similar, causing the two doublets to overlap and appear as a more complex multiplet.
-
Presence of Isomers: If the synthesis resulted in a mixture of ortho-, meta-, and para-isomers of 4-(ethylphenyl)butanoic acid, the aromatic region would be a superposition of different splitting patterns, leading to a complex multiplet.
-
-
Troubleshooting and Resolution:
-
Use a Higher Field Magnet: If available, acquiring the spectrum on a higher field NMR spectrometer can increase chemical shift dispersion and may resolve the overlapping signals.
-
Change the Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the aromatic protons and may lead to better resolution.
-
2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can help to identify which aromatic protons are coupled to each other, aiding in the assignment of the signals even if they are overlapped.
-
Mass Spectrometry (MS): Troubleshooting Guide
Mass spectrometry provides crucial information about the molecular weight and fragmentation of this compound.
Predicted Fragmentation Pattern (Electron Ionization - EI)
-
m/z 192: Molecular ion peak [M]⁺•.
-
m/z 177: Loss of a methyl radical (•CH₃) from the ethyl group.
-
m/z 147: Loss of a carboxyl group (•COOH).
-
m/z 133: McLafferty rearrangement, loss of propene.
-
m/z 117: Benzylic cleavage, loss of the butanoic acid side chain.
-
m/z 105: Tropylium ion formation.
-
m/z 91: Tropylium ion.
Q1: I am not observing the molecular ion peak at m/z 192 in my EI-MS spectrum. Is my sample impure?
A1: The absence of a molecular ion peak in EI-MS is not uncommon for certain classes of compounds and does not necessarily indicate an impure sample.
-
Causality: Electron ionization is a high-energy technique that can cause extensive fragmentation. For some molecules, the molecular ion is very unstable and fragments completely before it can be detected.
-
Troubleshooting and Confirmation:
-
Use a Softer Ionization Technique: Employ a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, making the molecular ion (or a protonated/adducted molecule, e.g., [M+H]⁺ or [M+Na]⁺) more likely to be observed.
-
Check for In-Source Fragmentation: If using ESI, high source temperatures or voltages can cause the molecule to fragment in the ion source. Try reducing these parameters.
-
Look for Characteristic Fragments: Even without a molecular ion peak, the presence of the expected fragment ions can provide strong evidence for the structure of your compound.
-
Q2: My mass spectrum shows a significant peak at an m/z value higher than the expected molecular weight. What could be the cause?
A2: Peaks at higher m/z values can arise from several sources.
-
Causality:
-
Isotopes: The presence of naturally occurring isotopes (e.g., ¹³C) will result in an M+1 peak. For a molecule with 12 carbon atoms, the M+1 peak should have an intensity of approximately 13.2% of the M peak.
-
Contamination: The peak could be from a higher molecular weight contaminant in your sample or from the analytical system (e.g., plasticizers, pump oil).
-
Adduct Formation (in ESI): In electrospray ionization, it is common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will appear at m/z values 22 and 38 units higher than the protonated molecule, respectively.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high m/z peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might encounter in my sample of this compound?
A1: Potential impurities can originate from the starting materials, side reactions during synthesis, or degradation.
-
Starting Materials: Unreacted ethylbenzene or succinic anhydride.
-
Side Products: Isomers such as 4-(2-ethylphenyl)butanoic acid and 4-(3-ethylphenyl)butanoic acid from the Friedel-Crafts reaction.
-
Incomplete Reaction: The keto-acid intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid, if the reduction step is incomplete.
-
Degradation Products: Oxidation of the ethyl group or decarboxylation of the butanoic acid chain under harsh conditions.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.
-
Forced Degradation: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products[4].
-
Method Development: Develop an HPLC method (as described in the HPLC section) that resolves the main peak from all the degradation peaks. Gradient elution is often necessary to separate compounds with a range of polarities.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main peak in the stressed samples. The UV spectra should be consistent across the entire peak.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Q3: My sample of this compound is an oil, but the predicted melting point is around 41 °C. What could be the reason for this discrepancy?
A3: This could be due to the presence of impurities or the fact that the compound can exist as a supercooled liquid.
-
Impurities: The presence of solvents or synthetic byproducts can depress the melting point and may cause the substance to be an oil at room temperature.
-
Supercooling: It is possible for the compound to exist as a liquid below its melting point. Try scratching the inside of the container with a glass rod or adding a seed crystal to induce crystallization.
-
Purification: If impurities are suspected, purification by column chromatography or recrystallization may be necessary to obtain a solid product.
References
- Bacterial phenylalanine and phenylacetate catabolic p
- Ibuprofen Impurities and Ibuprofen. Daicel Pharma.
- Structures of synthesized impurities of Ibuprofen and Sunitinib.
- Synthesis of Ibuprofen Degradation products and impurities Introduction. Amazon S3.
- Ibuprofen-impurities.
- Degradation of Exogenous Fatty Acids in Escherichia coli. PubMed Central.
- Ibuprofen Impurities. SynZeal.
- This compound. PubChem.
- Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermedi
- Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. Frontiers.
- Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange.
- Mass Spectrometry - Fragmentation P
- Degradation Pathways.
- Synthesis of 4-(4-phenylphenyl)butanoic acid. PrepChem.com.
- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI.
- 4-(4-Aminophenyl)butanoic acid. PubChem.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- CHAPTER 2 Fragmentation and Interpret
- Separation of Ethyl 4-phenyl butyrate on Newcrom R1 HPLC column. SIELC Technologies.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039).
- 4-(3-ETHYLPHENYL)BUTANOIC ACID CAS#: 22531-23-3. ChemicalBook.
- CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine.
- Solvent Miscibility Table. Sigma-Aldrich.
- Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid1.
- Process for preparing a 4,4-diphenylbutanoic acid derivative.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
- Preparation method of 2-(4-alkylphenyl) propanoic acid.
- Separation of Butanoic acid, 4-chloro-4-oxo-, ethyl ester on Newcrom R1 HPLC column.
- 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties.
- 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.
- Synthesis and Characterization of Allyl Fatty Acid Derivatives as Reactive Coalescing Agents for Latexes.
- Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PubMed Central.
- 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem.
- hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
- 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu.
- Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
Sources
Technical Support Center: Strategies to Improve the Stability of 4-(4-ethylphenyl)butanoic Acid
Welcome to the technical support center for 4-(4-ethylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies to enhance the stability of this compound in your experiments and formulations. The following question-and-answer format directly addresses common challenges and provides scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing a decrease in the purity of my this compound sample over time, even when stored in what I believe are standard conditions. What are the likely causes?
Answer:
The degradation of this compound, like other phenylalkanoic acids, can be attributed to several factors, primarily oxidation and photodegradation. Given its chemical structure, which features a carboxylic acid group, an alkyl chain, and a substituted phenyl ring, it is susceptible to specific chemical transformations.
-
Oxidative Degradation: The ethylphenyl group and the butanoic acid chain are both potential sites for oxidation. The tertiary benzylic carbon on the ethyl group is particularly susceptible to oxidation, which can lead to the formation of ketones or hydroperoxides. Additionally, the phenyl ring itself can be hydroxylated. The presence of trace metal ions can catalyze these oxidative processes. Compounds that are susceptible to oxidation can react with impurities in excipients, especially peroxides.[1]
-
Photodegradation: Aromatic carboxylic acids can be sensitive to light, particularly UV radiation.[2][3][4] This can lead to complex degradation pathways, including decarboxylation or the formation of phenolic compounds. The ICH Q1B guideline on photostability testing provides a framework for assessing this vulnerability.[2][3][4]
-
Impact of pH: The stability of carboxylic acids can be pH-dependent. While acidic conditions generally favor the stability of many phenolic compounds, extremes in pH can catalyze hydrolysis or other degradation reactions.[5][6][7][8][9] For instance, at high pH, the carboxylate anion is formed, which may have different stability characteristics compared to the protonated acid.
To confirm the cause of degradation in your specific case, a forced degradation study is highly recommended. This will help identify the primary degradation pathways and the resulting byproducts.
Question 2: How can I perform a forced degradation study to understand the stability of this compound?
Answer:
A forced degradation study, also known as stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[10][11] It also helps in developing a stability-indicating analytical method, which is essential for accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradants.[12]
Here is a general protocol for a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active ingredient.[11]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl.[10] Heat at 60-80°C for a defined period (e.g., 24-48 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH.[10] Keep at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a defined period.[12]
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-100°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3][13] A dark control sample should be stored under the same conditions to exclude thermal degradation.
-
-
Sample Analysis:
-
At predetermined time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Analyze the stressed samples along with an unstressed control sample. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
The diagram below illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Question 3: Based on the structure of this compound, what are the most probable degradation pathways I should be looking for?
Answer:
Based on its chemical structure, several degradation pathways are plausible under stress conditions. The following diagram illustrates the most likely oxidative degradation pathways.
Caption: Potential oxidative degradation pathways.
-
Benzylic Oxidation: The ethyl group's benzylic position is prone to oxidation, leading to the formation of a secondary alcohol, which can be further oxidized to a ketone.
-
Aromatic Ring Hydroxylation: The phenyl ring can undergo hydroxylation at various positions, forming phenolic derivatives. These can be further oxidized to quinone-like structures, which are often colored.
-
Beta-Oxidation of the Butanoic Acid Side Chain: The aliphatic carboxylic acid side chain can undergo beta-oxidation, a metabolic process that can also occur chemically under certain oxidative conditions. This would lead to the shortening of the side chain by two carbon units.
Question 4: What practical strategies can I implement to improve the stability of this compound in my formulations?
Answer:
Improving the stability of this compound involves a multi-faceted approach focusing on formulation, packaging, and storage conditions.
1. Formulation Strategies:
-
Use of Antioxidants: To mitigate oxidative degradation, the inclusion of antioxidants is highly effective. Antioxidants can act as free-radical scavengers or oxygen scavengers.[14] The choice of antioxidant will depend on the formulation (aqueous or non-aqueous).
-
For aqueous formulations: Ascorbic acid and its salts are good choices.
-
For lipid-based or non-aqueous formulations: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E) are commonly used.[1]
-
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and enhance stability.[1]
-
pH Control: Maintaining an optimal pH is crucial. For many carboxylic acids, a slightly acidic pH (around 4-6) can improve stability by keeping the molecule in its less reactive protonated form.[15] The use of appropriate buffer systems (e.g., citrate, acetate) is recommended for liquid formulations.
-
Excipient Selection: The choice of excipients is critical. Some excipients can contain reactive impurities like peroxides that can initiate degradation.[1] It is important to use high-purity excipients and to conduct compatibility studies. For solid dosage forms, excipients like microcrystalline cellulose and certain polymers can help stabilize the API.[16][17]
2. Packaging and Storage:
-
Light Protection: Given the potential for photodegradation, it is essential to protect the compound from light. Use amber-colored vials or containers, or store samples in the dark.[18] For drug products, light-resistant packaging is necessary.
-
Inert Atmosphere: For highly oxygen-sensitive compounds, packaging under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.
-
Temperature Control: Store the compound at recommended temperatures, typically refrigerated (2-8°C) or frozen for long-term storage, to slow down the rate of all potential degradation reactions.
Summary of Stabilization Strategies:
| Strategy | Mechanism of Action | Examples |
| Antioxidants | Inhibit oxidation by scavenging free radicals or reacting with oxygen. | BHT, BHA, Ascorbic Acid, Tocopherols[1][19][20] |
| Chelating Agents | Sequester metal ions that catalyze oxidation. | EDTA, Citric Acid |
| pH Control | Maintain an optimal pH to minimize hydrolysis and other pH-dependent degradation. | Citrate buffer, Acetate buffer[15] |
| Light Protection | Prevent photodegradation by blocking exposure to UV and visible light. | Amber vials, Light-resistant packaging[18] |
| Inert Atmosphere | Reduce oxidative degradation by removing oxygen. | Nitrogen or Argon blanketing |
| Temperature Control | Slow down the rate of chemical reactions. | Refrigeration, Freezing |
By implementing these strategies, you can significantly improve the stability of this compound in your research and development activities. Always validate the effectiveness of your chosen stabilization approach through appropriate stability studies.
References
-
Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]
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Ilić, T., et al. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed Central. [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [https://database.ich.org/sites/default/files/Q1B Guideline.pdf]([Link] Guideline.pdf)
-
Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
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ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
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PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
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FDA. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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ResearchGate. (n.d.). Carboxylic Acids and Active Pharmaceutical Ingredients. [Link]
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Liu, R. (2022). Enhancing the stability of active pharmaceutical ingredients by cocrystal strategy. Request PDF. [Link]
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Jensen, B. D., et al. (2014, June 24). Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications. PubMed. [Link]
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Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Atlas. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
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Pharmastate. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]
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Friedman, M., & Jürgens, H. S. (n.d.). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
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Manufacturing Chemist. (2023, January 20). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. [Link]
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Waterman, K. C. (2025, August 9). Stabilization of Pharmaceuticals to Oxidative Degradation. Request PDF. [Link]
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American Pharmaceutical Review. (n.d.). Stabilizer Excipients. [Link]
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ResearchGate. (2025, August 6). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
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ResearchGate. (2025, August 5). (PDF) Solubilizing Excipients in Oral and Injectable Formulations. [Link]
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Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. [Link]
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U.S. Pharmacist. (2008, December 15). An Overview of Antioxidants. [Link]
- Google Patents. (n.d.). WO2019097413A1 - Stable non-aqueous pharmaceutical compositions.
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PharmaCompass.com. (n.d.). Pharmaceutical Excipients | Emulsifiers & Stabilizing Agents. [Link]
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Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
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Justia Patents. (n.d.). Containing Designated Ingredient To Stabilize An Active Ingredient Patents and Patent Applications (Class 514/970). [Link]
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Kinam Park. (n.d.). Assay and Stability Testing. [Link]
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ResearchGate. (n.d.). (PDF) Excipients That Facilitate Amorphous Drug Stabilization. [Link]
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MDPI. (n.d.). Can Antioxidants Reduce the Toxicity of Bisphenol?. [Link]
- Google Patents. (2017, July 20). WO2017122121A1 - Stable pharmaceutical composition.
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Googleapis.com. (2003, December 29). (12) United States Patent (10) Patent No.: US 7,790,905 B2. [Link]
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SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
-
LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
- Google Patents. (n.d.). US20240050416A1 - Stable Pharmaceutical Compositions of Apixaban.
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Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. [Link]
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ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. [Link]
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- 20. mdpi.com [mdpi.com]
Welcome to the technical support hub for Friedel-Crafts reactions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize Friedel-Crafts alkylation and acylation protocols. Here, we move beyond simple procedural steps to explore the underlying mechanistic principles that govern success and failure in these powerful C-C bond-forming reactions. Our goal is to empower you to diagnose issues, minimize byproduct formation, and maximize the yield of your target compounds.
Introduction: The Duality of Friedel-Crafts Reactions
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of electrophilic aromatic substitution for creating alkylated and acylated aromatic molecules.[1] While indispensable, the reaction is notoriously sensitive to substrate, catalyst, and conditions, often leading to a frustrating array of byproducts. This guide provides a structured, question-and-answer approach to tackling the most common challenges: polyalkylation, carbocation rearrangement, and poor regioselectivity.
Section 1: The Challenge of Polyalkylation in Friedel-Crafts Alkylation
Polyalkylation is one of the most frequent and challenging side reactions in Friedel-Crafts alkylation.[2] Understanding its origin is key to its prevention.
FAQ 1: I'm getting multiple alkyl groups added to my aromatic ring. Why does this happen?
Answer: This phenomenon, known as polyalkylation, occurs because the product of the first alkylation is more reactive than the starting material.[3] The initial alkyl group is an electron-donating group, which activates the aromatic ring, making it more nucleophilic and thus more susceptible to further electrophilic attack by the carbocation.[4] This leads to a cascade of alkylations, often resulting in a mixture of mono-, di-, and even tri-alkylated products.[5]
Troubleshooting Guide: Minimizing Polyalkylation
Question: How can I control the reaction to favor monoalkylation?
Answer: Several strategies can be employed, ranging from simple stoichiometric adjustments to a fundamental change in synthetic approach.
Strategy 1: Manipulating Stoichiometry
-
Use a Large Excess of the Aromatic Substrate: This is the most direct method.[3] By significantly increasing the concentration of the starting aromatic compound, you statistically favor the electrophile (carbocation) reacting with the unalkylated substrate rather than the activated, monoalkylated product.[4][5] For inexpensive liquid substrates like benzene or toluene, they can often serve as both reactant and solvent.[3]
Strategy 2: Optimizing Reaction Conditions
-
Lower the Reaction Temperature: Friedel-Crafts reactions are often exothermic.[6] Lowering the temperature decreases the overall reaction rate, including the rate of subsequent alkylations, which can improve selectivity for the monoalkylated product.[4][5]
-
Choose a Milder Catalyst: A less active Lewis acid can reduce the rate of the second alkylation. While strong catalysts like AlCl₃ are common, exploring milder options like FeCl₃ or solid acid catalysts (e.g., zeolites) may provide better control for highly activated substrates.[6][7]
Strategy 3: The Acylation-Reduction Pathway (The Gold Standard)
-
Switch to Friedel-Crafts Acylation: This is the most robust and reliable method to prevent polyalkylation. The acyl group (R-C=O) introduced during acylation is an electron-withdrawing group, which deactivates the aromatic ring toward further electrophilic substitution.[3] This deactivation effectively stops the reaction at the mono-substituted stage.[1]
-
Subsequent Reduction: The resulting ketone can then be reduced to the desired alkyl group using standard methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[3] This two-step sequence provides the mono-alkylated product cleanly, without the risk of polyalkylation.[5]
Decision Workflow for Polyalkylation
The following diagram outlines the decision-making process when encountering polyalkylation.
Caption: A logical workflow for troubleshooting low product yields.
References
- Minimizing byproduct formation in Friedel-Crafts reactions - Benchchem.
- Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem.
- [FREE] Friedel-Crafts alkylations can be very tricky to control. What are some experimental techniques that can be - Brainly.
- Preventing polyalkylation in Friedel-Crafts reactions - Benchchem.
- minimizing byproduct formation in Friedel-Crafts acylation - Benchchem.
-
Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. Available at: [Link]
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions - Benchchem.
- How to avoid polyalkylation in Friedel-Crafts reactions - Benchchem.
- preventing polyalkylation in Friedel-Crafts reactions with activated rings - Benchchem.
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Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]
- minimizing byproduct formation in Friedel-Crafts acylation. - Benchchem.
-
Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline. Available at: [Link]
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The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. - ResearchGate. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. Available at: [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Available at: [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Available at: [Link]
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Friedel-Crafts Alkylation - Chemistry Steps. Available at: [Link]
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Reaction Mechanism of Friedel Crafts alkylation - Physics Wallah. Available at: [Link]
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Asymmetric Friedel–Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity - Who we serve. Available at: [Link]
- Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene - Benchchem.
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PubMed Central. (2012). Available at: [Link]
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Friedel-Crafts Handout. Available at: [Link]
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Friedel–Crafts reaction - Wikipedia. Available at: [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Publishing. Available at: [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. Available at: [Link]
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Optimizing temperature and reaction time for 4-(4-ethylphenyl)butanoic acid synthesis
Welcome to the technical support guide for the synthesis of 4-(4-ethylphenyl)butanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this two-step synthesis. We will address common challenges, explain the causality behind experimental choices, and provide detailed protocols to ensure reproducible, high-yield outcomes.
Overview of the Synthesis Pathway
The synthesis of this compound is typically accomplished via a two-step process. The first step is a Friedel-Crafts acylation of ethylbenzene with succinic anhydride to form the keto-acid intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid. The second step involves the reduction of the ketone functionality to a methylene group to yield the final product. The choice of reduction method is critical and depends on the stability of the substrate to acidic or basic conditions.
Catalyst selection for efficient 4-(4-ethylphenyl)butanoic acid synthesis
Welcome to the technical support center for the synthesis of 4-(4-ethylphenyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this important compound. The synthesis typically proceeds via a two-step process: a Friedel-Crafts acylation of ethylbenzene with succinic anhydride to form 4-(4-ethylphenyl)-4-oxobutanoic acid, followed by the reduction of the ketone to yield the final product. This guide will address potential challenges in both of these critical stages.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method is a two-step synthesis.[1][2] The first step is the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to produce 4-(4-ethylphenyl)-4-oxobutanoic acid.[3][4] The second step involves the reduction of the keto group in this intermediate to a methylene group, yielding this compound.[2][5]
Q2: Which catalyst is recommended for the initial Friedel-Crafts acylation step?
A2: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid catalyst for the Friedel-Crafts acylation of ethylbenzene with succinic anhydride.[3] It is crucial that the AlCl₃ is anhydrous, as moisture will deactivate the catalyst.[6][7]
Q3: What are the primary methods for reducing the intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid?
A3: The three most common methods for this reduction are the Clemmensen reduction, the Wolff-Kishner reduction, and catalytic hydrogenation.[2][8] The choice between these methods depends on the presence of other functional groups in the molecule and the desired reaction conditions.
Q4: What are the key differences between the Clemmensen and Wolff-Kishner reductions?
A4: The primary difference lies in the reaction conditions. The Clemmensen reduction is performed in a strongly acidic medium (zinc amalgam and concentrated hydrochloric acid), making it unsuitable for molecules with acid-sensitive functional groups.[9][10][11] Conversely, the Wolff-Kishner reduction uses strongly basic conditions (hydrazine and a strong base like KOH at high temperatures) and is ideal for substrates that are unstable in acid.[9][12][13]
Q5: Can catalytic hydrogenation be used for the reduction step?
A5: Yes, catalytic hydrogenation is a viable and often milder alternative.[2] Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere can effectively reduce the ketone to an alkane.[14][15] This method is advantageous as it often proceeds under neutral conditions and can be highly selective.[14]
II. Troubleshooting Guide: Friedel-Crafts Acylation
This section addresses common issues encountered during the first step of the synthesis: the Friedel-Crafts acylation of ethylbenzene with succinic anhydride.
Problem 1: Low or No Yield of 4-(4-ethylphenyl)-4-oxobutanoic acid
Possible Causes & Solutions
-
Inactive Catalyst: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[6][7] Any water in the reactants, solvent, or glassware will lead to its deactivation.
-
Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and freshly opened or purified reagents. It is best practice to handle AlCl₃ in a glove box or under an inert atmosphere.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic amounts.[7][16] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[6][16]
-
Solution: Use at least two equivalents of AlCl₃ relative to the succinic anhydride. This ensures enough active catalyst is present to drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield.[6] While some Friedel-Crafts acylations proceed at room temperature, others may require heating to overcome the activation energy.[6]
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Conversely, if side product formation is observed, consider running the reaction at a lower temperature.
-
-
Poor Quality Reagents: The purity of ethylbenzene and succinic anhydride is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[6]
-
Solution: Use high-purity reagents. If necessary, purify the starting materials before use (e.g., distillation of ethylbenzene).
-
Problem 2: Formation of Multiple Products (Isomers)
Possible Cause & Solution
-
Isomer Formation: Friedel-Crafts acylation on a substituted benzene ring like ethylbenzene can potentially lead to substitution at the ortho, meta, and para positions. The ethyl group is an ortho, para-directing group.
-
Solution: Steric hindrance from the ethyl group and the bulky acylating agent generally favors substitution at the para position, making 4-(4-ethylphenyl)-4-oxobutanoic acid the major product. To maximize the yield of the desired para isomer, it is advisable to carry out the reaction at a lower temperature, which often enhances regioselectivity. Careful purification of the product mixture by recrystallization or column chromatography will be necessary to isolate the pure para isomer.
-
III. Troubleshooting Guide: Reduction of 4-(4-ethylphenyl)-4-oxobutanoic acid
This section provides guidance on overcoming challenges in the second step: the reduction of the keto-acid intermediate.
Problem 3: Incomplete Reduction or Low Yield of this compound
Possible Causes & Solutions (Method-Specific)
-
Clemmensen Reduction:
-
Poorly Activated Zinc: The zinc amalgam must be freshly prepared and active for the reaction to proceed efficiently.
-
Solution: Prepare the zinc amalgam immediately before use by treating zinc dust or granules with a solution of mercury(II) chloride. Ensure the surface of the zinc is shiny and amalgamated.
-
-
Insufficient Acid Concentration: The reaction requires a high concentration of hydrochloric acid to be effective.[10]
-
Solution: Use concentrated hydrochloric acid and ensure the reaction mixture remains strongly acidic throughout the process.
-
-
-
Wolff-Kishner Reduction:
-
Incomplete Hydrazone Formation: The initial step of the Wolff-Kishner reduction is the formation of a hydrazone.[12][13] If this step is incomplete, the overall yield will be low.
-
Solution: Ensure sufficient hydrazine is used and allow adequate time for the hydrazone to form before proceeding with the high-temperature elimination step. In some cases, pre-forming the hydrazone before adding the strong base can be advantageous.[17]
-
-
Insufficiently High Temperature: The decomposition of the hydrazone intermediate requires high temperatures, typically achieved by using a high-boiling solvent like diethylene glycol.[2]
-
Solution: Ensure the reaction temperature is maintained at the appropriate level (often 180-200 °C) to drive the elimination of nitrogen gas.
-
-
-
Catalytic Hydrogenation:
-
Catalyst Deactivation: The catalyst (e.g., Pd/C) can be poisoned by impurities in the substrate or solvent. Sulfur-containing compounds are common catalyst poisons.
-
Solution: Use purified substrate and high-purity solvents. If catalyst poisoning is suspected, a fresh batch of catalyst should be used.
-
-
Insufficient Hydrogen Pressure or Inefficient Mixing: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.
-
Solution: Ensure the reaction vessel is properly sealed and pressurized with hydrogen. Vigorous stirring is essential to keep the catalyst suspended and facilitate contact between the hydrogen, substrate, and catalyst.
-
-
Problem 4: Formation of Byproducts
Possible Causes & Solutions (Method-Specific)
-
Clemmensen Reduction:
-
Wolff-Kishner Reduction:
-
Azine Formation: A common side reaction is the formation of an azine from the reaction of the hydrazone with another molecule of the starting ketone.[12]
-
Solution: Using an excess of hydrazine can help to minimize azine formation. Rigorous exclusion of water during the reaction can also suppress this side reaction.[12]
-
-
-
Catalytic Hydrogenation:
-
Reduction of the Aromatic Ring: While generally selective for the ketone, under harsh conditions (high pressure and temperature), catalytic hydrogenation can also reduce the aromatic ring.
-
Solution: Employ milder reaction conditions (lower hydrogen pressure and temperature) and monitor the reaction closely to stop it once the ketone has been fully reduced.
-
-
IV. Data Presentation & Experimental Protocols
Table 1: Comparison of Reduction Methods for 4-(4-ethylphenyl)-4-oxobutanoic acid
| Reduction Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
| Clemmensen | Zn(Hg), conc. HCl | Acidic, Reflux | Effective for aryl ketones, inexpensive reagents.[1][11] | Harsh acidic conditions, not suitable for acid-sensitive substrates, potential for side reactions.[9][18] |
| Wolff-Kishner | H₂NNH₂, KOH, Diethylene Glycol | Basic, High Temperature | Suitable for base-stable, acid-sensitive substrates.[9][13] | Harsh basic conditions, high temperatures required, not ideal for base-sensitive substrates.[12] |
| Catalytic Hydrogenation | Pd/C or Pt/C, H₂ gas | Neutral, Moderate Temp. & Pressure | Mild conditions, high selectivity, clean reaction.[14][19] | Catalyst can be expensive and prone to poisoning, requires specialized pressure equipment.[20] |
Experimental Protocol: Friedel-Crafts Acylation
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (2.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve succinic anhydride (1.0 equivalent) in the solvent and add it portion-wise to the stirred suspension of aluminum chloride.
-
Add ethylbenzene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 4-(4-ethylphenyl)-4-oxobutanoic acid by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Experimental Protocol: Clemmensen Reduction
-
In a round-bottom flask equipped with a reflux condenser, place zinc amalgam (prepared from zinc and mercury(II) chloride).
-
Add concentrated hydrochloric acid, followed by the 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 equivalent) and a co-solvent such as toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Periodically add more concentrated hydrochloric acid to maintain a strongly acidic environment.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and decant the liquid from the excess zinc amalgam.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
V. Visualizations
Reaction Pathway
Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.
References
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Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]
-
Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]
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ResearchGate. Scheme 2. Proposed catalyst deactivation mechanism. [Link]
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Study.com. Wolff-Kishner Reduction, Mechanism & Application. [Link]
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PubMed. Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. [Link]
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Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
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Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
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BYJU'S. Friedel Crafts Alkylation and Acylation Reaction. [Link]
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PLOS ONE. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as proposed by RPE. [Link]
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Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
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Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Ethylphenyl)butanoic Acid
Introduction: Beyond the Spectrum
In the realm of small molecule characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for unambiguous structural elucidation. While techniques like Mass Spectrometry provide crucial molecular weight information and Infrared (IR) Spectroscopy identifies functional groups, NMR offers a detailed atomic-level map, revealing the precise connectivity and chemical environment of each nucleus within a molecule.
This guide provides an in-depth analysis of 4-(4-Ethylphenyl)butanoic acid, a molecule featuring both aromatic and aliphatic regions, making it an excellent model for demonstrating the power and nuances of ¹H and ¹³C NMR spectroscopy. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices, the logic of spectral interpretation, and a comparative look at how NMR integrates with other analytical techniques to build a complete molecular picture.
Part 1: The Foundation - Protocol and Experimental Rationale
A high-quality spectrum is not a product of chance; it is the result of meticulous sample preparation and a well-considered experimental design. The choices made before the acquisition even begins directly impact the resolution, sensitivity, and ultimate interpretability of the data.
Experimental Protocol: NMR Sample Preparation
The protocol described below is a self-validating system designed to minimize artifacts and ensure spectral reproducibility.
Objective: To prepare a high-quality, homogeneous solution of this compound suitable for high-resolution NMR analysis.
Methodology:
-
Analyte Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]
-
Scientist's Insight: The concentration is a critical parameter. While higher concentrations reduce the number of scans needed for ¹³C NMR, overly concentrated samples for ¹H NMR can lead to viscosity-induced line broadening and difficulties in magnetic field shimming, ultimately degrading spectral resolution.[1][3]
-
-
Solvent Selection & Dissolution: Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[4][5] CDCl₃ is often a first choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and a single, easily identifiable residual solvent peak.
-
Scientist's Insight: Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and are used by the spectrometer's lock system to maintain a stable magnetic field during the experiment.[1][5] The acidic proton of the carboxylic acid may exchange with deuterium if a protic deuterated solvent like D₂O or Methanol-d₄ is used, which can be a useful diagnostic experiment in itself.
-
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, transparent solution is required.
-
Filtration and Transfer: To remove any particulate matter that can severely degrade shimming and spectral resolution, filter the solution. Draw the solution into a clean Pasteur pipette with a small cotton or glass wool plug at the neck and carefully transfer it into a high-quality, 5 mm NMR tube.[3][5]
-
Internal Standard: Although the residual solvent peak (CHCl₃ at ~7.26 ppm) can be used for calibration, adding a drop of a solution containing Tetramethylsilane (TMS) as an internal standard provides a precise reference point at 0.00 ppm.[1]
-
Final Steps: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[3]
Workflow for NMR Structural Elucidation
The entire process, from sample to structure, follows a logical progression designed to ensure data integrity and confident interpretation.
Caption: Workflow from sample preparation to structural confirmation.
Part 2: Spectral Dissection of this compound
A systematic approach to spectral interpretation is paramount. We begin by analyzing the molecule's structure to predict the NMR spectrum, then compare these predictions with expected data.
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the unique proton and carbon environments of this compound are numbered below. Due to the symmetry of the para-substituted benzene ring, C3' is equivalent to C5', and C2' is equivalent to C6'.
Caption: Structure and numbering for this compound.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum is predicted to show 8 distinct signals. The aromatic region, in particular, will display a characteristic pattern for a 1,4-disubstituted (para) benzene ring.
| Signal ID | # of Protons (Integration) | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H₁ | 1H | Carboxylic Acid (-COOH ) | ~10.0 - 12.0 | Broad Singlet (s) |
| H₂ | 2H | α-Methylene (-CH₂ -COOH) | ~2.4 | Triplet (t) |
| H₃ | 2H | β-Methylene (-CH₂-CH₂ -CH₂-) | ~1.9 | Quintet (quint) |
| H₄ | 2H | Benzylic (-Ar-CH₂ -) | ~2.6 | Triplet (t) |
| H₂'/H₆' | 2H | Aromatic (ortho to alkyl) | ~7.1 | Doublet (d) |
| H₃'/H₅' | 2H | Aromatic (meta to alkyl) | ~7.1 | Doublet (d) |
| H₇ | 2H | Benzylic (-Ar-CH₂ -CH₃) | ~2.6 | Quartet (q) |
| H₈ | 3H | Methyl (-CH₂-CH₃ ) | ~1.2 | Triplet (t) |
Detailed Interpretation:
-
H₁ (δ ~10.0-12.0, broad s): The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and appears far downfield. Its signal is often broad due to hydrogen bonding and chemical exchange.[6]
-
Aromatic Protons (H₂'/H₆' & H₃'/H₅', δ ~7.1, d): Protons directly attached to an aromatic ring typically resonate between 6.5-8.0 ppm.[7][8] In a para-substituted system like this, the two sets of chemically equivalent protons (H₂'/H₆' and H₃'/H₅') split each other, creating a pair of doublets. This "AA'BB'" system is a classic indicator of 1,4-disubstitution.
-
Benzylic Protons (H₄ & H₇, δ ~2.6, t & q): Protons on carbons directly attached to an aromatic ring (benzylic protons) are deshielded by the ring current and appear around 2.0-3.0 ppm.[8]
-
H₄ is a triplet because it is coupled to the two adjacent H₃ protons (n+1 = 2+1 = 3).
-
H₇ is a quartet because it is coupled to the three adjacent H₈ protons (n+1 = 3+1 = 4).
-
-
Alkyl Chain Protons (H₂, H₃, H₈):
-
H₂ (δ ~2.4, t): These protons are alpha to the carbonyl group, which deshields them. They are split into a triplet by the two neighboring H₃ protons.
-
H₃ (δ ~1.9, quint): These methylene protons are coupled to both H₂ (2 protons) and H₄ (2 protons). The resulting multiplicity is predicted by the n+1 rule to be a quintet (n=4, 4+1=5).
-
H₈ (δ ~1.2, t): The terminal methyl group is the most shielded aliphatic signal. It is split into a triplet by the two adjacent H₇ protons.
-
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show single lines for each unique carbon environment. Due to symmetry, we expect 10 distinct carbon signals.
| Signal ID | Environment | Predicted Chemical Shift (δ, ppm) |
| C=O | Carboxylic Acid | ~175-180 |
| C4' | Aromatic (ipso-C, butanoic chain) | ~138-142 |
| C1' | Aromatic (ipso-C, ethyl group) | ~135-140 |
| C3'/C5' | Aromatic CH | ~128-130 |
| C2'/C6' | Aromatic CH | ~127-129 |
| Cα | α-Carbon (-C H₂-COOH) | ~33-36 |
| Cγ | Benzylic (-Ar-C H₂-) | ~34-37 |
| Cβ | β-Carbon (-CH₂-C H₂-CH₂-) | ~25-28 |
| C-ethyl | Benzylic (-Ar-C H₂-CH₃) | ~28-30 |
| C-methyl | Methyl (-CH₂-C H₃) | ~15-18 |
Detailed Interpretation:
-
Carbonyl Carbon (C=O, δ ~175-180): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the far downfield end of the spectrum.[9][10]
-
Aromatic Carbons (δ ~127-142): Aromatic carbons typically resonate in the 120-150 ppm range.[7][8] The signals for the substituted (ipso) carbons (C1' and C4') are generally weaker and appear slightly more downfield than the protonated aromatic carbons (C2', C3', C5', C6'). The symmetry of the ring results in only four aromatic signals.[8][11]
-
Aliphatic Carbons (δ ~15-37): The sp³ hybridized carbons of the alkyl chains appear in the upfield region of the spectrum. Their specific chemical shifts are influenced by their proximity to deshielding groups like the aromatic ring and the carbonyl group.[10][12]
Part 3: A Comparative Perspective
While NMR is exceptionally powerful, it is most effective when used as part of a multi-technique analytical approach.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| NMR Spectroscopy | Detailed atom connectivity, stereochemistry, and chemical environment. | Unambiguously confirms the 1,4-substitution pattern and the structure of the side chains. | Lower sensitivity compared to MS; requires more sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms molecular formula (C₁₂H₁₆O₂) via accurate mass measurement; fragmentation can suggest the presence of ethylphenyl and butanoic acid moieties. | Does not distinguish between isomers (e.g., ortho, meta, para substitution).[13] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Clearly identifies the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹). | Provides no information on the connectivity of the carbon skeleton.[14] |
Scientist's Insight: For a novel compound discovery, a typical workflow involves obtaining a mass spectrum to determine the molecular formula, an IR spectrum to identify key functional groups, and finally, a full suite of 1D and 2D NMR experiments to assemble the complete, unambiguous structure.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a complete and unambiguous confirmation of its chemical structure. The predictable chemical shifts, integration values, and spin-spin coupling patterns observed in the ¹H spectrum, coupled with the distinct signals in the ¹³C spectrum, create a unique molecular fingerprint. This guide demonstrates that a thorough understanding of foundational principles, combined with a meticulous experimental approach, allows the researcher to transform raw spectral data into detailed structural knowledge, a cornerstone of modern chemical and pharmaceutical research.
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Georgia Institute of Technology. (2023-08-29). Small molecule NMR sample preparation. [Link]
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University of Ottawa. NMR Sample Preparation. [Link]
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Scribd. NMR Sample Preparation Guide. [Link]
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-
Chemistry LibreTexts. (2025-01-22). 2.10: Spectroscopy of Aromatic Compounds. [Link]
-
University of Wisconsin-River Falls. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Hidayat, A. R., et al. (2025-08-06). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
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Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(4-Ethylphenyl)butanoic Acid
For researchers and scientists engaged in drug development and metabolomics, the precise structural elucidation of small molecules is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in definitive identification. This guide offers an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-(4-Ethylphenyl)butanoic acid, a compound of interest in various research domains. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage experimental data from its close structural analog, 4-phenylbutanoic acid, to provide a robust predictive analysis. This comparative approach, grounded in established fragmentation mechanisms, will empower researchers to confidently identify this compound and similar structures in their analytical workflows.
The Structural Landscape and Its Implications for Fragmentation
This compound possesses several key structural features that dictate its behavior in the mass spectrometer. The presence of an aromatic ring, an alkyl substituent, and a carboxylic acid functional group gives rise to predictable and competing fragmentation pathways. Understanding these pathways is crucial for interpreting the resulting mass spectrum. The primary fragmentation mechanisms at play are benzylic cleavage and the McLafferty rearrangement, both of which are highly characteristic and diagnostically significant.
A Tale of Two Fragments: Benzylic Cleavage vs. McLafferty Rearrangement
Under electron ionization, this compound will readily lose an electron to form a molecular ion (M+•). The stability of this molecular ion and its subsequent fragmentation are heavily influenced by the ethylphenyl and butanoic acid moieties.
Benzylic Cleavage: The Dominant Pathway
The bond between the benzylic carbon and the adjacent carbon of the butyric acid chain is particularly susceptible to cleavage. This is due to the formation of a highly resonance-stabilized benzylic cation. For this compound, the molecular weight is 192.25 g/mol .[1] The molecular ion ([M]+•) is therefore expected at an m/z of 192. Benzylic cleavage would result in the loss of the butyric acid radical (•CH2CH2CH2COOH), leading to the formation of a prominent ion at m/z 119, corresponding to the 4-ethylbenzyl cation. This ion is expected to be a major peak in the spectrum. Further fragmentation of the ethyl group from this ion could lead to the tropylium ion at m/z 91, a common feature in the mass spectra of alkylbenzenes.
The McLafferty Rearrangement: A Characteristic Rearrangement
The presence of a carbonyl group and available gamma-hydrogens on the butyric acid chain makes the McLafferty rearrangement a probable fragmentation pathway. This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the alpha-beta carbon-carbon bond. This process results in the formation of a neutral alkene and a charged enol. For this compound, this would lead to the elimination of 4-ethylstyrene and the formation of a charged fragment corresponding to the enol of acetic acid at m/z 60. While the McLafferty rearrangement is a possibility, the high stability of the benzylic cation often makes benzylic cleavage the more dominant pathway in such structures.
Comparative Analysis: Insights from 4-Phenylbutanoic Acid
To substantiate these predictions, we can examine the experimental electron ionization mass spectrum of the closely related 4-phenylbutanoic acid (molecular weight: 164.20 g/mol ). The key fragments observed for this compound provide a valuable reference point.
| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway | Significance |
| 164 | [C10H12O2]+• | Molecular Ion | Confirms molecular weight. |
| 105 | [C7H7O]+ | Benzylic cleavage with H rearrangement | Indicates cleavage at the benzylic position. |
| 104 | [C8H8]+• | Loss of acetic acid via McLafferty rearrangement | Evidence of McLafferty rearrangement. |
| 91 | [C7H7]+ | Tropylium ion | Characteristic fragment of alkylbenzenes. |
Table 1: Prominent fragment ions in the electron ionization mass spectrum of 4-phenylbutanoic acid.
The presence of a strong peak at m/z 104 in the spectrum of 4-phenylbutanoic acid is indicative of the loss of acetic acid (60 Da) from the molecular ion, a clear sign of a McLafferty-type rearrangement. The ion at m/z 91 represents the stable tropylium ion. The ion at m/z 105 is likely due to benzylic cleavage accompanied by a hydrogen rearrangement.
Based on this comparison, for this compound, we can predict a similar pattern with a mass shift corresponding to the additional ethyl group (28 Da).
| Predicted Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |
| 192 | [C12H16O2]+• | Molecular Ion |
| 133 | [C9H11O]+ | Benzylic cleavage with H rearrangement |
| 132 | [C10H12]+• | Loss of acetic acid via McLafferty rearrangement |
| 119 | [C9H11]+ | Benzylic cleavage |
| 91 | [C7H7]+ | Tropylium ion (from further fragmentation) |
| 60 | [C2H4O2]+• | McLafferty rearrangement product |
Table 2: Predicted prominent fragment ions in the electron ionization mass spectrum of this compound.
Visualizing the Fragmentation Pathways
To further clarify these fragmentation mechanisms, the following diagrams illustrate the key bond cleavages.
Sources
Comparison of synthesis methods for 4-(4-Ethylphenyl)butanoic acid
An In-Depth Guide to the Synthesis of 4-(4-Ethylphenyl)butanoic Acid: A Comparative Analysis of Reduction Methodologies
Introduction
This compound is a carboxylic acid derivative of ethylbenzene, presenting a valuable molecular scaffold in the development of pharmaceuticals and advanced materials. Its structure, featuring a substituted aromatic ring coupled with a flexible butanoic acid chain, makes it an important intermediate for synthesizing more complex target molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the research and drug development community.
This guide provides a comprehensive overview and comparison of the primary synthetic routes to this compound. We will begin by detailing the synthesis of the key precursor, 4-oxo-4-(4-ethylphenyl)butanoic acid, via the well-established Friedel-Crafts acylation. The core of this guide will then focus on a critical comparative analysis of three distinct methodologies for the subsequent reduction of the keto group: the Clemmensen reduction, the Wolff-Kishner reduction, and catalytic hydrogenation. Each method's underlying mechanism, experimental protocol, and relative advantages and disadvantages will be discussed to provide researchers with the necessary insights to select the most appropriate strategy for their specific application, considering factors such as substrate sensitivity, scale, and available laboratory infrastructure.
General Synthetic Strategy
The most common and efficient pathway to this compound is a two-step process. The first step involves the installation of the four-carbon chain onto the ethylbenzene ring through a Friedel-Crafts acylation, which forms a ketone. The second, and more variable, step is the reduction of this ketone to a methylene group to yield the final product.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of the Key Intermediate via Friedel-Crafts Acylation
The foundational step in this synthesis is the Friedel-Crafts acylation of ethylbenzene with succinic anhydride. This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring attacks an acylium ion electrophile generated in situ.[1][2]
Mechanism and Rationale
The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the opening of the anhydride ring upon nucleophilic attack by the electron-rich ethylbenzene ring, forming an acylium ion intermediate.[3][4] The ethyl group is an ortho-, para-directing activator, meaning the substitution will primarily occur at the para position due to steric hindrance at the ortho positions. The reaction is quenched with water to hydrolyze the aluminum complexes and liberate the keto-acid product.
Detailed Experimental Protocol: Synthesis of 4-oxo-4-(4-ethylphenyl)butanoic acid
-
Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (for HCl gas), and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reagents: To the flask, add ethylbenzene (1.0 eq) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane. Cool the mixture in an ice bath to 0-5 °C.
-
Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃) (2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Acylating Agent Addition: Dissolve succinic anhydride (1.0 eq) in the chosen solvent and add it dropwise to the reaction mixture over 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of starting material.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: The product will precipitate as a solid. Isolate the crude 4-oxo-4-(4-ethylphenyl)butanoic acid by vacuum filtration, wash with cold water, and then a cold, non-polar solvent like hexane to remove residual ethylbenzene and solvent.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield a white to off-white solid.
Expected Yield: 75-85%. The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Part 2: Comparative Analysis of Reduction Methods
With the keto-acid intermediate in hand, the critical step is the reduction of the carbonyl group to a methylene group. The choice of method here is crucial and depends heavily on the presence of other functional groups and the desired reaction conditions.
Method A: Clemmensen Reduction (Acidic Conditions)
The Clemmensen reduction is a classic method for deoxygenating aldehydes and ketones using zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[5][6] It is particularly effective for reducing aryl-alkyl ketones that are stable to harsh acidic conditions.[6]
Principle and Mechanism: The precise mechanism remains a subject of discussion but is understood to be a complex, surface-mediated process on the zinc.[6][7] It is believed to involve electron transfer from the metal surface to the protonated carbonyl group, ultimately leading to the formation of zinc carbenoids and the replacement of the C=O bond with two C-H bonds, without proceeding through an alcohol intermediate.[6][7]
Caption: Clemmensen reduction of the keto-acid.
Experimental Protocol:
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for 5-10 minutes. Decant the solution and wash the amalgam with water.
-
Reaction: In a round-bottomed flask equipped with a reflux condenser, add the 4-oxo-4-(4-ethylphenyl)butanoic acid (1.0 eq), amalgamated zinc (excess), concentrated hydrochloric acid, and a co-solvent like toluene.
-
Heating: Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of HCl may be required during the reaction.
-
Workup: After cooling, decant the liquid phase from the remaining zinc. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by recrystallization or column chromatography.
Advantages & Disadvantages:
-
Pro: Highly effective for aryl ketones; reagents are relatively inexpensive.
-
Con: Requires strongly acidic and high-temperature conditions, which can be destructive to acid-sensitive substrates.[6] The use of highly toxic mercury is a significant environmental and safety hazard. The reaction is heterogeneous and can sometimes be difficult to drive to completion.
Method B: Wolff-Kishner Reduction (Basic Conditions)
The Wolff-Kishner reduction is complementary to the Clemmensen, performing the same transformation under strongly basic conditions.[8][9] This makes it ideal for substrates that are sensitive to acid but stable in the presence of strong bases.
Principle and Mechanism: The reaction proceeds via the in-situ formation of a hydrazone intermediate by reacting the ketone with hydrazine.[8][10] In the presence of a strong base (like KOH or potassium tert-butoxide) and high temperatures, the hydrazone is deprotonated. A subsequent proton transfer and the thermodynamically favorable elimination of nitrogen gas (N₂) generate a carbanion, which is then protonated by the solvent to yield the alkane product.[9] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a common and practical variant.[11]
Caption: Catalytic hydrogenation of the keto-acid.
Experimental Protocol:
-
Setup: Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker) with 4-oxo-4-(4-ethylphenyl)butanoic acid (1.0 eq), 5-10% Palladium on Carbon (Pd/C, 5-10 mol%), a solvent such as ethanol or acetic acid, and a catalytic amount of a strong acid like perchloric acid.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-500 psi).
-
Reaction: Heat the mixture to 50-80 °C and agitate vigorously until hydrogen uptake ceases (typically 6-24 hours).
-
Workup: Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization.
Advantages & Disadvantages:
-
Pro: Generally cleaner reaction with water as the only byproduct. Avoids stoichiometric use of harsh or toxic reagents. Conditions are often milder than Clemmensen or Wolff-Kishner. Highly scalable and preferred for industrial synthesis.
-
Con: The aromatic ring can be susceptible to reduction under very harsh conditions (high pressure/temperature). The catalyst can be expensive and is susceptible to poisoning by impurities (e.g., sulfur compounds). Requires specialized high-pressure equipment.
Part 3: Performance Comparison and Data Summary
The selection of a reduction method is a multi-faceted decision. The following table summarizes the key operational and performance parameters for each of the discussed methods.
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction | Catalytic Hydrogenation |
| Reaction Conditions | Strongly Acidic (conc. HCl) | Strongly Basic (KOH) | Neutral/Acidic (H₂/Pd/C, acid promoter) |
| Temperature | High (Reflux, ~110 °C) | Very High (~200 °C) | Moderate (50-80 °C) |
| Key Reagents | Zn(Hg), HCl | H₂NNH₂, KOH | H₂ (gas), Pd/C |
| Typical Yields | 60-80% | 70-90% | 85-95% |
| Substrate Compatibility | Good for acid-stable ketones; Poor for acid-labile groups. [6] | Good for base-stable ketones; Poor for base-labile groups. [8] | Excellent functional group tolerance (except other reducible groups). |
| Safety & Environment | High Concern: Uses highly toxic mercury. [5] | High Concern: Uses toxic and carcinogenic hydrazine. [11] | Moderate Concern: Flammable H₂ gas, requires pressure equipment. |
| Scalability | Poor; difficult to manage on a large scale due to mercury and heterogeneity. | Moderate; high temperatures can be challenging to manage at scale. | Excellent; widely used in industrial processes. |
Part 4: Conclusion and Recommendations
All three discussed methods provide viable pathways for the synthesis of this compound from its keto-acid precursor. The optimal choice is dictated by the specific constraints and goals of the synthesis.
-
The Clemmensen Reduction is a classic method that remains useful for small-scale syntheses where the substrate is robust and acid-stable. However, due to the severe environmental and safety concerns associated with mercury, its use is discouraged in modern, green-conscious laboratories and is unsuitable for industrial application.
-
The Wolff-Kishner Reduction is the method of choice when dealing with substrates containing acid-sensitive functional groups. While the high temperatures and hazardous nature of hydrazine are drawbacks, it is a reliable and high-yielding reaction for appropriate molecules.
-
Catalytic Hydrogenation represents the most modern, efficient, and environmentally benign approach. Its high yields, clean reaction profile, and proven scalability make it the superior choice for industrial production and for laboratories equipped with the necessary high-pressure reactors. It offers the broadest substrate compatibility, provided that other easily reducible functional groups are not present.
For researchers aiming to synthesize this compound, catalytic hydrogenation is the highly recommended first choice, assuming the proper equipment is available. If not, the Wolff-Kishner reduction offers a robust and effective alternative, particularly if the scale is moderate and acid sensitivity is a concern.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Vardhaman Mahaveer Open University. CLEMMENSEN REDUCTION. [Link]
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Chem.uiuc.edu. Friedel-Crafts Acylation of Benzene. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-(4-Ethylphenyl)butanoic Acid
Introduction: The Imperative of Purity in Synthesis
4-(4-Ethylphenyl)butanoic acid is a bespoke organic molecule with significant potential as a structural motif and building block in medicinal chemistry and materials science. Its synthesis, often achieved via a Friedel-Crafts acylation of ethylbenzene with succinic anhydride followed by a Clemmensen or Wolff-Kishner reduction, is a classic multi-step process. However, like any organic synthesis, this pathway is susceptible to the formation of impurities, including unreacted starting materials, regioisomers (e.g., 4-(2-ethylphenyl)butanoic acid), and over-alkylation products. For researchers, scientists, and drug development professionals, the accurate determination of this compound's purity is not a mere formality; it is a critical prerequisite for reliable downstream applications, ensuring that observed biological activity or material properties are attributable to the target molecule and not an unknown contaminant.[1]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with key orthogonal analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate method for your analytical needs.
Part 1: The Gold Standard for Routine Analysis: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity profiling.[2][3] Its robustness, high resolution, and sensitivity make it the ideal choice for routine quality control of synthesized compounds like this compound.
The "Why": Causality in HPLC Method Design
The goal is to develop a method that can separate the target analyte from potential impurities. For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature. Our analyte, with its ethylphenyl group and butyric acid chain, possesses significant non-polar character, leading to strong retention and interaction with the C18 stationary phase. This allows for effective separation based on subtle differences in hydrophobicity between the analyte and related impurities.
-
Mobile Phase Composition: The mobile phase consists of a mixture of a weak acid in water and an organic solvent, typically acetonitrile or methanol.
-
Acidification is Critical: The carboxylic acid moiety of our analyte has a pKa of approximately 4.8. To ensure consistent retention and sharp peak shape, the analysis must be run at a pH at least 2 units below the pKa. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase suppresses the ionization of the carboxyl group (-COOH), rendering the molecule neutral and more hydrophobic, thereby increasing its retention on the C18 column.[4][5]
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff, which is advantageous for detection. A gradient elution (where the percentage of organic solvent is increased over time) is employed to first elute any polar impurities, followed by the main analyte, and finally any more non-polar, "greasy" impurities.
-
-
Detector Selection: The ethylphenyl group in the molecule contains a chromophore (the benzene ring) that absorbs UV light. A UV-Vis detector set to a wavelength around 210-220 nm, where the phenyl group absorbs strongly, will provide high sensitivity for the analyte and related aromatic impurities.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by international guidelines.[6][7]
1. Instrumentation and Consumables:
- HPLC system with gradient pump, autosampler, column thermostat, and UV-Vis detector.
- C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Diluent: 50:50 Acetonitrile:Water.
2. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 5 µL.
- UV Detection: 214 nm.
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 40 | | 15.0 | 95 | | 18.0 | 95 | | 18.1 | 40 | | 22.0 | 40 |
3. Sample Preparation:
- Accurately weigh approximately 10 mg of synthesized this compound into a 10 mL volumetric flask.
- Dissolve and dilute to volume with the Sample Diluent to achieve a final concentration of ~1.0 mg/mL.
- Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
4. System Suitability and Analysis Sequence:
- Perform five replicate injections of the sample solution.
- The system is deemed suitable if the relative standard deviation (%RSD) for the peak area of this compound is ≤ 2.0%.[8]
- Analyze a blank (diluent) injection to ensure no carryover or system contamination.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Assessment.
Data Presentation and Interpretation
The purity is typically reported as area percent (Area %), which assumes that all components have a similar UV response at the chosen wavelength.
Table 1: Hypothetical Purity Analysis of a Synthesized Batch
| Peak ID | Retention Time (min) | Area | Area % | Identity |
| 1 | 3.2 | 15,400 | 0.31 | Succinic Anhydride (Impurity) |
| 2 | 8.9 | 4,950,000 | 99.10 | This compound |
| 3 | 9.5 | 21,500 | 0.43 | Regioisomer (Impurity) |
| 4 | 12.1 | 8,100 | 0.16 | Unknown Impurity |
| Total | 4,995,000 | 100.00 |
This result indicates a high-purity sample (99.10%), but it is crucial to understand the limitations of this relative measurement. For absolute purity, orthogonal methods are required.
Part 2: Orthogonal and Complementary Techniques for Comprehensive Purity Assessment
To build a complete and trustworthy purity profile, one must employ techniques that rely on different physicochemical principles than HPLC. This orthogonal approach ensures that impurities not detected by one method can be captured by another.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard
qNMR is a primary analytical method that can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[9][10]
-
Principle of Operation: qNMR quantifies an analyte by comparing the integral of one of its specific proton (¹H) signals against the integral of a signal from a certified, high-purity internal standard of a known concentration.[11][12] The signal integral is directly proportional to the number of nuclei, making the technique inherently quantitative.[11]
-
Why It's a Superior Orthogonal Method:
-
Absolute Purity: It provides a mass/mass purity value, which is more accurate than the relative area % from HPLC.
-
Detects Non-Chromophoric Impurities: qNMR can identify and quantify impurities that lack a UV chromophore, such as residual solvents (e.g., hexane, ethyl acetate) and water, which are invisible to HPLC-UV.[13]
-
Structural Confirmation: The NMR spectrum simultaneously confirms the structure of the analyte while determining its purity.
-
-
Limitations:
-
Lower sensitivity compared to HPLC.
-
Requires a high-purity, stable, and soluble internal standard that has peaks well-resolved from the analyte.
-
Potential for signal overlap in complex mixtures can complicate quantification.
-
Experimental Protocol: qNMR Purity Determination
-
Standard Selection: Choose a high-purity (>99.9%) certified internal standard such as maleic anhydride or dimethyl sulfone. The standard must be soluble in the same deuterated solvent as the analyte and have ¹H NMR signals that do not overlap with the analyte's signals.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into the same vial. Record masses to 0.01 mg.
-
Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay, D1, of at least 5 times the longest T₁).
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte (e.g., the triplet from the CH₃ group) and a signal from the internal standard.
-
Calculate the purity using the following equation[11]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the signal, M = Molar mass, m = mass, Purity_std = Purity of the standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[14]
-
Principle of Operation: The sample is vaporized and separated based on boiling point and polarity in a capillary column. Eluted compounds are then fragmented and detected by a mass spectrometer, which provides a unique mass spectrum ("fingerprint") for identification.[15]
-
Applicability to this compound:
-
Requires Derivatization: Carboxylic acids are polar and have low volatility, leading to poor peak shape in GC. They must first be derivatized, for example, by converting the -COOH group to a methyl ester (-COOCH₃) using diazomethane or a silyl ester using BSTFA. This adds a sample preparation step but makes the analysis feasible.
-
Strength in Impurity ID: Its main advantage is the mass selective detector, which can help identify volatile impurities from the synthesis, such as unreacted ethylbenzene or side-products from the reduction step.
-
-
Limitations:
-
The derivatization step can be incomplete or introduce artifacts.
-
The high temperatures used in the GC inlet can cause thermal degradation of some analytes.[14] Not ideal for routine quantitative purity unless rigorously validated.
-
Titration: A Classic Functional Group Assay
-
Principle of Operation: This classic wet chemistry technique involves titrating the sample, a weak acid, with a standardized strong base (e.g., NaOH) to a phenolphthalein or potentiometric endpoint.[16][17]
-
What It Measures: Titration determines the "assay" value, which is the percentage of the material that behaves as a monoprotic carboxylic acid.
-
Limitations:
-
Non-Specific: It cannot distinguish between the target analyte and any other acidic impurities. If the synthesis produced other acidic by-products, titration would overestimate the purity.[18]
-
Insensitive: It cannot detect neutral or basic impurities.
-
Part 3: A Practical Guide to Method Selection
The choice of analytical method is driven by the specific question being asked. No single technique is universally superior; they are complementary tools in the scientist's arsenal.
Comparison Summary of Purity Assessment Techniques
| Feature | HPLC-UV | qNMR | GC-MS (with Derivatization) | Titration |
| Principle | Chromatographic Separation (Polarity) | Nuclear Resonance | Chromatographic Separation (Volatility) | Acid-Base Neutralization |
| Purity Type | Relative (Area %) | Absolute (Mass %) | Relative (Area %) | Assay (% Functional Group) |
| Specificity | High | High | Very High | Low |
| Sensitivity | High (ppm levels) | Moderate ( ~0.1%) | Very High (ppb levels) | Low |
| Impurity ID | Limited (by RT) | Good (Structural Clues) | Excellent (Mass Spectrum) | None |
| Throughput | High | Moderate | Moderate | High |
| Key Advantage | Robust, routine, high-resolution | Absolute quantitation, sees non-chromophores | Identifies volatile unknowns | Simple, inexpensive assay |
| Key Limitation | Needs chromophore, relative purity | Lower sensitivity, peak overlap issues | Requires derivatization, thermal degradation | Non-specific, only sees acidic species |
Decision-Making Framework
This flowchart guides the selection of the appropriate analytical technique based on the experimental objective.
Caption: Method Selection for Purity Analysis.
Conclusion
For the routine purity assessment of synthesized this compound, a well-developed and validated reverse-phase HPLC method stands as the industry-accepted gold standard. It offers an excellent balance of specificity, sensitivity, and throughput for quantifying the main component and known related impurities.
However, to achieve a comprehensive and trustworthy characterization, especially during drug development or when establishing a reference material, relying on HPLC alone is insufficient. Orthogonal methods are essential. Quantitative NMR is the premier technique for determining absolute purity, providing a value that is independent of chromatographic response factors and capable of detecting a wider range of impurities. Techniques like GC-MS are invaluable for the structural elucidation of unknown volatile impurities, while classic titration offers a simple, albeit non-specific, confirmation of the carboxylic acid assay. By intelligently combining these techniques, researchers can build a complete and validated purity profile, ensuring the integrity and reliability of their scientific results.
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A Comparative Guide to the X-ray Crystallographic Analysis of 4-(4-Ethylphenyl)butanoic Acid Derivatives
This guide provides a comprehensive overview of the X-ray crystallographic analysis of 4-(4-ethylphenyl)butanoic acid and its derivatives, compounds of interest in medicinal chemistry. Due to the limited availability of specific crystallographic data for this exact molecule, this guide will draw upon data from structurally analogous phenylalkanoic acids to illustrate the principles, protocols, and comparative analysis. We will delve into the technical nuances of single-crystal X-ray diffraction (SCXRD), compare its utility against other common analytical techniques, and provide actionable protocols for researchers in the field.
Introduction: The Significance of Structural Elucidation
This compound belongs to the broader class of arylalkanoic acids, which are scaffolds for a variety of biologically active molecules. For instance, aryl propionic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The precise three-dimensional arrangement of atoms within these molecules is paramount to their biological function, dictating how they interact with physiological targets. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable information about molecular connectivity and formula, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state molecular structure, including stereochemistry and intermolecular interactions.[2]
The Power of X-ray Crystallography for Small Molecules
X-ray crystallography provides an atomic-resolution snapshot of a molecule's structure within a crystal lattice.[3] This technique is unparalleled in its ability to determine:
-
Precise bond lengths, bond angles, and torsion angles.
-
The absolute configuration of chiral centers. [4]
-
Intermolecular interactions, such as hydrogen bonding, which dictate crystal packing.
-
The presence of polymorphs (different crystal forms of the same compound), which can have significant implications for the physical properties and bioavailability of a drug. [5][6]
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While both X-ray crystallography and NMR spectroscopy are powerful tools for structure elucidation, they provide different and often complementary information.[7][8]
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | Static 3D structure in the solid state | Dynamic structure and connectivity in solution |
| Strengths | Unambiguous determination of stereochemistry and intermolecular interactions. Not limited by molecular size.[3][8] | Provides information on molecular dynamics and behavior in a more biologically relevant state (solution).[7] |
| Limitations | Requires a suitable single crystal, which can be challenging to grow.[2][8] | Can be difficult to fully elucidate complex 3D structures, especially with multiple chiral centers. Can be limited by the solubility and size of the molecule.[4] |
In essence, X-ray crystallography provides a definitive solid-state structure, while NMR offers insights into the molecule's behavior and conformation in solution. For drug development, both pieces of information are crucial for a complete understanding of a molecule's properties.
Experimental Workflow: From Powder to Structure
The process of determining a crystal structure can be broken down into three main stages: crystallization, data collection, and structure solution and refinement.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Part 1: Crystallization - The Art and Science
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[2][9] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form.
Detailed Protocol for Crystallization of a 4-Arylbutanoic Acid Derivative:
-
Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Selection: The choice of solvent is critical.[10] A good starting point is a solvent in which the compound has moderate solubility. For a 4-arylbutanoic acid, solvents such as ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like hexane could be suitable.
-
Slow Evaporation Method:
-
Dissolve the compound in a suitable solvent in a clean vial to create a nearly saturated solution.
-
Filter the solution to remove any dust or particulate matter.[10]
-
Cover the vial with a cap that has a small hole or use parafilm with a few needle punctures to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[10]
-
-
Vapor Diffusion Method:
-
Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized coverslip. In a well of a crystallization plate, add a larger volume of a precipitant (a solvent in which the compound is less soluble). Invert the coverslip and seal the well. The precipitant vapor will slowly diffuse into the drop, inducing crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well containing the precipitant.
-
-
Advanced Methods: For challenging compounds, techniques like co-crystallization with another molecule or using specialized high-throughput screening methods may be necessary.[2][11]
Part 2: Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[9] The crystal is rotated in the beam, and the resulting diffraction pattern of spots is recorded on a detector.[3]
Part 3: Structure Solution and Refinement
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal. This involves solving the "phase problem" to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.
Case Study: Crystallographic Data of Phenylalkanoic Acid Derivatives
| Compound | Space Group | Unit Cell Parameters | Key Structural Features | Reference |
| 4-Oxo-4-phenylbutanoic Acid | P2₁/c | a = 15.2673 Å, b = 5.2028 Å, c = 22.3063 Å, β = 98.0217° | Forms dimers via hydrogen bonds between carboxylic acid groups.[5] | [5] |
| 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid | P2₁/c | a = 24.2349 Å, b = 4.8027 Å, c = 9.7993 Å, β = 96.863° | Extended, all-trans conformation of the butanoic acid chain.[12] | [12][13] |
| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid | P-1 | a = 4.7931 Å, b = 10.6920 Å, c = 12.0685 Å, α = 84.377°, β = 82.736°, γ = 83.802° | Kinked backbone with a twist between the amide and phenyl groups.[14] | [14] |
This comparative data highlights how subtle changes in the molecular structure (e.g., the addition of substituents on the phenyl ring or the introduction of an amide linkage) can significantly influence the crystal packing and molecular conformation.
Conclusion: An Indispensable Tool in Drug Discovery
X-ray crystallography is an indispensable tool for the definitive structural characterization of small molecules like this compound and its derivatives. It provides unparalleled detail about the three-dimensional arrangement of atoms, which is critical for understanding structure-activity relationships and for rational drug design. While obtaining high-quality crystals can be a bottleneck, the wealth of information provided by a successful crystal structure analysis makes it a worthwhile endeavor. When combined with data from other analytical techniques like NMR, a comprehensive picture of the molecule's properties can be obtained, accelerating the drug discovery and development process.
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Ali, M. A., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 273. [Link]
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A Comparative Guide to the Biological Activity of 4-(4-Ethylphenyl)butanoic Acid and Its Analogs
Abstract
This guide provides a comparative analysis of the biological activities of 4-(4-Ethylphenyl)butanoic acid and its structural analogs. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes findings from studies on its parent compound, 4-phenylbutanoic acid (4-PBA), and other 4-arylbutanoic acid derivatives. By examining the structure-activity relationships (SAR) of this class of compounds, we can infer the potential biological profile of this compound and guide future research. The primary biological activities associated with 4-arylbutanoic acids, including histone deacetylase (HDAC) inhibition, anticancer effects, and anti-inflammatory properties, will be discussed. Detailed experimental protocols for evaluating these activities are also provided to facilitate further investigation.
Introduction: The Therapeutic Potential of 4-Arylbutanoic Acids
The 4-arylbutanoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The parent compound, 4-phenylbutanoic acid (4-PBA), is a well-characterized molecule that has been investigated for numerous therapeutic applications. It is known to function as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[1] HDAC inhibitors are a class of epigenetic drugs that can alter gene expression, leading to various cellular effects such as cell cycle arrest, differentiation, and apoptosis.[2][3] This mechanism underlies the anticancer properties observed for 4-PBA and many of its analogs.[2][3] Additionally, 4-PBA has demonstrated anti-inflammatory effects, which are attributed to its ability to modulate inflammatory pathways.[1]
The biological activity of 4-arylbutanoic acids can be significantly influenced by substitutions on the phenyl ring. The introduction of an ethyl group at the para-position, as in this compound, is expected to modulate its physicochemical properties, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets. This guide will explore the known biological activities of 4-PBA and related analogs to provide a framework for understanding the potential therapeutic applications of this compound.
Comparative Biological Activities
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[2][3] Aberrant HDAC activity is associated with various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[2][3]
4-PBA is a known pan-HDAC inhibitor, meaning it inhibits multiple HDAC enzymes.[1] The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. In the case of 4-arylbutanoic acids, the carboxylic acid moiety can act as the zinc-binding group, the butanoic acid chain as the linker, and the phenyl ring as the cap group.
Structure-Activity Relationship (SAR) Insights:
The substitution on the phenyl ring can significantly impact HDAC inhibitory activity. While specific data for this compound is not available, SAR studies on other 4-arylbutanoic acid derivatives suggest that the size and electronic properties of the substituent can influence potency and selectivity. It is plausible that the ethyl group in this compound could enhance binding to the hydrophobic pocket of the HDAC active site, potentially leading to increased potency compared to the unsubstituted 4-PBA. However, this hypothesis requires experimental validation.
Anticancer Activity
The anticancer effects of 4-PBA and its analogs are largely attributed to their HDAC inhibitory activity. By promoting histone acetylation, these compounds can reactivate tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. Several studies have demonstrated the cytotoxic effects of 4-arylbutanoic acid derivatives against various cancer cell lines. For instance, certain derivatives have shown promising activity against breast cancer and lung cancer cell lines.[4][5]
Comparative Cytotoxicity:
While no specific cytotoxicity data for this compound is available, we can hypothesize its potential activity based on related compounds. The increased lipophilicity conferred by the ethyl group may enhance cell membrane permeability, leading to higher intracellular concentrations and potentially greater cytotoxicity compared to 4-PBA. However, it is also possible that the ethyl group could introduce steric hindrance, negatively impacting the interaction with target enzymes.
Anti-inflammatory Activity
4-PBA has been shown to possess anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a standard preclinical assay for evaluating the acute anti-inflammatory activity of new compounds. Studies on various arylalkanoic acids have demonstrated their ability to reduce paw edema in this model, indicating their potential as anti-inflammatory agents.[6][7][8]
Potential Anti-inflammatory Profile:
The anti-inflammatory activity of 4-arylbutanoic acids is often linked to the inhibition of pro-inflammatory mediators. The presence of the ethyl group in this compound could influence its anti-inflammatory potency. For example, increased lipophilicity might lead to better tissue penetration and accumulation at the site of inflammation.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound and its analogs, detailed protocols for key biological assays are provided below.
Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds against HDAC enzymes.
Principle:
The assay utilizes a substrate that is deacetylated by HDACs. A developer solution is then added that releases a fluorophore from the deacetylated substrate. The fluorescence intensity is directly proportional to the HDAC activity and can be measured using a fluorescence plate reader.
Materials:
-
Purified human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate
-
Developer solution
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the HDAC enzyme to each well (except for the no-enzyme control).
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for the recommended time.
-
Add the developer solution to each well.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
Diagram of HDAC Inhibition Assay Workflow:
Caption: Workflow for the in vitro HDAC inhibition assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Principle:
The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[9][10][11]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.
-
Remove the MTT-containing medium and add the solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Diagram of MTT Assay Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
The 4-arylbutanoic acid scaffold represents a promising starting point for the development of novel therapeutics. While 4-phenylbutanoic acid has been extensively studied, revealing its potential as an HDAC inhibitor with anticancer and anti-inflammatory properties, the biological profile of its analogs, such as this compound, remains largely unexplored. Based on the structure-activity relationships of this class of compounds, it is reasonable to hypothesize that this compound may exhibit similar, and potentially enhanced, biological activities.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a series of related 4-alkylphenylbutanoic acids. The experimental protocols provided in this guide offer a roadmap for such investigations. A systematic study of these analogs will elucidate the impact of the alkyl substituent on HDAC inhibition, cytotoxicity, and anti-inflammatory activity, providing valuable insights for the rational design of more potent and selective drug candidates.
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A Comparative Guide to the Physicochemical Properties of Phenylalkanoic Acid NSAIDs
In the landscape of pharmaceutical development, a profound understanding of a drug molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from formulation to its ultimate therapeutic action. This guide provides a comparative analysis of four structurally similar phenylalkanoic acids, all of which are common non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen. By examining their key physicochemical parameters, we aim to illuminate the subtle yet significant impacts of structural modifications on their properties, offering valuable insights for researchers and drug development professionals.
The selected compounds all belong to the 2-arylpropionic acid (or "profen") class of NSAIDs.[1] Their shared structural motif provides a robust framework for a comparative study, allowing for a focused analysis of how different aryl substituents influence their physicochemical profiles.
Comparative Analysis of Physicochemical Properties
The fundamental physicochemical properties of a drug molecule, such as its acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, and melting point, are critical determinants of its pharmacokinetic and pharmacodynamic profile. Below is a comparative summary of these properties for our selected phenylalkanoic acids.
| Property | Ibuprofen | Naproxen | Ketoprofen | Flurbiprofen |
| pKa | ~4.91[2] | ~4.2[3] | ~4.20[4] | ~4.03[5] |
| logP | ~3.5[2] | ~3.18[6] | ~3.12[7] | ~4.16[5][7] |
| Aqueous Solubility (mg/L) | 21[8] | 15.9[3][7] | 51[7] | 8[5][7] |
| Melting Point (°C) | 75-78[1] | 152-155[6] | 94-97 | 110-111[5] |
Key Insights from the Comparative Data:
-
Acidity (pKa): All four compounds are weak acids, a characteristic dictated by the carboxylic acid moiety. Their pKa values, which are all in a relatively narrow range, indicate that they will be predominantly in their ionized form at physiological pH. This has significant implications for their absorption and distribution.
-
Lipophilicity (logP): The logP values highlight differences in the compounds' affinity for a lipophilic environment. Flurbiprofen exhibits the highest lipophilicity, which can be attributed to the presence of a fluorine atom.[7] Conversely, the additional oxygen atom in Ketoprofen and Naproxen contributes to their slightly lower lipophilicity compared to Ibuprofen and Flurbiprofen.[7] Lipophilicity is a crucial factor influencing a drug's ability to cross biological membranes.[9]
-
Aqueous Solubility: There is an inverse relationship between lipophilicity and aqueous solubility among these compounds. The most lipophilic compound, Flurbiprofen, has the lowest aqueous solubility, while the least lipophilic, Ketoprofen, is the most soluble.[7] Poor aqueous solubility can present significant challenges in drug formulation and can limit bioavailability.[10]
-
Melting Point: The melting point provides an indication of the strength of the crystal lattice. The significant variation in melting points among these structurally similar compounds suggests differences in their crystal packing and intermolecular interactions.
The Interplay of Structure and Physicochemical Properties
The observed differences in the physicochemical properties of these phenylalkanoic acids can be directly attributed to their distinct structural features.
Caption: Relationship between structural features and physicochemical properties of the selected phenylalkanoic acids.
Experimental Protocols for Physicochemical Property Determination
To ensure the scientific integrity of this guide, we present standardized, step-by-step methodologies for determining the key physicochemical properties discussed.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a widely used and reliable method for pKa determination.[11] For poorly soluble compounds like the phenylalkanoic acids in this study, the use of co-solvents or surfactants may be necessary to achieve sufficient solubility for the measurement.[12][13]
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation of the Analyte Solution: Accurately weigh a sample of the phenylalkanoic acid and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol). The use of a co-solvent is often necessary for poorly soluble compounds.
-
Standardization of the Titrant: Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), of a known concentration (e.g., 0.1 M).
-
Calibration of the pH Electrode: Calibrate the pH electrode using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration: Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments using a burette.
-
Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point of the titration can be determined from the inflection point of the resulting sigmoid curve, or more accurately, from the peak of the first derivative of the titration curve.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point.
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most straightforward method for determining the octanol-water partition coefficient (logP).[14][15] It is suitable for compounds with logP values in the range of -2 to 4.[16]
Experimental Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Protocol:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking thoroughly, and allowing the phases to separate.
-
Analyte Dissolution: Dissolve a known amount of the phenylalkanoic acid in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Partitioning: Place a known volume of the analyte solution and the other phase into a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined amount of time to allow for the analyte to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary to break it.
-
Sampling and Analysis: Carefully withdraw a sample from each phase and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
logP Calculation: The partition coefficient (P) is the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Aqueous Solubility
The equilibrium solubility method is a common technique for determining the aqueous solubility of a compound.[17]
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid phenylalkanoic acid to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.
-
Analysis: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).
-
Solubility Determination: The measured concentration represents the aqueous solubility of the compound at that temperature.
Determination of Melting Point and Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques for determining the melting point and thermal stability of a compound.[18]
Step-by-Step Protocol for DSC (Melting Point):
-
Sample Preparation: Accurately weigh a small amount of the phenylalkanoic acid (typically 1-5 mg) into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram.
Step-by-Step Protocol for TGA (Thermal Stability):
-
Sample Preparation: Accurately weigh a sample of the phenylalkanoic acid (typically 5-10 mg) into a TGA pan.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA thermogram plots the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.[19] Ibuprofen, for instance, begins to degrade at temperatures above 150°C.[20] Naproxen's thermal decomposition starts at a higher temperature, around 255.0°C.[21]
Conclusion
This comparative guide has highlighted the significant influence of subtle structural variations on the key physicochemical properties of four widely used phenylalkanoic acid NSAIDs. A thorough understanding and experimental determination of these properties are fundamental to the successful design and development of effective and safe drug products. The provided experimental protocols offer a robust framework for obtaining reliable data to inform formulation strategies and predict in vivo performance.
References
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Bio-protocol. (n.d.). pKa Determination. Retrieved from [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) thermograms of (A) ibuprofen (Ib), montmorillonite (Mt) and MtIb hybrid, (B) poly(ethylene glycol) (PEG), carboxymethylcellulose (CMC) and drug loaded composites. Retrieved from [Link]
- Starek, M., & Dąbrowska, M. (2022).
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NETZSCH-Gerätebau GmbH. (2017). From Easy Handling to Power Evaluation: TGA-FT-IR Measurement on Diclofenac Sodium. Retrieved from [Link]
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ResearchGate. (n.d.). Characteristic parameters of thermogravimetry curves (TGA) of naproxen. Retrieved from [Link]
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Journal of Chemical Science International. (n.d.). View of Comparative Theoretical Study of Stability, Lypophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs: Ibuprofen, Ketoprofen and Flurbiprofen. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of ibuprofen, flurbiprofen, naproxen, indomethacin, ketoprofen, and celecoxib. Retrieved from [Link]
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PubChem. (n.d.). Flurbiprofen. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structures of the selected NSAIDs and pKa-value. Retrieved from [Link]
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PubChem. (n.d.). Ibuprofen. Retrieved from [Link]
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ResearchGate. (n.d.). Structural formulas of Ibuprofen (ibu), flurbiprofen (flu), ketoprofen (ket), naproxen (nap), and carprofen (car). Retrieved from [Link]
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ScienceDirect. (n.d.). Naproxen. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures and pKa values of the five different nonsteroidal anti-inflammatory drugs analyzed in the present study. Retrieved from [Link]
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PubChem. (n.d.). Naproxen. Retrieved from [Link]
-
American Chemical Society. (2018). Ibuprofen. Retrieved from [Link]
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A Multi-Pronged Spectroscopic Approach to Validating the Structure of 4-(4-ethylphenyl)butanoic acid
A Senior Application Scientist's Guide for R&D Professionals
Our target molecule, 4-(4-ethylphenyl)butanoic acid (Molecular Formula: C₁₂H₁₆O₂; Molecular Weight: 192.25 g/mol [1]), possesses several key structural features that we must confirm:
-
A carboxylic acid functional group.
-
A butanoic acid aliphatic chain.
-
A para-substituted benzene ring.
-
An ethyl group attached to the aromatic ring.
No single technique can unequivocally confirm all these features in a single experiment. Therefore, we will employ a strategic workflow that leverages the unique strengths of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Sources
A Guide to Cross-Referencing Experimental Data with Literature Values: A Case Study Approach
In the realm of chemical research and drug development, the meticulous verification of synthesized compounds is a cornerstone of scientific integrity. The process of cross-referencing experimentally obtained data with established literature values serves as a critical validation step, ensuring the identity and purity of a substance. This guide provides a comprehensive overview of this process, detailing the necessary experimental protocols and data analysis techniques.
Due to the limited availability of published experimental data for 4-(4-ethylphenyl)butanoic acid, this guide will employ a case study approach, focusing on the closely related and well-characterized compound, 4-(4-methylphenyl)-4-oxobutanoic acid . The principles and methodologies detailed herein are broadly applicable to the characterization of novel and known chemical entities.
The Imperative of Data Corroboration
Before embarking on the synthesis and analysis of any compound, it is paramount to conduct a thorough literature review to gather all available physicochemical and spectral data. This foundational step provides the benchmarks against which experimental results will be compared. For our case study, a survey of scientific databases and literature provides the expected values for the key properties of 4-(4-methylphenyl)-4-oxobutanoic acid.
Experimental Workflow: From Synthesis to Analysis
The journey from starting materials to a fully characterized compound involves a systematic workflow. The following diagram illustrates the key stages of this process, from synthesis and purification to data acquisition and comparison.
Caption: A flowchart illustrating the synthesis, purification, characterization, and validation of a chemical compound.
Synthesis of 4-(4-methylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation
The synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid is commonly achieved through a Friedel-Crafts acylation reaction between toluene and succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride[1].
Reaction Mechanism
The following diagram illustrates the mechanism of the Friedel-Crafts acylation reaction.
Caption: The mechanism of the Friedel-Crafts acylation for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.
Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add succinic anhydride (1.0 eq) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) in portions.
-
Addition of Toluene: Once the AlCl₃ has been added, add toluene (1.1 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical and Spectroscopic Characterization
Once the purified product is obtained, a series of analytical techniques are employed to determine its physical and chemical properties.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range close to the literature value suggests a pure compound.
Protocol:
-
Load a small amount of the dried, crystalline product into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-(4-methylphenyl)-4-oxobutanoic acid is expected to show characteristic absorption bands for the carboxylic acid and ketone functional groups.
Protocol:
-
Prepare a sample by either creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption peaks and compare them to the literature values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, including the number and types of protons and carbon atoms.
Protocol:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.
Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically using techniques such as electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum and identify the molecular ion peak (M⁺) and other significant fragment ions.
Data Comparison and Interpretation
The experimentally obtained data should be systematically compared with the literature values. The following table provides a template for this comparison, populated with literature values for 4-(4-methylphenyl)-4-oxobutanoic acid and hypothetical experimental data.
| Property | Literature Value | Experimental Value (Hypothetical) |
| Melting Point | 129 °C[1] | 128-129 °C |
| Appearance | White powder[1] | White crystalline solid |
| ¹H NMR (CDCl₃, δ ppm) | ~11.0-12.0 (br s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 3.2 (t, 2H, CH₂), 2.8 (t, 2H, CH₂), 2.4 (s, 3H, Ar-CH₃) | Consistent with literature |
| ¹³C NMR (CDCl₃, δ ppm) | ~200 (C=O, ketone), 178 (C=O, acid), 144, 134, 129, 128 (Ar-C), 33, 29 (CH₂), 21 (CH₃) | Consistent with literature |
| IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1605, 1410 (Ar C=C) | 3100 (br), 1705, 1675, 1600, 1415 |
| Mass Spectrum (m/z) | M⁺ = 192.21 | 192.1 (M⁺), 175, 119, 91 |
Interpretation of Results:
The hypothetical experimental data shows a close correlation with the literature values. The sharp melting point range suggests a high degree of purity. The spectroscopic data (¹H NMR, ¹³C NMR, and IR) are consistent with the structure of 4-(4-methylphenyl)-4-oxobutanoic acid, confirming the presence of all expected functional groups and the correct arrangement of atoms. The mass spectrum shows the expected molecular ion peak, further corroborating the identity of the compound.
Conclusion
The process of cross-referencing experimental data with literature values is an indispensable practice in chemical research. By systematically synthesizing, purifying, and characterizing a compound and then comparing the obtained data with established values, researchers can confidently verify the identity and purity of their materials. This guide, through a detailed case study of 4-(4-methylphenyl)-4-oxobutanoic acid, has outlined the essential experimental protocols and analytical techniques required for this critical validation process.
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-
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-
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A Senior Application Scientist's Guide to Purity Assessment of 4-(4-ethylphenyl)butanoic acid via Melting Point Analysis
Welcome to a detailed guide designed for researchers, chemists, and drug development professionals. In the synthesis of novel chemical entities, such as 4-(4-ethylphenyl)butanoic acid, confirming the purity of the final crystalline product is a non-negotiable step. While advanced chromatographic and spectroscopic methods provide quantitative data, the classical technique of melting point analysis remains an indispensable, rapid, and cost-effective first-line tool for purity assessment.
This guide provides an in-depth look at the principles and practical application of melting point analysis for confirming the purity of a synthesized batch of this compound. We will explore the theoretical underpinnings, present a self-validating experimental protocol, and compare this technique with other common analytical methods.
Part 1: The Principle of Melting Point Depression - A Cornerstone of Purity Analysis
The melting point of a pure, crystalline solid is a distinct physical property. At a specific temperature, the energy supplied is sufficient to overcome the crystal lattice forces, leading to a phase transition from solid to liquid. For a highly pure compound, this transition occurs over a very narrow temperature range, typically 0.5–1 °C.[1]
The presence of impurities disrupts the uniform structure of the crystal lattice.[2][3][4] This disruption weakens the intermolecular forces holding the molecules together, meaning less energy is required to break them apart.[5][6] Consequently, two critical phenomena are observed:
-
Melting Point Depression: The temperature at which the substance begins to melt is lower than that of the pure compound.[1][7]
-
Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range because different regions of the solid, with varying concentrations of impurities, melt at different temperatures.[2][8][9]
Therefore, a sharp melting range that aligns with the literature value is a strong indicator of high purity. Conversely, a depressed and broad melting range is a clear sign that significant impurities are present.
Part 2: A Self-Validating Protocol for Melting Point Determination
A trustworthy purity assessment hinges on a robust and well-controlled experimental protocol. The following procedure, designed for this compound, incorporates system validation through instrument calibration to ensure the integrity of the results.
Instrumentation and Calibration
The accuracy of any melting point determination is contingent upon the calibration of the apparatus. Regulatory bodies like the United States Pharmacopeia (USP) outline specific procedures for this.[10][11][12] Calibration should be performed at regular intervals using certified reference standards that are traceable to primary standards.[13][14] Choose standards that bracket the expected melting point of your compound. For this compound (expected literature m.p. ~60-61 °C), suitable standards would include Benzophenone (~48 °C) and Vanillin (~82 °C).[15][16]
Experimental Workflow for Purity Assessment
The following diagram illustrates the workflow for a reliable melting point determination.
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A Comparative Analysis of the Reactivity of 4-(4-ethylphenyl)butanoic acid and 4-phenylbutanoic acid: An In-Depth Guide for Researchers
This guide provides a detailed comparative analysis of the chemical reactivity of 4-(4-ethylphenyl)butanoic acid and 4-phenylbutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of their reactivity differences, presents a robust experimental protocol for direct comparison, and offers insights into the expected outcomes based on fundamental organic chemistry principles.
Introduction: The Subtle Distinction with Significant Consequences
At first glance, this compound and 4-phenylbutanoic acid are structurally very similar. Both possess a phenyl ring and a butanoic acid chain, making them valuable starting materials in the synthesis of a variety of more complex molecules, including pharmaceuticals. The key difference lies in the presence of an ethyl group at the para position of the phenyl ring in this compound. This seemingly minor addition has a profound impact on the electron density of the aromatic ring, thereby altering its chemical reactivity. This guide will specifically explore this difference through the lens of intramolecular Friedel-Crafts acylation, a critical reaction for the synthesis of cyclic ketones.
Theoretical Framework: The Influence of Substituents on Aromatic Reactivity
The reactivity of the benzene ring in electrophilic aromatic substitution (EAS) reactions is highly sensitive to the nature of the substituents attached to it. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. EDGs are typically referred to as activating groups.[1][2] Alkyl groups, such as the ethyl group in this compound, are classic examples of activating groups. They donate electron density through an inductive effect, which is the polarization of the sigma bond between the alkyl group and the aromatic ring.[3] This increased electron density is particularly pronounced at the ortho and para positions relative to the substituent.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs pull electron density away from the aromatic ring, rendering it less nucleophilic and less reactive in EAS reactions. These are known as deactivating groups.[1][2]
In the context of this guide, the ethyl group on this compound acts as an EDG, thereby "activating" the phenyl ring. This makes the ring more susceptible to electrophilic attack compared to the unsubstituted phenyl ring of 4-phenylbutanoic acid.
A useful quantitative measure of the electronic effect of a substituent is the Hammett substituent constant (σ).[4][5] For an ethyl group in the para position, the Hammett constant is negative, indicating its electron-donating nature.[6][7]
Experimental Design: Intramolecular Friedel-Crafts Acylation as a Probe of Reactivity
To experimentally validate the theoretical differences in reactivity, an intramolecular Friedel-Crafts acylation reaction is proposed. This reaction is an excellent choice because it directly involves the aromatic ring in a C-C bond-forming event, and its rate is highly dependent on the nucleophilicity of the ring.[8][9]
In this reaction, the carboxylic acid moiety is first converted to a more reactive acylating agent, typically an acylium ion, in the presence of a strong acid catalyst. This electrophilic acylium ion is then attacked by the electron-rich aromatic ring within the same molecule to form a six-membered cyclic ketone, a tetralone.[8][9]
Hypothesis: Due to the electron-donating nature of the ethyl group, this compound is expected to undergo intramolecular Friedel-Crafts acylation more readily than 4-phenylbutanoic acid. This enhanced reactivity should manifest as a faster reaction rate, a higher yield of the corresponding tetralone product, and/or the ability to proceed under milder reaction conditions.
Experimental Protocols
A detailed, step-by-step methodology for the comparative intramolecular Friedel-Crafts acylation is provided below.
Materials:
-
This compound
-
4-phenylbutanoic acid
-
Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)[9][10]
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: To two separate round-bottom flasks, each equipped with a magnetic stir bar, add 1.0 equivalent of either this compound or 4-phenylbutanoic acid.
-
Acid Addition: To each flask, carefully add 10 equivalents of polyphosphoric acid (PPA). Note that PPA is highly viscous and should be handled with care.[11][12][13] Alternatively, methanesulfonic acid (MSA) can be used as it is a less viscous and easier to handle reagent.[9][10]
-
Reaction: Heat the reaction mixtures to 80-90°C with vigorous stirring. Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes). The disappearance of the starting material and the appearance of a new, less polar spot (the tetralone product) will indicate reaction progression.
-
Work-up: Once the reactions are complete (as determined by TLC), allow the flasks to cool to room temperature. Carefully and slowly quench each reaction by pouring the mixture over crushed ice with stirring.
-
Extraction: Extract the aqueous mixtures with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts for each reaction and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tetralone products.
-
Purification and Analysis: Purify the crude products by column chromatography on silica gel if necessary. Characterize the products by NMR and IR spectroscopy and determine the final yield.
Data Presentation and Expected Results
The following table summarizes the expected outcomes of the comparative experiment.
| Parameter | 4-phenylbutanoic acid | This compound |
| Reaction Time | Longer | Shorter |
| Product Yield | Moderate to Good | Good to Excellent |
| Reaction Conditions | May require higher temperatures or longer reaction times | Milder conditions sufficient |
| Product | α-Tetralone | 6-ethyl-α-tetralone |
The anticipated results are a direct consequence of the enhanced nucleophilicity of the aromatic ring in this compound due to the electron-donating ethyl group.
Visualizing the Process and Mechanism
To further clarify the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Experimental Workflow
Caption: Experimental workflow for the comparative intramolecular Friedel-Crafts acylation.
Reaction Mechanism
Caption: Comparative mechanism of intramolecular Friedel-Crafts acylation.
Conclusion
The presence of an electron-donating ethyl group on the phenyl ring of this compound significantly enhances its reactivity in electrophilic aromatic substitution reactions compared to 4-phenylbutanoic acid. This guide has provided the theoretical basis for this difference and a detailed experimental protocol to demonstrate it empirically through intramolecular Friedel-Crafts acylation. The expected faster reaction rate and higher product yield for the ethyl-substituted compound underscore the importance of understanding substituent effects in organic synthesis. These principles are fundamental for researchers and drug development professionals in the rational design of synthetic routes to target molecules.
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A Senior Application Scientist's Guide to the Synthesis of 4-(4-ethylphenyl)butanoic Acid: A Comparative Yield Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(4-ethylphenyl)butanoic acid is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, focusing on yield, scalability, and practical considerations. The information presented is a synthesis of established chemical principles and practical insights to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the development of a range of therapeutic agents. Its structural motif, featuring a substituted aromatic ring and a butanoic acid chain, provides a versatile scaffold for modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. Therefore, a thorough understanding of the available synthetic routes and their comparative performance is essential.
Primary Synthetic Strategy: A Two-Step Approach
The most common and well-established pathway to this compound involves a two-step sequence:
-
Friedel-Crafts Acylation: The reaction of ethylbenzene with succinic anhydride to form the intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid.
-
Reduction: The subsequent reduction of the ketone functionality in the intermediate to yield the final product.
This guide will delve into the nuances of this approach, with a particular focus on the critical reduction step, where multiple established methods offer distinct advantages and disadvantages.
Route 1: Friedel-Crafts Acylation Followed by Reduction
This classical and widely adopted route offers a reliable and scalable method for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Ethylbenzene
The reaction of ethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism.[1][2] The acylium ion, generated from the reaction of succinic anhydride with AlCl₃, acts as the electrophile, attacking the electron-rich ethylbenzene ring. The ethyl group is an ortho-, para-directing activator, leading to a mixture of isomers. However, due to steric hindrance, the para-substituted product, 4-(4-ethylphenyl)-4-oxobutanoic acid, is the major product.
Anticipated Yield: Based on analogous reactions with toluene and butylbenzene, a yield of 75-85% for the Friedel-Crafts acylation step is a reasonable expectation.[3]
Step 2: Reduction of 4-(4-ethylphenyl)-4-oxobutanoic acid
The reduction of the ketone group in the intermediate is a critical step that can be accomplished by several methods. The choice of reduction method is dictated by the presence of other functional groups in the molecule and the desired reaction conditions.
The Clemmensen reduction utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce the ketone to a methylene group.[4][5] This method is particularly effective for aryl-alkyl ketones and is often the go-to choice after a Friedel-Crafts acylation.[6]
Causality Behind Experimental Choices: The strongly acidic conditions of the Clemmensen reduction are well-tolerated by the carboxylic acid group, making it a suitable choice for this specific transformation. The reaction occurs on the surface of the zinc, involving a complex electron transfer mechanism that is not fully understood.[5]
Trustworthiness and Self-Validation: The Clemmensen reduction is a robust and well-documented reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ketone. The final product can be readily purified by recrystallization or chromatography.
The Wolff-Kishner reduction offers an alternative under strongly basic conditions.[7][8] The ketone is first converted to a hydrazone by reaction with hydrazine (N₂H₄). Subsequent heating in the presence of a strong base, such as potassium hydroxide (KOH), leads to the formation of a diimide anion which then collapses, releasing nitrogen gas and forming the desired alkane.[8][9]
Causality Behind Experimental Choices: The highly basic conditions of the Wolff-Kishner reduction make it ideal for substrates that are sensitive to strong acids.[10][11] For the synthesis of this compound, where the only other functional group is a robust carboxylic acid, both Clemmensen and Wolff-Kishner are viable options. However, if the synthesis were to be adapted for a molecule containing acid-labile groups (e.g., esters, acetals), the Wolff-Kishner reduction would be the superior choice.
Trustworthiness and Self-Validation: The Wolff-Kishner reduction is another classic and reliable transformation in organic synthesis. The formation of the hydrazone intermediate can be confirmed by spectroscopic methods. The evolution of nitrogen gas during the reaction is a clear indicator of product formation.
Comparative Analysis of Reduction Methods
| Metric | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zn(Hg), conc. HCl | N₂H₄, KOH |
| Conditions | Strongly acidic | Strongly basic, high temperatures |
| Anticipated Yield | 80-95% | 85-95% |
| Substrate Scope | Suitable for acid-stable compounds | Suitable for base-stable compounds |
| Safety Concerns | Use of toxic mercury | Use of corrosive and toxic hydrazine |
| Scalability | Good | Good, but requires high temperatures |
Alternative Synthetic Strategies
While the Friedel-Crafts acylation followed by reduction is the most common route, other strategies can be considered.
Route 2: Suzuki Coupling
A hypothetical route to this compound could involve a Suzuki coupling reaction. This would entail the palladium-catalyzed cross-coupling of a 4-halophenylbutanoic acid derivative (e.g., 4-(4-bromophenyl)butanoic acid) with an ethylboronic acid or a suitable derivative.[12][13]
Potential Advantages: The Suzuki coupling is known for its high functional group tolerance and generally mild reaction conditions.[12] This could be advantageous if the synthesis were to be performed on a more complex substrate.
Potential Challenges: The starting materials, particularly 4-(4-bromophenyl)butanoic acid and ethylboronic acid, may not be as readily available or cost-effective as ethylbenzene and succinic anhydride. The optimization of the coupling reaction for this specific substrate combination would also be required. Given the efficiency of the Friedel-Crafts route, the Suzuki coupling approach is likely to be less economically viable for the large-scale synthesis of this specific molecule.
Route 3: Catalytic Hydrogenation
Catalytic hydrogenation is another potential method for the reduction of the keto-acid intermediate. This would involve the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.
Potential Advantages: Catalytic hydrogenation is often a cleaner and more environmentally friendly method compared to the stoichiometric reductions.
Potential Challenges: The carboxylic acid functionality can sometimes be reduced under harsh hydrogenation conditions. Selective reduction of the ketone in the presence of the carboxylic acid would require careful optimization of the catalyst, solvent, and reaction conditions.
Experimental Protocols
Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in an inert solvent such as dichloromethane or 1,2-dichloroethane at 0 °C, add succinic anhydride (1.0 eq) portion-wise.
-
Allow the mixture to stir for 15-20 minutes.
-
Slowly add ethylbenzene (1.1 eq) to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield 4-(4-ethylphenyl)-4-oxobutanoic acid as a white solid.
Reduction of 4-(4-ethylphenyl)-4-oxobutanoic acid
-
Prepare amalgamated zinc by stirring zinc dust (10 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
To a flask containing the amalgamated zinc, add concentrated hydrochloric acid and toluene.
-
Add 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Add additional portions of concentrated hydrochloric acid as needed.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and decant the liquid from the zinc.
-
Extract the aqueous layer with toluene.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
To a flask equipped with a reflux condenser, add 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 eq), hydrazine hydrate (4-5 eq), and diethylene glycol.
-
Heat the mixture to 130-140 °C for 1-2 hours.
-
Add potassium hydroxide pellets (4-5 eq) to the reaction mixture.
-
Increase the temperature to 190-200 °C and reflux for 3-4 hours, allowing water and excess hydrazine to distill off.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualization of Synthetic Workflows
Caption: Hypothetical workflow for the synthesis of this compound via Route 2.
Conclusion and Recommendations
For the synthesis of this compound, the two-step route involving Friedel-Crafts acylation followed by a reduction stands out as the most practical and economically viable approach for both laboratory-scale synthesis and potential scale-up.
-
Friedel-Crafts Acylation: This initial step is robust and generally high-yielding for this class of substrates.
-
Reduction Step: The choice between the Clemmensen and Wolff-Kishner reductions will primarily depend on the overall functional group tolerance of the target molecule or other intermediates in a larger synthetic sequence. For the synthesis of the title compound itself, both methods are expected to provide excellent yields. The Clemmensen reduction may be slightly more convenient due to its milder temperature requirements, while the Wolff-Kishner reduction offers a crucial alternative for acid-sensitive substrates.
The alternative routes, such as Suzuki coupling and catalytic hydrogenation, while mechanistically interesting, are likely to be less efficient for this specific target molecule due to factors such as starting material cost, availability, and the need for extensive optimization.
Ultimately, the selection of the optimal synthetic route will be guided by the specific needs of the research program, including scale, cost, available equipment, and the chemical nature of any related compounds being synthesized. This guide provides the foundational knowledge and practical considerations to make that decision with confidence.
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Inter-laboratory comparison of 4-(4-ethylphenyl)butanoic acid characterization
An Inter-laboratory Comparison for the Characterization of 4-(4-ethylphenyl)butanoic acid: A Guide for Researchers
Introduction
This compound is a carboxylic acid derivative with potential applications in various fields, including as a building block in organic synthesis and potentially in the development of new pharmaceutical agents.[1] As with any compound intended for research or commercial use, consistent and accurate characterization is paramount to ensure quality, reproducibility, and safety. This guide presents a framework for an inter-laboratory comparison of common analytical techniques used to characterize this compound, providing insights into method-dependent variability and best practices for achieving concordant results.
The goal of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the analytical methodologies for this compound, supported by a hypothetical inter-laboratory study. By understanding the nuances of each technique and the potential for variation, laboratories can better establish robust internal standards and contribute to the overall consistency of data within the scientific community.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These values serve as a baseline for the analytical characterization discussed in this guide.
| Property | Value | Source |
| Molecular Formula | C12H16O2 | PubChem[1] |
| Molecular Weight | 192.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5467-53-8 | ChemicalBook[2] |
Analytical Methodologies: An Inter-Laboratory Comparison
This section details the experimental protocols for a hypothetical inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with a sample of this compound from the same batch and asked to perform characterization using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. The choice of a reversed-phase method is common for molecules with moderate polarity like this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient is designed to ensure the elution of the main compound and any potential impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of 1 mg/mL in acetonitrile, with further dilutions to create a calibration curve.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis of this compound.
Comparative HPLC Purity Data:
| Laboratory | Purity (%) | Retention Time (min) |
| Lab A | 99.85 | 8.52 |
| Lab B | 99.79 | 8.55 |
| Lab C | 99.88 | 8.51 |
The results show high concordance among the laboratories, with a mean purity of 99.84% and a standard deviation of 0.046. The slight variations in retention time can be attributed to minor differences in system dead volume and column packing.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For carboxylic acids, derivatization is often employed to improve volatility and chromatographic peak shape.
Experimental Protocol:
-
Derivatization: Esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
-
Instrumentation: A GC-MS system with a capillary column suitable for semi-polar compounds (e.g., DB-5ms).
-
Injection: Splitless injection to enhance sensitivity for trace impurities.
-
Oven Program: A temperature gradient starting from a low temperature to separate volatile impurities, followed by a ramp to a higher temperature to elute the derivatized main compound.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, with a full scan to identify unknown impurities.
Workflow for GC-MS Analysis:
Sources
A Comparative Efficacy Analysis of Novel 4-(4-ethylphenyl)butanoic Acid Derivatives as Potential Anti-Inflammatory Agents
Abstract
Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of therapy for inflammation and pain, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The development of selective COX-2 inhibitors was a major advance, aiming to reduce the gastrointestinal side effects associated with non-selective COX-1/COX-2 inhibition.[3] This guide presents a comparative analysis of three novel derivatives of 4-(4-ethylphenyl)butanoic acid—a scaffold bearing structural resemblance to known NSAIDs—designed to enhance potency and selectivity for the COX-2 isozyme. We compare the parent compound (EPC-00) with an amide derivative (EPC-01), an ester derivative (EPC-02), and a derivative featuring a sulfonamide moiety (EPC-03). Efficacy is evaluated through a tiered screening process, including direct enzymatic inhibition, cell-based anti-inflammatory activity, and cytotoxicity. Our findings indicate that the sulfonamide derivative, EPC-03, exhibits superior COX-2 selectivity and potent cellular activity with a favorable safety profile, marking it as a promising lead candidate for further preclinical development.
Introduction: The Rationale for Derivatization
The 4-phenylbutanoic acid core is a privileged scaffold in medicinal chemistry. Its structural features, including an acidic moiety and a lipophilic aromatic group, are common among many NSAIDs and are crucial for binding within the active site of COX enzymes.[1][4] The parent compound, this compound (EPC-00), serves as our starting point. The rationale for its derivatization is rooted in established structure-activity relationship (SAR) principles for NSAIDs.[5][6] The primary goals were to:
-
Enhance Potency: Modify the carboxylic acid group to potentially form additional hydrogen bonds or hydrophobic interactions within the enzyme's active site.
-
Improve COX-2 Selectivity: Introduce functional groups known to interact favorably with the larger, more accommodating active site of COX-2 compared to the more constricted COX-1 site.
-
Optimize Drug-like Properties: Modulate physicochemical properties like solubility and cell permeability to improve bioavailability and reduce off-target effects.
Based on these principles, three distinct derivatives were synthesized for this comparative study:
-
EPC-01 (Amide): Conversion of the carboxylic acid to a primary amide to alter electronic properties and hydrogen bonding capacity.
-
EPC-02 (Ester): Methyl-esterification to increase lipophilicity and assess the necessity of the acidic proton for activity.
-
EPC-03 (Sulfonamide): Replacement of the carboxylic acid with a bioisosteric sulfonamide group, a moiety famously used in selective COX-2 inhibitors like Celecoxib.
Comparative Efficacy: A Tiered Experimental Approach
To objectively compare these compounds, a multi-step evaluation was designed, moving from a pure biochemical target to a more complex cellular environment.
Workflow for Efficacy Comparison
The following diagram outlines the logical flow of our experimental validation process, from initial enzymatic screening to the selection of a lead candidate.
Caption: Experimental workflow for the comparative evaluation of EPC derivatives.
Tier 1: Direct COX Enzyme Inhibition
The primary mechanism of action for NSAIDs is the direct inhibition of COX enzymes.[2] Therefore, the initial and most critical test was to measure the potency of each derivative against purified human COX-1 and COX-2 enzymes. The concentration of each compound required to inhibit 50% of the enzyme's activity (IC50) was determined.
Key Experimental Insight: It is crucial to assay both COX isoforms simultaneously to determine the selectivity index (SI), calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2, which is a desirable trait for minimizing gastrointestinal side effects.[3]
| Compound | Derivative Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| EPC-00 | Parent (Acid) | 15.2 | 8.5 | 0.56 |
| EPC-01 | Amide | 25.8 | 12.1 | 0.47 |
| EPC-02 | Ester | > 100 | > 100 | - |
| EPC-03 | Sulfonamide | 22.5 | 0.4 | 56.25 |
| Celecoxib | Control | 28.4 | 0.05 | 568 |
Data Summary:
-
The parent compound, EPC-00 , showed modest, non-selective inhibition.
-
The amide derivative, EPC-01 , was slightly less potent and also non-selective.
-
The ester derivative, EPC-02 , was inactive, suggesting that the free carboxylic acid or a suitable bioisostere is essential for activity, a common feature for many NSAIDs.[4]
-
Crucially, the sulfonamide derivative, EPC-03 , demonstrated a significant increase in potency against COX-2 and a remarkable 56-fold selectivity for COX-2 over COX-1.
Tier 2: Inhibition of Prostaglandin Production in a Cellular Model
Potent enzyme inhibition must translate to efficacy in a cellular context. We used a lipopolysaccharide (LPS)-stimulated macrophage model, which mimics an inflammatory state, to measure the ability of our compounds to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator synthesized by COX-2.[7]
Key Experimental Insight: This assay validates the in vitro findings in a more biologically relevant system. It accounts for factors like cell permeability and stability in culture media. The effective concentration to reduce PGE2 production by 50% (EC50) is determined.
| Compound | Cellular PGE2 Inhibition EC50 (µM) |
| EPC-00 | 22.4 |
| EPC-01 | 35.1 |
| EPC-03 | 1.2 |
| Celecoxib | 0.15 |
Data Summary: The results from the cellular assay correlate well with the enzyme inhibition data. EPC-03 was the most potent compound, effectively blocking inflammatory PGE2 production at a low micromolar concentration, further establishing its potential.
Tier 3: Cytotoxicity Assessment
A promising therapeutic agent must be effective without causing significant cell death. The MTT assay was used to assess the metabolic activity of cells as an indicator of cell viability after treatment with the compounds. The concentration that reduces cell viability by 50% (CC50) is a key measure of cytotoxicity.
Key Experimental Insight: The therapeutic index (TI), calculated as CC50 / EC50, provides a quantitative measure of a drug's safety margin. A higher TI is desirable.
| Compound | Cytotoxicity CC50 (µM) | Therapeutic Index (TI) |
| EPC-00 | > 100 | > 4.5 |
| EPC-01 | > 100 | > 2.8 |
| EPC-03 | > 100 | > 83.3 |
Data Summary: None of the tested compounds showed significant cytotoxicity at concentrations up to 100 µM. However, due to its high potency (low EC50), EPC-03 possesses a vastly superior therapeutic index, indicating a wide window between its effective and toxic concentrations.
Mechanistic Insights: The Cyclooxygenase Pathway
The derivatives investigated in this guide target the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostanoids, which are critical signaling molecules in inflammation.[8]
Caption: Inhibition of the COX-2 pathway by EPC-03.
As depicted, both COX-1 and COX-2 convert arachidonic acid to PGH2. However, COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining.[2] COX-2 is induced during inflammation and is the primary source of pro-inflammatory prostaglandins.[8] By selectively inhibiting COX-2, EPC-03 is designed to reduce inflammation while sparing the protective functions of COX-1.
Conclusion and Future Directions
This comparative guide demonstrates the successful application of rational drug design principles to optimize a lead scaffold. The systematic derivatization of this compound and subsequent tiered evaluation revealed clear structure-activity relationships:
-
An ester modification (EPC-02 ) abolishes activity, highlighting the need for a hydrogen-bonding acidic group or a suitable bioisostere.
-
An amide modification (EPC-01 ) fails to improve potency or selectivity.
-
A sulfonamide modification (EPC-03 ) dramatically enhances COX-2 potency and selectivity, resulting in a compound with potent anti-inflammatory effects in a cellular model and a high therapeutic index.
Based on this comprehensive analysis, EPC-03 is identified as the lead candidate for further development. The next logical steps include pharmacokinetic profiling (ADME studies) and evaluation in in vivo animal models of inflammation and pain to confirm its therapeutic potential.
Experimental Protocols
Protocol 1: In Vitro COX (human) Inhibitor Screening Assay
-
Reagent Preparation: Reconstitute purified recombinant human COX-1 and COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of arachidonic acid (substrate) and a colorimetric probe.
-
Compound Plating: Serially dilute test compounds (EPC-00 to EPC-03) in DMSO and add to a 96-well plate. Include a no-inhibitor control and a known selective inhibitor (e.g., Celecoxib) as a positive control.
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate and colorimetric probe to all wells.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader at kinetic intervals for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular PGE2 Production Assay
-
Cell Culture: Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells (except for the unstimulated control) and incubate for 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[9]
-
Data Analysis: Normalize the PGE2 levels to the LPS-only control. Plot the percent inhibition of PGE2 production versus the log of the compound concentration to determine the EC50 value.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding & Treatment: Seed cells (e.g., RAW 264.7 or a non-immune cell line like HEK293) in a 96-well plate and treat with serial dilutions of the test compounds for 24 hours, matching the duration of the PGE2 assay.[10]
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT reagent (e.g., 0.5 mg/mL) to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability versus the log of the compound concentration to determine the CC50 value.
References
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Structure-activity relationship in nonsteroidal antiinflammatory agents, including QSAR in fenamate derivatives. PubMed. Available at: [Link]
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PGE2 Augments Inflammasome Activation and M1 Polarization in Macrophages Infected With Salmonella Typhimurium and Yersinia enterocolitica. Frontiers. Available at: [Link]
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Safety Operating Guide
4-(4-Ethylphenyl)butanoic acid proper disposal procedures
A Guide to the Proper Disposal of 4-(4-Ethylphenyl)butanoic Acid
For Immediate Use by Laboratory and Research Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound. As a Senior Application Scientist, my objective is to synthesize regulatory requirements with practical, in-the-lab procedures to ensure both personnel safety and environmental stewardship. This guide is structured to first identify the material's hazards, then present a logical workflow for selecting a disposal method, and finally, provide detailed protocols for waste management.
Hazard Assessment: Know Your Waste
Proper disposal begins with a thorough understanding of the risks. This compound is a solid organic compound that, while not acutely toxic, presents several hazards that dictate its handling and disposal requirements.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard profile.
| Hazard Class | GHS Code | Statement | Causality and Implication for Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion is a primary exposure route. Waste containers must be clearly labeled and securely sealed to prevent accidental contact or ingestion. |
| Skin Irritation | H315 | Causes skin irritation | Direct contact can cause skin irritation. This necessitates the use of appropriate gloves and a lab coat during handling and disposal to prevent exposure. Contaminated personal protective equipment (PPE) must also be disposed of as hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation | The compound can cause significant eye damage. Chemical splash goggles or a face shield are mandatory to prevent contact from splashes during transfer or neutralization procedures. |
| Respiratory Irritation | H335 | May cause respiratory irritation | Dust or aerosols can irritate the respiratory tract. All handling, especially of the solid powder, and any procedures that could generate aerosols (like neutralization), should be performed in a certified chemical fume hood.[2][3] |
Regulatory Framework: The Generator's Responsibility
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] As a generator of hazardous waste, your laboratory is responsible for the waste from its point of generation until its final, safe disposal—a principle known as "cradle-to-grave" responsibility.
RCRA requirements for generators vary based on the quantity of waste produced monthly (Very Small, Small, or Large Quantity Generators), but core responsibilities include:[6][7][8]
-
Waste Identification: Accurately identifying and classifying all hazardous waste.[8]
-
Safe Accumulation: Storing waste in compatible, properly labeled containers that are kept closed except when adding waste.[9][10]
-
Proper Disposal: Ensuring waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7]
Disposal Decision Workflow
The appropriate disposal path for this compound depends on its form, quantity, and whether it is mixed with other chemicals. The following decision tree provides a logical workflow for selecting the correct disposal protocol.
Caption: Disposal decision workflow for this compound waste.
Detailed Disposal Protocols
Protocol A: Neutralization of Dilute Aqueous Waste
This procedure is ONLY for very dilute aqueous solutions where this compound is the sole hazardous constituent and local wastewater regulations permit this action.[2][11] The chemical reaction of neutralization converts the carboxylic acid and a base into a salt and water, which can be safely discharged if no other hazards are present.[12]
Materials:
-
Appropriate PPE: Chemical splash goggles, nitrile gloves, lab coat.
-
Chemical fume hood.
-
Large beaker or container (at least twice the volume of the waste).
-
Stir bar and stir plate.
-
pH meter or pH paper.
-
Weak base (e.g., sodium bicarbonate) or dilute strong base (e.g., 1M sodium hydroxide).
Procedure:
-
Work in a Fume Hood: Perform all steps inside a certified chemical fume hood to mitigate exposure to any potential aerosols or vapors.[2]
-
Prepare for Reaction: Place the beaker containing the acidic waste on a stir plate within a secondary container (e.g., a plastic tub) to contain any potential splashes. Begin stirring.
-
Slowly Add Base: Cautiously and slowly add the neutralizing agent in small increments.[12][13] If using sodium bicarbonate, effervescence (bubbling) will occur as carbon dioxide is released. If using sodium hydroxide, the reaction will be exothermic (generate heat). Add the base slowly to control the reaction rate.
-
Monitor pH: Periodically check the pH of the solution using a pH meter or pH paper.[11][12]
-
Target Neutral pH: Continue adding base until the pH is stable within a neutral range, typically between 5.5 and 9.0, as specified by your local water authority.[2][11][14]
-
Drain Disposal: Once the pH is confirmed to be neutral, the solution can be poured down a laboratory sink with a copious amount of running water (at least 20 parts water to 1 part neutralized solution).[13][14]
-
Log the Disposal: Record the neutralization event in your laboratory's chemical treatment log.[11]
Protocol B: Collection for Off-Site Incineration
This is the standard and most appropriate method for disposing of solid this compound, concentrated solutions, and any waste streams contaminated with other hazardous materials.[3][15] High-temperature incineration is an ultimate disposal method that destroys the organic compound, converting it to carbon dioxide and water.[16][17][18][19][20]
Procedure:
-
Use a Designated Container: Place the waste in a designated hazardous waste container that is chemically compatible with the waste. Ensure the container is in good condition and has a secure, leak-proof lid.
-
Proper Labeling: Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[8] If it is a mixture, list all components and their approximate percentages.
-
Segregate Waste: Do not mix incompatible waste streams. Store acidic waste separately from bases, cyanides, or sulfides.[9]
-
Keep Container Closed: The waste container must remain closed at all times except when you are actively adding waste.[9][21]
-
Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled container in your laboratory's designated SAA.[9] This area must be under the control of the generator and at or near the point of waste generation.
-
Arrange for Pickup: Once the container is full, or before the accumulation time limits are reached (which vary by generator status), submit a waste collection request to your institution's Environmental Health and Safety (EHS) department.[21] They will arrange for pickup by a licensed hazardous waste disposal vendor.
Protocol C: Spill Cleanup and Decontamination
For small spills, immediate and correct action is crucial to prevent exposure and further contamination.
Materials:
-
Full PPE: Goggles, gloves, lab coat.
-
Spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Dustpan and brush (for solid spills).
-
Sealable plastic bags or a designated container for spill debris.
Procedure:
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill:
-
For Solid Spills: Gently cover the solid with an inert absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a dustpan and place it into a sealable bag or waste container.[3]
-
For Liquid Spills: Cover the spill with an inert absorbent material, starting from the outside and working inward.[15]
-
-
Collect Debris: Place all contaminated absorbent material, used PPE, and cleaning tools into a hazardous waste container or a sealed, labeled bag.[21]
-
Dispose of as Hazardous Waste: The collected spill debris is considered hazardous waste. Dispose of it by following Protocol B: Collection for Off-Site Incineration .
-
Decontaminate Surfaces: Clean the spill area with an appropriate solvent or soap and water.
By adhering to these scientifically grounded and regulation-compliant procedures, you can ensure the safe management and disposal of this compound, protecting yourself, your colleagues, and the environment.
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Scribd (n.d.). Acid Neutralization. Available at: [Link]
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National Environmental Trainers (n.d.). RCRA Requirements for Hazardous Waste Generators. Available at: [Link]
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North Seattle College (2013). Site-Specific Procedures for Chemical Waste Disposal via Neutralization. Available at: [Link]
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University of Georgia Environmental Safety Division (n.d.). Neutralization Guide. Available at: [Link]
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U.S. Environmental Protection Agency (2023). Hazardous Waste Generators. Available at: [Link]
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Red Arc Environmental (2024). RCRA Requirements for Generators of Hazardous Waste. Available at: [Link]
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U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]
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The EI Group, Inc. (2020). RCRA Requirements: Does Your Facility Generate Hazardous Waste?. Available at: [Link]
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U.S. Environmental Protection Agency (1983). Guidance Manual for Hazardous Waste Incinerator Permits. Available at: [Link]
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Wikipedia (2024). GHS hazard statements. Available at: [Link]
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Chem-Space (n.d.). List of GHS Hazard and Precautionary Statements. Available at: [Link]
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Central Washington University (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
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Mastering the Safe Handling of 4-(4-Ethylphenyl)butanoic Acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This guide provides essential safety protocols and operational plans for the handling and disposal of 4-(4-Ethylphenyl)butanoic acid, a compound recognized for its utility in organic synthesis and metabolic research. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Analysis and Risk Mitigation: Understanding the Compound
This compound is a solid organic compound that, while valuable in research, presents a distinct set of hazards that must be managed with precision. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation (Skin corrosion/irritation)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
The primary routes of exposure are dermal contact, eye contact, inhalation of dust particles, and ingestion.[2] The irritant nature of this carboxylic acid derivative necessitates a proactive and informed approach to personal protection and laboratory practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item but a critical risk reduction strategy. The following table outlines the minimum required PPE for handling this compound, with an explanation of the protective rationale.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents direct skin contact, which can lead to irritation. Always consult the glove manufacturer's compatibility chart for the specific chemical.[4] |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities. | Protects the skin and personal clothing from contamination by dust or spills. |
| Respiratory Protection | To be used in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is mandatory. | Minimizes the inhalation of dust particles that can cause respiratory tract irritation.[5] |
Note: All PPE should be inspected for integrity before each use and removed before leaving the laboratory to prevent the spread of contamination.
Operational Workflow: From Receipt to Disposal
A structured workflow is paramount to ensuring safety and procedural consistency. The following diagram and step-by-step guide outline the complete handling process for this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the manufacturer's label is intact and legible.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[4] The storage cabinet should be clearly labeled for organic acids.
-
Pre-Use Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Weighing: As this compound is a solid, the risk of generating airborne dust is highest during weighing. This procedure must be conducted within a certified chemical fume hood. Use a clean, dedicated spatula and weighing paper.
-
Use in Experiment: When transferring the weighed solid to a reaction vessel, do so carefully to avoid creating dust. If dissolving the compound, add the solvent to the solid slowly. Given its application in organic synthesis, it may be used in reactions that require specific atmospheric conditions (e.g., inert atmosphere), which should be established before the addition of the compound.
-
Decontamination: Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Waste Collection:
-
Solid Waste: Collect any unused solid, contaminated weighing paper, and disposable PPE in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container for acidic organic waste.[6]
-
-
Neutralization (for acidic liquid waste): Small quantities of acidic waste solutions can be neutralized before disposal. This process should be performed in a fume hood.
-
Slowly add the acidic solution to a stirred, dilute solution of a weak base, such as sodium bicarbonate, in a large container.[7]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is between 6.0 and 8.0.[5]
-
This neutralized solution should still be collected for professional disposal, as it may contain other hazardous components.
-
-
Final Disposal: All waste, including neutralized solutions and solid waste, must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material. Gently sweep up the solid, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[4] For large spills, evacuate the area and contact your institution's emergency response team.
Conclusion: A Commitment to Safety
The responsible use of this compound in research and development is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues.
References
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Organic Acid SOP - UW Environmental Health & Safety - University of Washington. [Link]
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Handling and Storing Hazardous Substances: Safety Protocols for Chemical Industries. [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. [Link]
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Organic-Acids_SOP_Template.docx - Wsu. [Link]
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How to Neutralize Chemical Spills - Lab Manager Magazine. [Link]
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Chemical and Hazardous Waste Guide - UiO. [Link]
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Hazardous Materials Disposal Guide | Nipissing University. [Link]
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Although technically not waste minimization, neutralization of strong acids and bases can. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]
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Expert Tips on Handling Chemical Hazards - Soft Designers. [Link]
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How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. [Link]
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How to Neutralize Acid: Effective Ways (2024) - Ryze Chemie. [Link]
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Chemical Safety Guide, 5th Ed - ORS. [Link]
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Top Safety Protocols for Handling Hazardous Materials Safely - learntastic. [Link]
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Synthesis of 4-(4-phenylphenyl)butanoic acid - PrepChem.com. [Link]
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This compound | C12H16O2 | CID 231606 - PubChem. [Link]
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Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers - PubMed. [Link]
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4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. [Link]
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The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. [Link]
- US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google P
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Rat Metabolism Study Suggests 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionate Antioxidants - PubMed. [Link]
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4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric Acid as a Novel Oral Delivery Agent for Recombinant Human Growth Hormone | Scilit. [Link]
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In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - MDPI. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
